molecular formula C9H14N2 B2359670 2-Isopropyl-4-methylpyridin-3-amine CAS No. 1698293-93-4

2-Isopropyl-4-methylpyridin-3-amine

Cat. No.: B2359670
CAS No.: 1698293-93-4
M. Wt: 150.225
InChI Key: VXPOAPWLMVAUCK-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methylpyridin-3-amine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.225. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-propan-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6(2)9-8(10)7(3)4-5-11-9/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPOAPWLMVAUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698293-93-4
Record name 4-methyl-2-(propan-2-yl)pyridin-3-amine
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Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 2-Isopropyl-4-methylpyridin-3-amine (CAS 1698293-93-4) for KRAS G12C Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block in Oncology

In the rapidly evolving landscape of targeted cancer therapy, the ability to selectively inhibit oncogenic drivers has revolutionized treatment paradigms. Among the most sought-after targets is the KRAS protein, particularly mutants like G12C, which are prevalent in aggressive cancers such as non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] The development of covalent inhibitors that can bind to the mutant cysteine residue has been a landmark achievement, and at the heart of synthesizing these next-generation therapeutics lies a critical intermediate: 2-Isopropyl-4-methylpyridin-3-amine (CAS: 1698293-93-4).

This technical guide provides an in-depth exploration of this compound, from its physicochemical properties and synthesis to its pivotal role in the construction of potent KRAS G12C inhibitors. As a Senior Application Scientist, the aim is to furnish researchers and drug development professionals with the necessary insights to effectively utilize this compound in their discovery and development workflows.

Physicochemical Properties and Specifications

This compound is a substituted pyridine derivative that serves as a foundational scaffold in organic synthesis.[3] Its structural features, including the strategically positioned amine and alkyl groups on the pyridine ring, make it an ideal precursor for constructing the complex architectures of targeted inhibitors.[1]

PropertyValueSource(s)
CAS Number 1698293-93-4[4]
Molecular Formula C₉H₁₄N₂[4]
Molecular Weight 150.22 g/mol [4]
Appearance White to yellow or brown solid/liquid[5]
Purity Typically ≥97%[6]
IUPAC Name 4-methyl-2-(propan-2-yl)pyridin-3-amine[4]
InChI Key VXPOAPWLMVAUCK-UHFFFAOYSA-N[4]
Storage Conditions Room temperature, in a dark place under an inert atmosphere

The Synthetic Pathway: From Simple Precursors to a High-Value Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A commonly employed route, as outlined in patent literature, starts from the readily available ethyl isobutyrate.[7] The causality behind this synthetic choice lies in the ability to build the substituted pyridine ring system through a series of well-established organic reactions.

Experimental Protocol: A Representative Synthesis

The following protocol is a composite representation based on published synthetic routes and should be adapted and optimized for specific laboratory conditions.[7]

Step 1: Synthesis of 2-isobutyryl-3-methyl-2-butenenitrile

  • To a stirred solution of ethyl isobutyrate (1 equivalent) in tetrahydrofuran (THF), add potassium tert-butoxide (1.5-2 equivalents) at a controlled temperature.

  • Slowly add acetonitrile (excess) dropwise, maintaining the reaction temperature.

  • After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by cooling and acidifying with glacial acetic acid or hydrochloric acid to a pH of 3-4.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile

  • Dissolve the crude product from Step 1 in ethanol.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 equivalents).

  • Reflux the mixture until the starting material is consumed.

  • Evaporate the solvent and purify the product, for example, by trituration with water and filtration, to obtain the desired intermediate.

Step 3: Synthesis of 2-isopropyl-4-methyl-3-cyanopyridine

  • To a solution of the product from Step 2 in ethanol, add ammonium acetate (excess).

  • Heat the mixture to reflux for several hours.

  • Upon completion, evaporate the solvent.

  • Work up the residue by washing with water and extracting with a suitable organic solvent like dichloromethane.

  • Dry and concentrate the organic phase to obtain the cyanopyridine derivative.

Step 4: Hydrolysis and Hofmann Degradation to this compound

  • The 2-isopropyl-4-methyl-3-cyanopyridine is first hydrolyzed to the corresponding carboxamide. This can be achieved under acidic or basic conditions.

  • The resulting 2-isopropyl-4-methyl-3-pyridinecarboxamide is then subjected to a Hofmann degradation. This reaction typically involves treatment with a solution of bromine or N-bromosuccinimide in a strong base like sodium hydroxide to convert the amide to the primary amine.

  • Purification of the final product is typically achieved through extraction and chromatography to yield this compound.

Synthesis_Workflow A Ethyl Isobutyrate B 2-isobutyryl-3-methyl- 2-butenenitrile A->B Condensation (Potassium tert-butoxide, Acetonitrile) C 5-N,N-dimethyl-2-isobutyryl- 2,4-dipentenenitrile B->C Reaction with DMF-DMA D 2-isopropyl-4-methyl- 3-cyanopyridine C->D Cyclization (Ammonium Acetate) E 2-isopropyl-4-methyl- 3-pyridinecarboxamide D->E Hydrolysis F This compound (Final Product) E->F Hofmann Degradation

Synthetic workflow for this compound.

Application in Drug Development: The Gateway to KRAS G12C Inhibition

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of KRAS G12C inhibitors, such as Sotorasib (AMG 510).[2] The structural motif provided by this intermediate is crucial for the final drug's ability to bind to the mutant KRAS protein with high affinity and selectivity.

The KRAS Signaling Pathway and the Impact of G12C Inhibition

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, including the MAPK and PI3K pathways, which are critical for cell proliferation, differentiation, and survival.[8] Mutations in the KRAS gene, such as the G12C substitution, lead to a constitutively active protein that is locked in the GTP-bound state, driving uncontrolled cell growth and tumorigenesis.[2]

KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine-12 residue, locking the protein in its inactive GDP-bound state.[9] This prevents downstream signaling and ultimately leads to the suppression of tumor growth.[1] this compound forms a core part of the inhibitor's structure that interacts with a cryptic pocket on the KRAS G12C protein, enhancing the potency and selectivity of the drug.[2]

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor KRAS_G12C KRAS G12C (Active) Growth Factor Receptor->KRAS_G12C RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K Sotorasib Sotorasib (KRAS G12C Inhibitor) Sotorasib->KRAS_G12C Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

The KRAS signaling pathway and the inhibitory action of Sotorasib.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting. Based on available safety data, the compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Harmful)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion: An Indispensable Tool for Modern Drug Discovery

This compound has emerged from being a niche chemical intermediate to a cornerstone in the synthesis of life-saving cancer therapeutics. Its unique structure provides the ideal starting point for the creation of potent and selective KRAS G12C inhibitors. For researchers and drug development professionals working at the forefront of oncology, a thorough understanding of this compound's properties, synthesis, and application is not just beneficial, but essential for the continued advancement of targeted therapies. The insights and protocols provided in this guide aim to empower scientists to confidently and efficiently utilize this high-value intermediate in their critical work.

References

Physicochemical properties of 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-4-methylpyridin-3-amine

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Pharmaceutical Intermediate

This compound is a substituted aminopyridine, a class of heterocyclic organic compounds that are pivotal in medicinal chemistry.[1][2] The unique arrangement of an amino group, an isopropyl group, and a methyl group on the pyridine ring imparts specific electronic and steric properties, making it a valuable building block in complex organic synthesis.[1] Its primary significance lies in its role as a critical intermediate in the preparation of KRAS G12C inhibitors, a class of targeted therapies for treating challenging cancers such as pancreatic, colorectal, and lung cancer.[3][4][5]

Understanding the physicochemical properties of this molecule is paramount for researchers, process chemists, and drug development professionals. These properties govern its reactivity, solubility, bioavailability, and formulation characteristics. This guide provides a comprehensive analysis of these core attributes, supported by established experimental protocols, to empower scientists in its effective application.

Molecular Identity and Core Chemical Properties

A precise understanding of a compound begins with its fundamental identifiers and properties. This compound is registered under CAS Number 1698293-93-4.[1][6] Its structural and molecular details are summarized below.

IdentifierValueSource
IUPAC Name 4-methyl-2-propan-2-ylpyridin-3-aminePubChem[7]
CAS Number 1698293-93-4Sigma-Aldrich
Molecular Formula C₉H₁₄N₂CymitQuimica[1]
Molecular Weight 150.22 g/mol PubChem[7]
Canonical SMILES CC1=C(C(=NC=C1)C(C)C)NPubChem[7]
InChI Key VXPOAPWLMVAUCK-UHFFFAOYSA-NSigma-Aldrich

Physicochemical Data Summary

The physicochemical parameters of a molecule are critical predictors of its behavior in both chemical reactions and biological systems. The following table consolidates the available quantitative data for this compound.

PropertyValueComments and ImplicationsSource
Physical Form White to yellow liquid or solid; Solid-Liquid Mixture[8]The variable physical state suggests sensitivity to purity and ambient temperature.
Boiling Point 267.7 ± 35.0 °C (at 760 mmHg)The relatively high boiling point is consistent with its molecular weight and potential for hydrogen bonding.
Density 0.992 ± 0.06 g/cm³Similar to water, which can be a useful consideration for solvent layering during workup procedures.
Flash Point 139.8 ± 13.1 °CIndicates the temperature at which it can vaporize to form an ignitable mixture in air; requires appropriate handling precautions.
XLogP3-AA (LogP) 1.7[7]This positive value indicates greater solubility in lipids than in water, suggesting moderate lipophilicity and potential for membrane permeability.
Hydrogen Bond Donors 1 (from the -NH₂ group)[7]Influences solubility in protic solvents and interactions with biological targets.
Hydrogen Bond Acceptors 2 (from the -NH₂ and pyridine N)[7]Contributes to solubility and the ability to form non-covalent interactions.

Core Physicochemical Characteristics in Depth

Solubility Profile

The solubility of this compound is dictated by the interplay between its nonpolar hydrocarbon components (isopropyl and methyl groups) and its polar functional groups (the amino group and the pyridine nitrogen).

  • In Water and Aqueous Buffers : As a low-molecular-weight amine, it is expected to have some solubility in water.[9] However, the presence of nine carbon atoms suggests this solubility may be limited.[10]

  • Impact of pH : The basicity of the amino group and the pyridine nitrogen is the most critical factor for its aqueous solubility. In acidic solutions (pH < pKa), the molecule will be protonated to form an ammonium salt. This ionic salt form is significantly more polar and, therefore, much more soluble in water than the neutral free base. This property is routinely exploited in purification and formulation.

  • In Organic Solvents : It is expected to be readily soluble in a wide range of organic solvents, particularly polar organic solvents.[1][9]

Basicity and pKa

The pKa value is a quantitative measure of a compound's acidity or basicity. For an amine, the pKa of its conjugate acid (R-NH₃⁺) indicates the strength of the amine as a base.

  • Dual Basic Centers : This molecule has two basic nitrogen atoms: the exocyclic primary amine (-NH₂) and the endocyclic pyridine nitrogen. The protonation state of these centers is pH-dependent and crucial for its reactivity and biological interactions.

Lipophilicity and LogP

The partition coefficient (LogP) measures the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase. It is a key indicator of a drug's ability to cross biological membranes.

  • Interpretation of LogP : The computed XLogP3-AA value of 1.7 for this compound indicates a preference for the lipid phase over the aqueous phase.[7] A LogP in this range is often considered favorable for drug candidates, as it suggests a balance between aqueous solubility (for dissolution in plasma) and lipid solubility (for membrane permeation).[12]

  • LogD vs. LogP : Since this is an ionizable compound, its distribution is pH-dependent. The distribution coefficient (LogD) is used to describe lipophilicity at a specific pH.[12] At physiological pH (7.4), the molecule will be partially protonated, which would decrease its effective lipophilicity (LogD < LogP).

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, key physicochemical parameters should be determined experimentally. The following sections describe standard, self-validating protocols for characterizing this compound.

Protocol for Aqueous Solubility Determination

This protocol outlines a standard method for assessing the solubility of an amine in water and dilute acid, a key property reflecting its basicity.[10][13]

Methodology:

  • Preparation : Label three separate, clean test tubes: "Water," "5% HCl," and "5% NaOH."

  • Sample Addition : Add approximately 25 mg of solid this compound or 1-2 drops of liquid to each test tube.

  • Solvent Addition : Add 0.5 mL of the corresponding solvent (deionized water, 5% HCl(aq), 5% NaOH(aq)) to each respective tube.

  • Mixing : Vigorously mix each tube by tapping or vortexing for 30-60 seconds.

  • Observation : Observe each tube against a contrasting background to determine if the compound has fully dissolved (soluble) or if a separate phase or solid remains (insoluble).

  • pH Test (for Water Tube) : If the compound is soluble in water, test the solution's pH using pH paper. A pH > 7 confirms its basic nature.[13]

Expected Outcome : The compound is expected to be sparingly soluble or insoluble in water and 5% NaOH, but fully soluble in 5% HCl due to the formation of a water-soluble ammonium salt.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh ~25mg of Compound exp1 Add Compound to 3 Tubes prep1->exp1 prep2 Prepare Solvents: Water, 5% HCl, 5% NaOH exp2 Add 0.5 mL Solvent to Each prep2->exp2 exp1->exp2 exp3 Vortex/Mix for 60s exp2->exp3 exp4 Observe Solubility exp3->exp4 an1 Soluble in 5% HCl? exp4->an1 an2 Soluble in Water? exp4->an2 res1 Insoluble an1->res1 No res2 Soluble (Amine Confirmed) an1->res2 Yes res3 Soluble (Test pH) an2->res3 Yes

Caption: Workflow for Amine Solubility Testing.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds.[11][14]

Methodology:

  • Sample Preparation : Accurately prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. If solubility is low, a co-solvent like methanol or ethanol may be used, but the resulting pKa will be an apparent pKa (pKaapp).

  • Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a magnetic stirrer.

  • Titrant : Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

  • Data Acquisition : Add the titrant in small, precise increments using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis : Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point(s) on the resulting titration curve. The first derivative of the curve can be used to accurately locate the equivalence point(s).

G A Prepare 0.01M Amine Solution C Add Titrant (0.1M HCl) in Small Increments A->C B Calibrate pH Electrode D Record pH after Each Addition B->D C->D E Plot pH vs. Titrant Volume D->E F Generate Titration Curve E->F G Determine Equivalence Point(s) (1st Derivative) F->G H Calculate pKa at Half-Equivalence Point(s) G->H

Caption: Workflow for pKa Determination via Titration.

Protocol for LogP Determination by the Shake-Flask Method

The shake-flask method is the traditional "gold standard" for experimental LogP determination.[15][16]

Methodology:

  • Phase Preparation : Prepare two phases: n-octanol saturated with water and water (or a pH 7.4 buffer) saturated with n-octanol. This pre-saturation is critical for accuracy.

  • Sample Preparation : Prepare a stock solution of the compound in the n-octanol phase at a known concentration.

  • Partitioning : Combine a precise volume of the octanol stock solution with a precise volume of the aqueous phase in a separatory funnel or vial.

  • Equilibration : Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation : Allow the two phases to separate completely. Centrifugation can be used to accelerate this process.

  • Quantification : Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation : Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[16]

G cluster_prep Preparation cluster_proc Procedure cluster_calc Calculation A Saturate n-Octanol with Water C Prepare Stock Solution in Saturated Octanol A->C B Saturate Water (pH 7.4) with n-Octanol D Combine Phases & Shake to Reach Equilibrium B->D C->D E Separate Phases (Centrifuge if needed) D->E F Measure Concentration in Each Phase (HPLC) E->F G LogP = log([C]oct / [C]aq) F->G

Caption: Workflow for Shake-Flask LogP Determination.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting.

  • Hazard Identification : The compound is classified with the GHS07 pictogram (Harmful/Irritant) and the signal word "Warning".[17]

  • Hazard Statements :

    • H302: Harmful if swallowed.[17]

    • H315: Causes skin irritation.[17]

    • H319: Causes serious eye irritation.[17]

    • H335: May cause respiratory irritation.

  • Storage Conditions : To ensure stability and purity, the compound should be stored under an inert atmosphere in a dark place.[8] Recommended storage temperatures vary by supplier, ranging from room temperature to 4°C.[8] Protection from light is also advised.

Conclusion

This compound is a compound of significant interest due to its role in the synthesis of advanced cancer therapeutics. Its physicochemical profile—characterized by moderate lipophilicity (XLogP3-AA = 1.7), dual basic centers, and pH-dependent aqueous solubility—defines its behavior from the synthesis flask to potential biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties, ensuring data integrity and facilitating informed decisions in process optimization, formulation, and drug discovery workflows. A thorough understanding of these fundamental characteristics is the cornerstone of leveraging this valuable intermediate to its full potential.

References

An In-depth Technical Guide to the Organic Solvent Solubility of 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the solubility of an Active Pharmaceutical Ingredient (API) or key intermediate is a cornerstone of efficient process development, formulation, and purification in the pharmaceutical and chemical industries.[1][2] This guide provides a comprehensive framework for characterizing the solubility of 2-isopropyl-4-methylpyridin-3-amine (CAS 1698293-93-4) in organic solvents. Due to the limited availability of public experimental data for this specific compound, this document emphasizes a predictive and methodological approach. It combines theoretical analysis of the molecular structure with a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this and structurally similar compounds.

Introduction: The Critical Role of a Solubility Profile

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various chemical processes.[3][4] For a compound like this compound, which is used as a reagent in the preparation of KRAS G12C inhibitors for cancer treatment, a well-defined solubility profile is indispensable.[5] It directly influences:

  • Reaction Kinetics: Selecting an appropriate solvent can enhance reaction rates and improve yields by ensuring reactants are in the same phase.

  • Purification Strategies: Knowledge of solubility is crucial for developing crystallization, precipitation, and chromatographic purification methods.

  • Formulation Development: For APIs, solubility in various excipients and solvent systems is a key factor in designing a stable and bioavailable drug product.[1]

  • Process Safety and Scalability: Understanding solubility limits prevents issues like precipitation in transfer lines and ensures predictable process performance during scale-up.

This guide will first deconstruct the molecular features of this compound to predict its general solubility behavior before presenting a rigorous experimental methodology to quantify it.

Molecular Structure Analysis

This compound (C₉H₁₄N₂) is a substituted pyridine derivative with several key structural features that govern its interaction with solvents.[6][7]

  • Pyridine Ring: The nitrogen atom in the aromatic ring is an H-bond acceptor and imparts polarity.

  • Amino Group (-NH₂): This primary amine is a strong hydrogen bond donor and acceptor, significantly increasing polarity and the potential for interaction with protic solvents.[8]

  • Isopropyl and Methyl Groups: These non-polar alkyl groups contribute to the lipophilicity and van der Waals interactions of the molecule.

This combination of polar (amine, pyridine nitrogen) and non-polar (alkyl groups) functionalities suggests a nuanced solubility profile. The molecule is expected to exhibit moderate to good solubility in polar solvents, particularly those that can engage in hydrogen bonding.[6] The principle of "like dissolves like" serves as a foundational guide: polar solvents will more effectively dissolve polar solutes, and non-polar solvents are better suited for non-polar solutes.[9]

Predictive Framework: Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, a theoretical approach can help screen and prioritize solvents. The Hansen Solubility Parameters (HSP) provide a powerful framework for predicting miscibility and solubility based on the principle that "like dissolves like."[10][11][12][13]

HSP decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The guiding principle is that solutes will dissolve in solvents with similar HSP values.[14] The distance (Ra) between the solute (1) and solvent (2) in Hansen space is calculated, and if this distance is less than the interaction radius (Ro) of the solute, dissolution is likely. This is often visualized as a "solubility sphere."[10][14]

While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods available in specialized software packages. This predictive step is invaluable for rationally selecting a diverse yet targeted set of solvents for experimental testing, saving time and resources.

substance This compound (Solute) hsp_d δD (Dispersion) substance->hsp_d has hsp_p δP (Polar) substance->hsp_p has hsp_h δH (Hydrogen Bonding) substance->hsp_h has solvent Organic Solvent solvent->hsp_d has solvent->hsp_p has solvent->hsp_h has solubility Solubility Prediction hsp_concept Hansen Solubility Parameters (HSP) 'Like Dissolves Like' hsp_concept->solubility hsp_d->hsp_concept hsp_p->hsp_concept hsp_h->hsp_concept

Caption: Diagram 1: Conceptual framework for predicting solubility using HSP.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[15][16] This technique, endorsed by organizations like the OECD, involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[15] The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

start Start step1 Step 1: Add Excess Solute to Solvent start->step1 step2 Step 2: Equilibrate (Shake at const. T°) step1->step2 step3 Step 3: Phase Separation (Centrifuge/Filter) step2->step3 step4 Step 4: Sample Supernatant step3->step4 step5 Step 5: Dilute Sample step4->step5 step6 Step 6: Quantify by HPLC step5->step6 end End: Solubility Value (mg/mL or mol/L) step6->end

Caption: Diagram 2: Experimental workflow for the shake-flask solubility method.

Recommended Solvents for Screening

A well-chosen set of solvents covering a range of polarities and chemical functionalities is essential. The following table provides a suggested list for initial screening.

Solvent Class Solvent Polarity Index Primary Interaction Type
Non-Polar n-Hexane0.1Dispersion
Toluene2.4Dispersion, π-π
Polar Aprotic Dichloromethane (DCM)3.1Dipole-Dipole
Tetrahydrofuran (THF)4.0Dipole-Dipole, H-Bond Acceptor
Acetone5.1Dipole-Dipole, H-Bond Acceptor
Acetonitrile (ACN)5.8Dipole-Dipole, H-Bond Acceptor
Dimethyl Sulfoxide (DMSO)7.2Dipole-Dipole, H-Bond Acceptor
Polar Protic Ethyl Acetate4.4Dipole-Dipole, H-Bond Acceptor
Isopropanol (IPA)3.9H-Bonding, Dipole-Dipole
Ethanol4.3H-Bonding, Dipole-Dipole
Methanol5.1H-Bonding, Dipole-Dipole
Detailed Experimental Protocol (Shake-Flask Method)

This protocol is a self-validating system designed for accuracy and reproducibility.

A. Materials and Equipment

  • This compound (purity >97%)[7]

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (±0.01 mg)

  • Glass vials (e.g., 4 mL) with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge with temperature control

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

B. Procedure

  • Preparation: Add an excess amount of this compound (e.g., 20-50 mg) to a pre-weighed glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate speed (e.g., 150 rpm).

    • Causality Insight: Equilibration time is critical. A minimum of 24 hours is recommended to ensure thermodynamic equilibrium is reached. Shorter times may result in an underestimation of the true equilibrium solubility. Temperature must be tightly controlled (±0.5°C) as solubility is highly temperature-dependent.[16]

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow larger particles to settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet all undissolved solids.

    • Trustworthiness Check: This step is crucial to avoid transferring solid particles into the analytical sample, which would falsely inflate the measured solubility.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a pre-weighed vial. Perform a large, accurate dilution with a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical method.

    • Causality Insight: A large initial dilution (e.g., 1:100 or 1:1000) minimizes the risk of the compound precipitating out of the saturated solution due to temperature changes or solvent evaporation.

C. Analytical Quantification (HPLC)

  • Method Development: Develop a reverse-phase HPLC method capable of accurately quantifying this compound. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA for peak shaping) is a typical starting point.

  • Calibration: Prepare a series of at least five standard solutions of the compound in the same diluent used for the samples.[17] Generate a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (R²) of >0.999 for the results to be considered valid.[18]

  • Sample Analysis: Inject the diluted samples and determine their concentration from the calibration curve.

  • Calculation: Calculate the original solubility in the solvent using the following formula, accounting for all dilution factors:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation

Results should be compiled into a clear, structured table to facilitate analysis and comparison.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Observations
n-Hexane25.0[Experimental Value][Calculated Value][e.g., Insoluble, Cloudy]
Toluene25.0[Experimental Value][Calculated Value]
Dichloromethane25.0[Experimental Value][Calculated Value]
............
Methanol25.0[Experimental Value][Calculated Value]

Conclusion and Application

This guide outlines a robust, scientifically-grounded methodology for determining the organic solvent solubility of this compound. By integrating a theoretical predictive framework with a rigorous experimental protocol, researchers can generate a reliable and comprehensive solubility profile. This data is not merely an academic exercise; it is actionable intelligence that directly supports rational solvent selection for synthesis, enables efficient purification development, and provides a critical data package for formulation scientists. Adherence to this self-validating protocol will ensure the generation of high-quality, trustworthy data essential for accelerating research and development timelines.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development.[1][2][3][4][5] It provides unparalleled insights into molecular structure, dynamics, and interactions at the atomic level. This guide offers a detailed technical analysis of the ¹H and ¹³C NMR spectra of 2-Isopropyl-4-methylpyridin-3-amine, a key intermediate in the synthesis of KRAS G12C inhibitors used in the treatment of various cancers.[6][7] Understanding the NMR spectral features of this molecule is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in synthetic pathways.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR spectra, the atoms in this compound are numbered as shown in the structure below.

cluster_molecule This compound C2 C2 C3 C3 C2->C3 C_iso_CH CH C2->C_iso_CH C4 C4 C3->C4 N_amine NH₂ C3->N_amine C5 C5 C4->C5 C_methyl CH₃ C4->C_methyl C6 C6 C5->C6 N1 N1 C6->N1 N1->C2 C_iso_CH3_a CH₃ C_iso_CH->C_iso_CH3_a C_iso_CH3_b CH₃ C_iso_CH->C_iso_CH3_b

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show six distinct signals. The chemical shifts are influenced by the electron-donating amino group and the alkyl substituents on the pyridine ring.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment Rationale
H67.8 - 8.0Doublet (d)1HJH6-H5 = 5.0 - 6.0The proton at C6 is ortho to the ring nitrogen, leading to a significant downfield shift. It is coupled to H5.
H56.9 - 7.1Doublet (d)1HJH5-H6 = 5.0 - 6.0This proton is on the pyridine ring and is coupled to H6.
NH₂3.5 - 4.5Broad Singlet (br s)2H-The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is typically broad due to quadrupole broadening and exchange.[1][8][9][10]
CH (isopropyl)3.0 - 3.3Septet (sept)1HJCH-CH₃ = 6.5 - 7.0The methine proton of the isopropyl group is adjacent to six equivalent methyl protons, resulting in a septet.
CH₃ (ring)2.2 - 2.4Singlet (s)3H-The methyl group on the pyridine ring is a singlet as it has no adjacent protons.
CH₃ (isopropyl)1.2 - 1.4Doublet (d)6HJCH₃-CH = 6.5 - 7.0The two methyl groups of the isopropyl substituent are equivalent and are split by the methine proton into a doublet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display nine unique carbon signals. The chemical shifts are estimated based on the known shifts for pyridine and the substituent effects of the isopropyl, methyl, and amino groups.[4]

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment Rationale
C2158 - 162The carbon bearing the isopropyl group is significantly deshielded due to its position adjacent to the nitrogen and the substituent effect.
C6145 - 148Similar to C2, this carbon is deshielded due to its proximity to the ring nitrogen.
C4143 - 146The carbon with the methyl group is also deshielded.
C3138 - 142The carbon attached to the amino group.
C5120 - 123This is the most shielded of the aromatic carbons.
CH (isopropyl)30 - 34Typical chemical shift for a methine carbon of an isopropyl group attached to an aromatic ring.
CH₃ (isopropyl)22 - 25The two equivalent methyl carbons of the isopropyl group.
CH₃ (ring)18 - 21The methyl carbon attached to the pyridine ring.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which may provide sharper signals for the amine protons.[9]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

  • Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Most deuterated solvents are available with TMS already added.

Start Start: Dry, pure sample of this compound Weigh Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of the sample Start->Weigh Dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Weigh->Dissolve Filter Filter the solution into a 5 mm NMR tube Dissolve->Filter Cap Cap the NMR tube securely Filter->Cap Insert Insert the sample into the NMR spectrometer Cap->Insert Acquire Acquire ¹H and ¹³C NMR spectra Insert->Acquire Process Process the data (Fourier transform, phase correction, baseline correction) Acquire->Process Analyze Analyze the spectra Process->Analyze End End: Structural confirmation and purity assessment Analyze->End

Caption: Experimental workflow for NMR analysis of this compound.

2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, depending on the sample concentration.

3. Data Processing

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the spectra to the TMS signal at 0 ppm.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants offer a valuable resource for researchers and scientists involved in the synthesis and characterization of this important pharmaceutical intermediate. The detailed experimental protocol outlines the best practices for acquiring high-quality NMR data, ensuring reliable and reproducible results. By leveraging the power of NMR spectroscopy, professionals in drug development can confidently verify the structure and purity of this key building block, thereby ensuring the integrity of their synthetic processes.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Isopropyl-4-methylpyridin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for obtaining and interpreting the IR spectrum of this substituted aminopyridine. By dissecting the molecule into its constituent functional groups—the aminopyridine core, the isopropyl substituent, and the methyl group—we will predict and assign the characteristic vibrational modes. This guide also outlines a detailed experimental protocol using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, a modern and efficient technique for sample analysis. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical utility.

Introduction: The Molecular Landscape of this compound

This compound is a substituted pyridine derivative with a molecular structure that presents a rich tapestry of vibrational modes for infrared spectroscopic analysis. The molecule's utility, particularly in medicinal chemistry and materials science, necessitates a thorough understanding of its structural and electronic properties. Infrared spectroscopy serves as a powerful, non-destructive analytical technique to confirm the identity and purity of the compound by probing its molecular vibrations.[1][2]

The structure combines an aromatic aminopyridine core with aliphatic isopropyl and methyl substituents. Each of these components gives rise to characteristic absorption bands in the IR spectrum. A detailed analysis of these bands allows for the unequivocal identification of the compound's functional groups and overall molecular architecture.

The Principles of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter.[3] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational energies of its chemical bonds. These absorptions are recorded as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The resulting spectrum is a unique molecular "fingerprint" determined by the types of bonds present, their arrangement, and the overall molecular symmetry.

The primary vibrational modes observed are stretching (a change in inter-atomic distance along the bond axis) and bending (a change in the angle between two bonds).[4] These can be further subdivided, for example, into symmetric and asymmetric stretches, and scissoring, rocking, wagging, and twisting bends.[5] The position, intensity, and shape of the absorption bands provide a wealth of information about the molecule's functional groups.

Predicted Infrared Spectrum: A Functional Group Analysis

While an experimental spectrum for this specific molecule is not publicly available, we can predict its key features with high confidence by analyzing its constituent parts. The following sections break down the expected vibrational modes.

The Aminopyridine Core

The aminopyridine core is responsible for some of the most characteristic peaks in the spectrum.

  • N-H Vibrations (Amine Group): As a primary aromatic amine, this compound will exhibit distinct N-H stretching and bending vibrations.[6][7]

    • N-H Stretching: Primary amines typically show two bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching modes.[7][8][9] For aromatic amines, these bands often appear at slightly higher frequencies compared to aliphatic amines.[6][10] We can predict these to be of medium intensity and sharper than O-H bands.[7][9]

    • N-H Bending (Scissoring): A strong in-plane scissoring vibration is characteristic of primary amines and is expected in the 1650-1580 cm⁻¹ range.[6][7] This peak can sometimes be mistaken for a C=C double bond, but its intensity and association with the N-H stretching bands aid in its correct assignment.

    • N-H Wagging: A broad, out-of-plane wagging band is also anticipated between 910-665 cm⁻¹.[7]

  • Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to several characteristic absorptions.

    • Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3][11][12] These bands are generally weak to medium in intensity.

    • C=C and C=N Ring Stretching: The pyridine ring exhibits complex stretching vibrations in the 1600-1400 cm⁻¹ region.[11][13] Expect a series of medium to strong bands, often around 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.[3][11]

    • C-N Stretching: The stretching vibration of the C-N bond connecting the amine group to the aromatic ring is expected to appear in the 1335-1250 cm⁻¹ range for aromatic amines.[6][7]

    • C-H Out-of-Plane (oop) Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can be diagnostic of the substitution pattern on the ring.[11][12]

The Aliphatic Substituents: Isopropyl and Methyl Groups

The isopropyl and methyl groups will contribute characteristic aliphatic C-H stretching and bending vibrations.

  • C-H Stretching: These vibrations will appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range, and are a clear indicator of saturated carbon-hydrogen bonds.[14][15][16]

    • Methyl (CH₃) Group: Expect both asymmetric (around 2962 cm⁻¹) and symmetric (around 2872 cm⁻¹) stretching bands.[16]

    • Isopropyl Group (CH and CH₃): The methine (CH) stretch will also be present in this region. The combination of methyl and methine groups will result in a cluster of peaks.

  • C-H Bending:

    • Methyl (CH₃) Bending: The characteristic symmetric bending, often called the "umbrella mode," appears around 1375 cm⁻¹.[16] An asymmetric bending mode is also expected near 1450 cm⁻¹.[14][15] The presence of an isopropyl group often results in a splitting of the symmetric bending peak into two bands of roughly equal intensity around 1385 cm⁻¹ and 1365 cm⁻¹.

    • Methylene/Methine (CH/CH₂) Bending: Scissoring vibrations for CH₂ groups are typically found around 1465 cm⁻¹. While this molecule has a methine group, its bending vibrations can be weak and harder to assign definitively.

Summary of Predicted IR Absorption Bands

The following table summarizes the predicted key vibrational frequencies for this compound.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupPredicted Intensity
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineMedium, Sharp (two bands)
3100 - 3000C-H StretchAromatic (Pyridine Ring)Weak to Medium
2975 - 2850C-H StretchAliphatic (Isopropyl, Methyl)Medium to Strong
1650 - 1580N-H Bend (Scissoring)Primary AmineStrong
1600 - 1400C=C and C=N Ring StretchPyridine RingMedium to Strong (multiple bands)
1470 - 1430C-H Asymmetric BendMethyl (CH₃)Medium
1385 - 1365C-H Symmetric BendIsopropyl GroupMedium (split peak)
~1375C-H Symmetric Bend ("Umbrella")Methyl (CH₃)Medium
1335 - 1250C-N StretchAromatic AmineMedium to Strong
900 - 675C-H Out-of-Plane BendAromatic (Pyridine Ring)Strong
910 - 665N-H WagPrimary AmineBroad, Strong

Experimental Protocol: Acquiring the IR Spectrum with ATR-FTIR

Attenuated Total Reflectance (ATR) is a powerful sampling technique for Fourier-Transform Infrared (FTIR) spectroscopy that requires minimal to no sample preparation, making it ideal for both liquid and solid samples.[2][17][18]

Rationale for Choosing ATR-FTIR
  • Ease of Use: The sample is placed directly on the ATR crystal. This eliminates the need for preparing KBr pellets or Nujol mulls, which can be time-consuming and introduce contaminants.[19][20]

  • High-Quality Spectra: ATR-FTIR provides excellent sample-to-crystal contact, resulting in high-quality, reproducible spectra.[19]

  • Versatility: It is suitable for analyzing solids (powders, films) and liquids, making it a versatile tool in a drug development setting.[18]

Step-by-Step Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Processing start Start instrument_prep Clean ATR Crystal (e.g., with isopropanol) start->instrument_prep background_scan Collect Background Spectrum (Clean Crystal) instrument_prep->background_scan apply_sample Apply Small Amount of This compound to the Crystal background_scan->apply_sample ensure_contact Ensure Good Contact (Apply Pressure with Anvil) apply_sample->ensure_contact collect_spectrum Collect Sample Spectrum ensure_contact->collect_spectrum process_data Process Spectrum (ATR Correction, Baseline Correction) collect_spectrum->process_data analyze_data Analyze and Assign Peaks process_data->analyze_data end_node End analyze_data->end_node

Caption: ATR-FTIR Experimental Workflow.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is properly calibrated and purged.

    • Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a soft, lint-free tissue to remove any residues. Allow the solvent to fully evaporate.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to account for absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

  • Sample Application:

    • Place a small amount of the this compound sample (a few milligrams if solid, a single drop if liquid) onto the center of the ATR crystal.

    • Lower the press arm (anvil) to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded as a ratio of the sample scan to the background scan.

  • Data Processing and Analysis:

    • The raw data should undergo an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the resulting spectrum more comparable to a traditional transmission spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

    • Identify and assign the major absorption bands by comparing their positions and intensities to the predicted values and established correlation tables.

Logical Framework for Spectral Interpretation

Interpreting an IR spectrum is a systematic process. The following diagram illustrates the logical flow for analyzing the spectrum of this compound.

Caption: Logical flow for IR spectrum interpretation.

Conclusion

The infrared spectrum of this compound is rich with information that confirms its molecular structure. By systematically analyzing the characteristic vibrational modes of the primary aromatic amine, the substituted pyridine ring, and the aliphatic isopropyl and methyl groups, a detailed and predictive assignment of its IR absorption bands can be achieved. The use of ATR-FTIR spectroscopy provides a rapid, reliable, and straightforward method for obtaining high-quality spectra. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently identify and characterize this compound, ensuring its integrity in drug development and other advanced applications.

References

Theoretical Reactivity of Substituted Pyridines: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of pharmaceuticals and functional materials.[1] Its unique electronic structure, a six-membered aromatic heterocycle containing a nitrogen atom, imparts a complex reactivity profile that can be precisely modulated through substitution.[2] Understanding the theoretical principles that govern this reactivity is paramount for the rational design of novel therapeutics and materials. This guide provides an in-depth exploration of the electronic properties of the pyridine nucleus and the profound influence of substituents on its behavior in key chemical transformations. We will dissect the causality behind its reactivity in electrophilic and nucleophilic aromatic substitution reactions, analyze the modulation of its basicity, and introduce computational methodologies that allow for the in silico prediction of these properties.

The Electronic Landscape of the Pyridine Ring

Unlike its carbocyclic counterpart, benzene, the pyridine ring is not electronically uniform. The presence of the electronegative nitrogen atom fundamentally alters the distribution of electron density, creating a π-deficient system. This has two major consequences:

  • Inductive Effect (-I): The nitrogen atom strongly withdraws electron density from the ring through the sigma framework. This effect is most pronounced at the α-positions (C-2, C-6) and to a lesser extent at the β- (C-3, C-5) and γ- (C-4) positions. This general electron deficiency deactivates the ring towards attack by electrophiles compared to benzene.[3]

  • Mesomeric Effect (-M): The nitrogen atom can participate in resonance, withdrawing π-electron density from the ring. This effect is also most significant at the α and γ positions, further contributing to their electron-poor character.

The confluence of these effects results in a permanent dipole moment, with the negative pole at the nitrogen atom. This inherent electronic bias dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (EAS): A Tale of Deactivation and Regioselectivity

Pyridine undergoes electrophilic aromatic substitution (EAS) much more sluggishly than benzene, often requiring harsh reaction conditions.[3][4] The electron-withdrawing nature of the nitrogen atom deactivates the entire ring. Furthermore, under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This places a formal positive charge on the ring, drastically increasing the activation energy for attack by a positive electrophile.[3][5]

Regioselectivity: The Preference for C-3

Electrophilic attack preferentially occurs at the C-3 (β) position.[4] This can be explained by examining the stability of the cationic intermediate (sigma complex or arenium ion) formed upon attack at each position.

  • Attack at C-2 or C-4 (α or γ): The resulting sigma complex has a resonance structure where the positive charge is placed directly on the electronegative nitrogen atom. This is a highly unstable and energetically unfavorable contributor.[6]

  • Attack at C-3 (β): The positive charge is delocalized over three carbon atoms, avoiding the nitrogen atom. While still deactivated, this intermediate is significantly more stable than those formed from α or γ attack.[7][8]

Overcoming Deactivation: The Pyridine N-Oxide Strategy

A powerful strategy to functionalize the pyridine ring via EAS is to first oxidize it to a pyridine N-oxide.[3][9] The N-oxide moiety is a versatile functional group that dramatically alters the ring's reactivity.[10] The oxygen atom can donate electron density back into the ring via resonance, activating it towards electrophilic attack, particularly at the C-2 and C-4 positions.[9][11] After the substitution reaction, the N-oxide can be readily deoxygenated (e.g., using PCl₃ or zinc dust) to yield the substituted pyridine.[12] This two-step process provides a synthetically useful route to C-4 substituted pyridines that are otherwise difficult to access.[9]

Nucleophilic Aromatic Substitution (SNAr): An Activated System

The π-deficient nature of the pyridine ring makes it inherently activated for nucleophilic aromatic substitution (SNAr), a reaction that is very difficult to achieve with benzene.[13] This reaction typically requires a good leaving group (such as a halide) and proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer-like intermediate.

Regioselectivity: The Primacy of C-2 and C-4

Nucleophilic attack occurs almost exclusively at the C-2 (α) and C-4 (γ) positions.[14][15] The stability of the anionic intermediate is the determining factor.

  • Attack at C-2 or C-4: The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom via resonance.[14][16] This provides substantial stabilization, lowering the activation energy for the reaction.

  • Attack at C-3: The negative charge is spread only over the carbon atoms and cannot be delocalized onto the nitrogen. This intermediate is significantly less stable.[14]

The classic Chichibabin reaction, the amination of pyridine with sodium amide to form 2-aminopyridine, exemplifies this principle, where the nucleophile attacks the C-2 position and a hydride ion is eliminated.[9][13]

The Influence of Substituents on Reactivity and Basicity

Substituents exert a profound influence on the reactivity of the pyridine ring through a combination of inductive and resonance effects.

  • Electron-Donating Groups (EDGs) such as alkyl (-CH₃) and alkoxy (-OCH₃) groups increase the electron density of the ring. They activate the ring towards EAS and increase the basicity (pKa) of the nitrogen by stabilizing the conjugate acid.[17] Conversely, they deactivate the ring towards SNAr.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the ring. They deactivate the ring towards EAS and decrease the basicity of the nitrogen.[17] However, they strongly activate the ring towards SNAr, especially when positioned at the C-2 or C-4 positions where they can stabilize the anionic intermediate.[13]

Quantitative Effects on Basicity (pKa)

The basicity of a substituted pyridine is a direct measure of the availability of the nitrogen's lone pair of electrons. It is quantified by the pKa of its conjugate acid (the pyridinium ion). The pKa of unsubstituted pyridine is approximately 5.23.[18] Substituents can modulate this value over a wide range.

Substituent (at C-4)pKa of Conjugate AcidElectronic Effect
-N(CH₃)₂9.61Strong EDG
-OCH₃6.58EDG
-CH₃6.03Weak EDG
-H5.23Reference
-Cl3.83EWG
-CN1.90Strong EWG
-NO₂1.61Very Strong EWG
(Data compiled from various sources for illustrative purposes)

Computational and Quantitative Approaches to Predicting Reactivity

Modern theoretical chemistry provides powerful tools for predicting and rationalizing the reactivity of substituted pyridines.

The Hammett Equation

The Hammett equation is a linear free-energy relationship that quantifies the impact of substituents on reaction rates and equilibria. For substituted pyridines, it often takes the form:

log(K/K₀) = ρσ

Where K is the rate or equilibrium constant for the substituted pyridine, K₀ is the value for the unsubstituted pyridine, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant. The ρ value indicates the sensitivity of the reaction to substituent effects.[19][20] A large positive ρ value for pyridinium ion dissociation, for example, indicates that electron-withdrawing groups have a strong acid-strengthening (base-weakening) effect.[19]

Density Functional Theory (DFT)

Computational methods like Density Functional Theory (DFT) allow for the in silico modeling of pyridine derivatives.[21][22][23] These calculations can predict a variety of properties relevant to reactivity:

  • Electrostatic Potential (ESP) Maps: Visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate sites susceptible to electrophilic and nucleophilic attack, respectively.

  • Reaction Pathway Modeling: The transition states and intermediates of a proposed reaction can be calculated, allowing for the determination of activation energies and reaction thermodynamics. This can be used to predict the feasibility and regioselectivity of a reaction.[5]

Experimental Protocol: DFT Calculation of a Substituted Pyridine

The following provides a generalized, self-validating protocol for the theoretical analysis of a substituted pyridine (e.g., 4-nitropyridine) using a computational chemistry package like Gaussian.

Objective: To calculate the optimized geometry and electronic properties to rationalize its reactivity.

Methodology:

  • Structure Input:

    • Build the 3D structure of 4-nitropyridine using a molecular editor (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond lengths/angles.

  • Initial Optimization (Self-Validation Step 1):

    • Perform an initial, low-level geometry optimization (e.g., using a semi-empirical method like PM6) to obtain a reasonable starting structure. This prevents failures in higher-level calculations.

  • High-Level Optimization and Frequency Calculation (Core Calculation):

    • Set up a DFT calculation using a reliable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

    • Specify two sequential keywords: Opt (for geometry optimization) followed by Freq (for frequency calculation). This ensures the frequency analysis is performed on the final optimized geometry.

    • Include solvent effects if necessary using a continuum model like PCM (Polarizable Continuum Model).

  • Verification of Minimum (Self-Validation Step 2):

    • After the calculation completes, inspect the output file for the results of the frequency analysis.

    • A true energy minimum must have zero imaginary frequencies . If imaginary frequencies are present, it indicates a saddle point (like a transition state), and the geometry must be perturbed and re-optimized.

  • Property Analysis:

    • Once a true minimum is confirmed, use the optimized coordinates to perform a single-point energy calculation.

    • Request the generation of molecular orbitals (for HOMO/LUMO analysis) and an electrostatic potential map.

    • Analyze the output:

      • ESP Map: Observe the strongly positive (electron-poor) regions on the pyridine ring at C-2/C-6, indicating susceptibility to nucleophilic attack, enhanced by the -NO₂ group.

      • LUMO: Check the distribution of the LUMO. It should have large lobes on the C-2, C-4, and C-6 positions, confirming these as the sites for nucleophilic attack.

      • Atomic Charges: Analyze calculated atomic charges (e.g., Mulliken or NBO) to quantify the electron-withdrawing effect of the nitro group on the ring atoms.

Conclusion

The theoretical reactivity of substituted pyridines is a rich and predictable field governed by the fundamental electronic principles of the pyridine heterocycle. The inherent π-deficiency of the ring deactivates it towards electrophilic attack (favoring C-3) while activating it for nucleophilic attack (favoring C-2 and C-4). Substituents provide a powerful handle to fine-tune this reactivity, with electron-donating groups enhancing basicity and EAS reactivity, while electron-withdrawing groups decrease basicity but strongly promote SNAr. By leveraging both classical theories like the Hammett relationship and modern computational tools such as DFT, researchers can gain profound insights into these systems, enabling the rational design and development of next-generation pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of a Key Pharmacophore

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as pivotal building blocks for targeted therapies. 2-Isopropyl-4-methylpyridin-3-amine (CAS No. 1698293-93-4) is a prime example of such a compound. While its formal "discovery" is not marked by a singular seminal publication, its significance has rapidly grown with the advancement of oncology research. This technical guide provides an in-depth exploration of its synthetic history, key manufacturing routes, and the chemical principles that underpin its creation. The compound's primary importance lies in its role as a crucial intermediate in the synthesis of KRAS G12C inhibitors, a class of drugs showing significant promise in treating challenging cancers like pancreatic, colorectal, and lung cancers.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important molecule.

Chemical Properties and Structure

PropertyValueSource
CAS Number 1698293-93-4[4]
Molecular Formula C₉H₁₄N₂[5][6]
Molecular Weight 150.22 g/mol [5][6]
Appearance White to yellow or brown solid or liquid
Boiling Point 267.7 ± 35.0 °C (Predicted)
Density 0.992 ± 0.06 g/cm³ (Predicted)
Purity Typically >97%

The structure of this compound, featuring a substituted pyridine ring, presents a unique electronic and steric profile that is instrumental in its function as a pharmaceutical intermediate.[4]

Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound is primarily achieved through two distinct strategies, each with its own set of advantages and challenges. The first approach relies on the functionalization of a pre-existing pyridine ring, while the second builds the pyridine ring from acyclic precursors.

Strategy 1: Functionalization of a Pre-existing Pyridine Core

This strategy is a convergent approach that introduces the isopropyl group onto a suitably functionalized 3-amino-4-methylpyridine derivative. A common theme in the patent literature is the use of cross-coupling reactions.

A representative workflow for this strategy is outlined below:

Strategy_1_Functionalization start 3-Amino-4-methylpyridine reagent1 NBS / Trifluoroacetic acid intermediate1 3-Amino-2-bromo-4-methylpyridine reagent2 Isopropylzinc bromide or Isopropylmagnesium chloride (Negishi or Kumada Coupling) final_product This compound reagent1->intermediate1 Bromination reagent2->final_product Cross-Coupling

Caption: Functionalization of a 3-amino-4-methylpyridine core.

The initial step is the regioselective bromination of 3-amino-4-methylpyridine at the C2 position. The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. However, the pyridine nitrogen is deactivating. The choice of N-bromosuccinimide (NBS) as the brominating agent, often in the presence of an acid like trifluoroacetic acid, provides a source of electrophilic bromine under conditions suitable for this heterocyclic system.

The subsequent cross-coupling reaction is a cornerstone of modern organic synthesis. The use of an organometallic reagent like isopropylzinc bromide (in a Negishi coupling) or isopropylmagnesium chloride (in a Kumada coupling) with a palladium or nickel catalyst facilitates the formation of the carbon-carbon bond between the isopropyl group and the pyridine ring. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Step 1: Synthesis of 3-Amino-2-bromo-4-methylpyridine

  • To a solution of 3-amino-4-methylpyridine in a suitable solvent (e.g., a chlorinated solvent), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature, often below room temperature to manage the exothermicity of the reaction.

  • Trifluoroacetic acid may be used as a catalyst or co-solvent to enhance the reactivity.

  • Monitor the reaction by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is typically quenched with an aqueous basic solution (e.g., sodium bicarbonate) and the product is extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude product, which may be purified by crystallization or chromatography.

Step 2: Synthesis of this compound

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), charge the 3-amino-2-bromo-4-methylpyridine and a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) and a ligand if necessary.

  • Add a dry, aprotic solvent (e.g., THF or dioxane).

  • Slowly add the isopropyl organometallic reagent (e.g., a solution of isopropylzinc bromide or isopropylmagnesium chloride) at a controlled temperature.

  • Heat the reaction mixture to a specified temperature and monitor its progress.

  • After completion, cool the reaction to room temperature and quench it carefully, for instance, with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and purify it using standard techniques such as column chromatography.

Strategy 2: De Novo Synthesis of the Pyridine Ring

This approach constructs the substituted pyridine ring from acyclic precursors. This is often a longer route but can be advantageous in terms of cost of starting materials and the ability to introduce substituents with high regioselectivity. A detailed synthesis is described in the patent literature starting from ethyl isobutyrate.[1]

Strategy_2_De_Novo cluster_0 Intermediate Synthesis cluster_1 Pyridine Ring Formation and Final Conversion start Ethyl Isobutyrate intermediate1 2-Isobutyryl-3-methyl-2-butenenitrile start->intermediate1 Condensation with Acetonitrile intermediate2 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile intermediate1->intermediate2 Reaction with DMF-DMA intermediate3 2-Isopropyl-4-methyl-3-cyanopyridine intermediate2->intermediate3 Cyclization with Ammonium Acetate intermediate4 2-Isopropyl-4-methyl-3-carboxamide intermediate3->intermediate4 Hydrolysis final_product This compound intermediate4->final_product Hofmann Degradation

Caption: De novo synthesis of the pyridine ring from acyclic precursors.

This multi-step synthesis is a cascade of classic organic reactions.

  • Condensation with Acetonitrile: The synthesis begins with a Claisen-type condensation between ethyl isobutyrate and acetonitrile, mediated by a strong base like potassium tert-butoxide, to form a β-ketonitrile.[1]

  • Reaction with DMF-DMA: The resulting intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA), which serves as a one-carbon electrophile, to introduce a dimethylaminomethylene group, forming an enaminone-like intermediate.

  • Cyclization with Ammonium Acetate: This intermediate undergoes a cyclization reaction with ammonium acetate. The ammonia from the ammonium acetate acts as the nitrogen source for the pyridine ring. This is a variation of the Hantzsch pyridine synthesis.

  • Hydrolysis: The resulting cyanopyridine is then hydrolyzed to the corresponding carboxamide. This can be achieved under acidic or basic conditions, although acidic hydrolysis with sulfuric acid has been reported to lead to some charring.[1]

  • Hofmann Degradation: The final step is a Hofmann degradation of the carboxamide to the amine. This reaction involves the treatment of the primary amide with a halogen (e.g., bromine or chlorine) in the presence of a strong base (e.g., sodium hydroxide) to yield a primary amine with one less carbon atom.

Step 1: Synthesis of 2-Isobutyryl-3-methyl-2-butenenitrile

  • In a suitable reactor, a mixture of ethyl isobutyrate and a solvent like THF is treated with a strong base such as potassium tert-butoxide at a controlled temperature (e.g., 45-50 °C).[1]

  • Acetonitrile is then added dropwise, and the reaction is maintained at this temperature for several hours.[1]

  • After the reaction is complete, the mixture is cooled, and the pH is adjusted to 3-4 with an acid (e.g., glacial hydrochloric acid).[1]

  • The product is then isolated by filtration and extraction.[1]

Step 2: Synthesis of 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile

  • The crude product from the previous step is dissolved in ethanol, and DMF-DMA is added.[1]

  • The mixture is heated to reflux for a few hours.[1]

  • The solvent is then evaporated, and the product is isolated by filtration after washing with water.[1]

Step 3: Synthesis of 2-Isopropyl-4-methyl-3-cyanopyridine

  • The intermediate from Step 2 is mixed with ethanol and ammonium acetate.[1]

  • The reaction mixture is heated to reflux for several hours.[1]

  • After completion, the solvent is removed, and the product is isolated by extraction with a solvent like dichloromethane.[1]

Step 4 & 5: Hydrolysis and Hofmann Degradation to this compound

  • The cyanopyridine is first hydrolyzed to the amide. This can be done, for example, by heating with a strong acid like sulfuric acid, followed by neutralization.

  • The resulting amide is then subjected to Hofmann degradation conditions. This typically involves treating the amide with an aqueous solution of sodium hypobromite or sodium hypochlorite (formed in situ from bromine or chlorine and sodium hydroxide).

  • The reaction is carefully controlled in terms of temperature.

  • The final product, this compound, is then isolated by extraction and purified.

Quantitative Data Summary

StepStarting MaterialReagentsProductYieldPurityReference
Strategy 2, Step 2 2-Isobutyryl-3-methyl-2-butenenitrileEthanol, DMF-DMA5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile93%99.5%[1]
Strategy 2, Step 3 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrileEthanol, Ammonium Acetate2-Isopropyl-4-methyl-3-cyanopyridine78%99.3%[1]

Conclusion

This compound has transitioned from a relatively obscure chemical entity to a molecule of significant interest in the pharmaceutical industry. Its synthesis, achievable through either the functionalization of a pyridine precursor or the de novo construction of the heterocyclic ring, offers flexibility to process chemists. The choice of synthetic route will depend on factors such as the cost and availability of starting materials, scalability, and environmental considerations. As research into targeted cancer therapies continues to advance, the demand for high-purity this compound is likely to increase, further driving innovation in its synthesis and production.

References

The Strategic Core: A Technical Guide to 2-Isopropyl-4-methylpyridin-3-amine as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Modern Oncology

In the landscape of targeted cancer therapy, the development of covalent inhibitors for previously "undruggable" targets has marked a paradigm shift. Central to this revolution is the KRAS G12C mutation, a notorious driver of aggressive cancers. The synthesis of groundbreaking inhibitors, such as Sotorasib, relies on a carefully selected cast of molecular architects. Among these, 2-Isopropyl-4-methylpyridin-3-amine (CAS: 1698293-93-4) has emerged as a linchpin, a heterocyclic building block of profound strategic importance. This guide provides an in-depth technical overview of this crucial intermediate, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthesis, properties, reactivity, and application.

Compound Profile: Deconstructing the Building Block

This compound is a substituted pyridine derivative characterized by a unique arrangement of functional groups that dictate its chemical behavior and utility.[1] The pyridine ring, a nitrogen-containing heterocycle, is adorned with an isopropyl group at the 2-position, a methyl group at the 4-position, and a nucleophilic amine group at the 3-position.[1] This substitution pattern is not arbitrary; it is a product of deliberate design to achieve specific steric and electronic properties essential for its role in complex syntheses.

PropertyValueSource
CAS Number 1698293-93-4[1]
Molecular Formula C₉H₁₄N₂[2]
Molecular Weight 150.22 g/mol [2]
Appearance White to yellow solid or liquid[3]
Purity Typically ≥97%[3]
Solubility Moderately soluble in polar organic solvents[1]
Storage Room temperature, in a dark, inert atmosphere[3]

Synthesis and Manufacturing: A Multi-Step Pathway to a Key Intermediate

The industrial production of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[4] One prominent synthetic route begins with readily available starting materials and proceeds through a series of transformations, culminating in the desired product.[4]

Synthetic Strategy Overview

A patented method for the synthesis of this compound starts from ethyl isobutyrate and involves condensation, aldol condensation, methylation condensation, aminopyridine cyclization, hydrolysis, and Hofmann degradation.[4] This pathway is designed for scalability and cost-effectiveness, crucial for supplying this key intermediate for pharmaceutical development.[4]

Synthesis_Overview A Ethyl Isobutyrate B 2-Isobutyryl-3-methyl-2-butenenitrile A->B Condensation C 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile B->C Methylation Condensation D 2-Isopropyl-4-methyl-3-cyanopyridine C->D Aminopyridine Cyclization E This compound D->E Hydrolysis & Hofmann Degradation

Caption: Overview of the synthetic pathway to this compound.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol based on publicly available patent literature.

Step 1: Synthesis of 2-isobutyryl-3-methyl-2-butenenitrile

  • To a four-necked flask equipped with a thermometer and a stirrer, add 11.6g of ethyl isobutyrate, 60ml of THF, and 20g of potassium tert-butoxide.

  • Initiate stirring and maintain the reaction temperature at 45-50°C.

  • Add 70g of acetonitrile dropwise, and continue stirring at the same temperature for 4 hours.

  • After the reaction is complete, cool the mixture to below 10°C.

  • Adjust the pH to 3-4 with glacial hydrochloric acid.

  • Filter the mixture and concentrate the organic phase to obtain the crude product (11.1g).[4]

Step 2: Synthesis of 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile

  • In a suitable reaction vessel, combine 15.1g of 2-isobutyryl-3-methyl-2-butenenitrile, 60ml of ethanol, and 11.9g of DMF-DMA.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After completion, evaporate the solvent.

  • The residue is triturated with 50ml of water, filtered, and dried to yield 19.1g of the product with a purity of 99.5% (93% yield).[4]

Step 3: Synthesis of 2-isopropyl-4-methyl-3-cyanopyridine

  • Charge a reactor with 20.6g of 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile, 80ml of ethanol, and 30.8g of ammonium acetate.

  • Heat the mixture to reflux and hold for 6 hours.

  • Upon completion, evaporate the solvent.

  • Wash the residue with 50ml of water and extract with dichloromethane.

  • Separate the organic layer and concentrate to obtain 12.5g of the product with 99.3% purity (78% yield).[4]

Step 4: Synthesis of this compound via Hydrolysis and Hofmann Degradation

  • The 2-isopropyl-4-methyl-3-cyanopyridine is first hydrolyzed to the corresponding amide, 2-isopropyl-4-methylpyridine-3-carboxamide. This is typically achieved by heating with a strong acid like sulfuric acid, followed by neutralization.

  • The resulting amide undergoes a Hofmann rearrangement. This reaction involves treating the primary amide with a reagent like sodium hypobromite (formed in situ from bromine and sodium hydroxide) to yield the primary amine with one less carbon atom.[5] The isocyanate intermediate is hydrolyzed in the aqueous basic medium to the final product.[5]

Reactivity Profile: A Versatile Nucleophile

The chemical reactivity of this compound is primarily governed by the nucleophilic character of the amino group at the 3-position. The electron-donating nature of the isopropyl and methyl groups enhances the electron density of the pyridine ring, which in turn can influence the basicity and nucleophilicity of the exocyclic amine.

The steric hindrance provided by the ortho-isopropyl group plays a crucial role in directing the regioselectivity of reactions involving the amine and the adjacent ring positions. This steric shielding can prevent unwanted side reactions and is a key feature exploited in its application as a building block.

A prime example of its reactivity is its role in the synthesis of the KRAS G12C inhibitor Sotorasib. In this synthesis, the amine group of this compound acts as a nucleophile, attacking an electrophilic precursor to form a crucial C-N bond that links the pyridine moiety to the core of the drug molecule.

Reactivity_Diagram cluster_reactants Reactants cluster_product Product A This compound (Nucleophile) C N-Substituted Product (e.g., Sotorasib Precursor) A->C Nucleophilic Attack B Electrophilic Partner (e.g., Acyl Chloride, Activated Heterocycle) B->C

Caption: General reactivity of this compound as a nucleophile.

Application in Drug Discovery: The Cornerstone of KRAS G12C Inhibitors

The most significant application of this compound is as a pivotal intermediate in the synthesis of KRAS G12C inhibitors.[6] These inhibitors are a class of targeted therapies for cancers harboring this specific mutation, which is prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[6]

The structure of this compound provides a vital scaffold for the precise engineering of molecules designed to bind to the mutated KRAS G12C protein.[6] In the case of Sotorasib, this fragment is incorporated into the final drug structure, where it plays a critical role in the molecule's interaction with the target protein.

The journey from a laboratory curiosity to a life-saving medication is arduous. For drug discovery programs focused on KRAS G12C inhibitors, a reliable and high-purity supply of this compound is non-negotiable.[6]

Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization. While specific spectra are proprietary to manufacturers, the following are the expected analytical signatures:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons on the pyridine ring, the septet and doublet for the isopropyl group, a singlet for the methyl group, and a broad singlet for the amine protons.

    • ¹³C NMR will display distinct signals for the substituted pyridine ring carbons and the aliphatic carbons of the isopropyl and methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C=C and C=N stretching of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (150.22 g/mol ), along with characteristic fragmentation patterns.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, with typical specifications being ≥97%.

Researchers can obtain certificates of analysis with detailed spectroscopic data from commercial suppliers.[8][9]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Small Molecule with a Big Impact

This compound is more than just a chemical intermediate; it is a testament to the power of rational design in medicinal chemistry. Its unique structural features make it an indispensable building block in the synthesis of a new generation of cancer therapies. As research into targeted inhibitors continues to expand, the demand for high-quality, well-characterized heterocyclic building blocks like this compound will undoubtedly grow, solidifying its place as a key player in the future of oncology drug development.

References

Stability and degradation of 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation of 2-Isopropyl-4-methylpyridin-3-amine

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern oncology, the development of targeted therapies is paramount. This compound has emerged as a critical intermediate in the synthesis of KRAS G12C inhibitors, which show significant promise in treating aggressive cancers like pancreatic, colorectal, and lung cancer.[1][2][3] The chemical stability of such a pivotal building block is of utmost importance, as it directly impacts the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for understanding and evaluating the stability and degradation of this compound, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties and Intrinsic Stability

This compound, with the CAS number 1698293-93-4 and molecular formula C₉H₁₄N₂, is a substituted pyridine derivative.[4][5][6] Its structure, featuring an electron-donating amino group and alkyl substituents on the pyridine ring, dictates its chemical reactivity and, consequently, its stability profile. The lone pair of electrons on the pyridine nitrogen is in an sp² hybrid orbital and does not participate in the aromatic system, making it a site for protonation and reaction with electrophiles.[7] The amino group, being a primary aromatic amine, is susceptible to oxidation.

PropertyDescriptionSource
CAS Number 1698293-93-4[2]
Molecular Formula C₉H₁₄N₂[8]
Molecular Weight 150.22 g/mol [6]
Appearance White to yellow solid or liquid[5][9]
Solubility Moderately soluble in polar solvents[4]
Storage Recommended to be stored at room temperature, in a dark place under an inert atmosphere.[5]

The intrinsic stability of this compound is a balance between the aromaticity of the pyridine ring and the reactivity of its functional groups. While the pyridine ring itself is relatively stable, the amino group is a potential site for degradation, particularly through oxidation.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stable formulations and analytical methods. Based on the chemical structure and literature on related aromatic amines and pyridine derivatives, several degradation pathways can be hypothesized.

Oxidative Degradation

Aromatic amines are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. The amino group can be oxidized to form nitroso, nitro, or polymeric impurities. The pyridine nitrogen can also be oxidized to an N-oxide.[7]

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of aromatic amines.[10][11] This can lead to complex reaction cascades, including oxidation and polymerization, often resulting in discoloration of the material.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. While some aminopyridines have shown good thermal stability[12], the specific tolerance of this compound needs to be determined. Degradation at high temperatures may involve fragmentation of the molecule or polymerization.

pH-Dependent Degradation (Hydrolysis)

The stability of pyridine derivatives can be highly dependent on pH.[13] In acidic or basic solutions, hydrolysis of the amino group is unlikely, but the protonation state of the molecule will change, which can affect its susceptibility to other degradation mechanisms like oxidation. Extreme pH conditions coupled with high temperatures can promote degradation.

Degradation Pathways cluster_stress_conditions Stress Conditions cluster_degradation_products Potential Degradation Products This compound This compound Oxidative Oxidative This compound->Oxidative O₂, H₂O₂ Photolytic Photolytic This compound->Photolytic UV/Vis Light Thermal Thermal This compound->Thermal Heat Hydrolytic (Acidic/Basic) Hydrolytic (Acidic/Basic) This compound->Hydrolytic (Acidic/Basic) H⁺/OH⁻ Oxidized Products (N-oxide, Nitroso, Nitro) Oxidized Products (N-oxide, Nitroso, Nitro) Oxidative->Oxidized Products (N-oxide, Nitroso, Nitro) Photodegradation Products Photodegradation Products Photolytic->Photodegradation Products Thermal Decomposites Thermal Decomposites Thermal->Thermal Decomposites Hydrolysis Products Hydrolysis Products Hydrolytic (Acidic/Basic)->Hydrolysis Products

Caption: Potential degradation pathways of this compound.

Forced Degradation Studies: A Practical Approach

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug intermediate.[14][15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. A typical forced degradation study should aim for 5-20% degradation of the parent compound.[15]

Experimental Design

A systematic approach is necessary to obtain meaningful results. The following table outlines a recommended experimental design for the forced degradation of this compound.

Stress ConditionReagents and ConditionsJustification
Acid Hydrolysis 0.1 M HCl, 1 M HCl at RT and 60°CTo evaluate stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, 1 M NaOH at RT and 60°CTo assess stability in alkaline conditions.
Oxidative 3% H₂O₂, 30% H₂O₂ at RTTo investigate susceptibility to oxidation.
Thermal Solid-state at 80°C, 105°CTo determine thermal stability.
Photostability Solid-state and in solution, exposed to light (ICH Q1B)To evaluate sensitivity to light.
Step-by-Step Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • For hydrolysis and oxidation studies, add an appropriate volume of the stock solution to the stressor solution (acid, base, or H₂O₂) to achieve the desired final concentration.

    • For thermal studies, place a known amount of the solid compound in a vial and heat in an oven.

    • For photostability studies, expose the solid and a solution of the compound to a calibrated light source.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). For thermal and photostability, the duration may be longer.

  • Neutralization: For acid and base-stressed samples, neutralize them before analysis to prevent further degradation or damage to the analytical column.

  • Analysis: Analyze the samples using a stability-indicating analytical method, typically HPLC with UV and/or mass spectrometric detection.[12][16]

  • Mass Balance Calculation: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%.

Forced Degradation Workflow cluster_preparation Preparation cluster_stressing Stressing cluster_analysis Analysis Stock_Solution Prepare Stock Solution Stress_Samples Prepare Stress Samples Stock_Solution->Stress_Samples Incubation Incubate under Stress Conditions Stress_Samples->Incubation Sampling Sample at Time Points Incubation->Sampling Neutralization Neutralize (if needed) Sampling->Neutralization HPLC_Analysis Analyze by HPLC-UV/MS Neutralization->HPLC_Analysis Mass_Balance Calculate Mass Balance HPLC_Analysis->Mass_Balance

Caption: A typical workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient or intermediate due to degradation. It should also be able to separate and quantify the degradation products.

Method of Choice: HPLC

High-Performance Liquid Chromatography (HPLC) is the most common technique for stability testing. A reversed-phase HPLC method with a C18 column is a good starting point for a molecule like this compound.

Recommended HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention and separation for non-polar to moderately polar compounds.
Mobile Phase A: 0.1% Formic acid in Water, B: AcetonitrileProvides good peak shape and is compatible with MS detection.
Gradient Start with a low percentage of B and gradually increase.To ensure separation of the main peak from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 30°CFor reproducible retention times.
Detection UV at 254 nm and/or Mass Spectrometry (MS)UV for general detection and MS for identification of degradation products.
Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can separate the main compound from its degradation products, which is a key outcome of the forced degradation study.

Strategies for Stabilization

Based on the potential degradation pathways, several strategies can be employed to enhance the stability of this compound.

  • Packaging: Storing the compound in well-sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon) can protect it from oxygen and light.

  • Temperature Control: Storage at controlled room temperature or under refrigeration, as indicated by stability studies, is crucial.[12]

  • pH Control: If the compound is handled in solution, maintaining an optimal pH where it is most stable is important.

  • Excipient Compatibility: In the context of formulation development, compatibility studies with excipients are necessary to avoid interactions that could lead to degradation.

Conclusion

This compound is a vital building block in the synthesis of promising anti-cancer drugs. A thorough understanding of its stability and degradation profile is not merely an academic exercise but a critical component of ensuring the quality and safety of the final pharmaceutical product. This guide provides a robust framework for a systematic investigation into the stability of this important intermediate. By applying the principles of forced degradation and developing a validated stability-indicating method, researchers and drug developers can confidently move forward in their quest to bring new and effective therapies to patients.

References

Unlocking Covalent Inhibition: A Technical Guide to the Mechanism of 2-Isopropyl-4-methylpyridin-3-amine as a Pivotal Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Key Building Block

In the landscape of modern medicinal chemistry, particularly in the targeted therapy of cancer, the strategic selection of molecular intermediates is paramount. The journey from a conceptual drug scaffold to a clinical candidate is paved with synthetic challenges where the reactivity and reliability of each building block dictate the efficiency and success of the entire campaign. 2-Isopropyl-4-methylpyridin-3-amine (CAS: 1698293-93-4) has emerged as a cornerstone intermediate, most notably for its indispensable role in the synthesis of KRAS G12C inhibitors such as Adagrasib (MRTX849).[1][2] These inhibitors represent a breakthrough in treating aggressive cancers, including certain forms of pancreatic, colorectal, and lung cancer.[1]

This technical guide provides an in-depth analysis of the mechanism of action of this compound, not as a final drug substance, but as a critical reactive component in the synthetic pathway. We will dissect its structural features, electronic properties, and the causality behind its reactivity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively leverage this intermediate in complex organic synthesis.

Molecular Architecture and Inherent Reactivity

The efficacy of this compound as a synthetic intermediate is fundamentally derived from its unique molecular structure. A thorough analysis of its constituent parts reveals a molecule fine-tuned for a specific class of chemical transformation.

Structural and Electronic Dissection

The molecule is a substituted pyridine derivative, featuring several key functional groups that govern its reactivity:[3]

  • The 3-Amino Group (-NH₂): This is the primary reactive center. The lone pair of electrons on the nitrogen atom makes this group a potent nucleophile, poised to attack electron-deficient centers. Its position at the 3-locus of the pyridine ring is crucial and influences its steric accessibility and electronic interplay with the ring.

  • The Pyridine Ring: The nitrogen atom within the pyridine ring is sp²-hybridized and acts as an electron-withdrawing group via induction, which can modulate the basicity and nucleophilicity of the exocyclic amino group. However, the overall electronic nature of the ring can be influenced by its substituents.

  • The 2-Isopropyl and 4-Methyl Groups: These alkyl substituents are electron-donating groups (EDGs) through induction. Their presence enriches the pyridine ring with electron density, which in turn enhances the nucleophilicity of the 3-amino group. This electronic push is a key factor in its efficacy in reactions requiring a strong amine nucleophile.[4] Sterically, the isopropyl group at the 2-position provides significant bulk, which can direct the approach of electrophiles and influence the rotational dynamics around the C2-C3 bond.

The interplay of these features results in a nucleophilic amine that is both highly reactive due to electronic activation and subject to steric influences that can be exploited for regioselectivity.

Figure 1: Key structural features governing the reactivity of the intermediate.

Core Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism through which this compound functions as an intermediate in the synthesis of KRAS G12C inhibitors is the Nucleophilic Aromatic Substitution (SNAr) reaction.[5][6] This reaction is fundamental for forging the critical aryl-amine bond that connects this pyridine-containing fragment to the core of the final drug molecule.

The SNAr mechanism is typically a two-step process:

  • Nucleophilic Attack: The reaction is initiated by the attack of the electron-rich 3-amino group on an electron-deficient aromatic ring. For the SNAr reaction to be favorable, the target aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro or halide groups, typically positioned ortho and/or para to a good leaving group (e.g., a halogen).

  • Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the target ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial and is enhanced by the EWGs on the ring.

  • Elimination and Aromatization: The reaction concludes with the departure of the leaving group, which restores the aromaticity of the ring and results in the formation of the final substituted product.

In the context of Adagrasib synthesis, this compound serves as the potent nucleophile that attacks an activated chloro-substituted benzoyl derivative, ultimately forming a stable amide bond.[6][7]

Start Reactants: - this compound (Nucleophile) - Activated Aryl Halide (Electrophile) Step1 Step 1: Nucleophilic Attack Amino group attacks the electron-deficient aryl ring. Start->Step1 Intermediate Meisenheimer Complex (Resonance-Stabilized Anionic Intermediate) Step1->Intermediate Step2 Step 2: Elimination Leaving group (e.g., Cl-) departs. Intermediate->Step2 Product Product: Arylamine linkage formed. Aromaticity is restored. Step2->Product

Figure 2: General workflow of the SNAr mechanism involving the intermediate.

Field-Proven Application: A Representative Experimental Protocol

To ground the mechanistic discussion in practical application, this section provides a representative, self-validating protocol for the coupling of this compound with a relevant electrophile, based on established methods for amide bond formation and SNAr reactions.[8]

Reaction: Formation of an N-aryl-aminopyridine via SNAr

Objective: To couple this compound with 2,5-dichlorobenzoyl chloride to form the corresponding amide, a key structural motif found in precursors to KRAS inhibitors.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
This compound150.221.01.0
2,5-Dichlorobenzoyl chloride209.461.11.1
Pyridine (Base)79.102.02.0
Dichloromethane (DCM) (Anhydrous Solvent)84.9310 mLN/A
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (150 mg, 1.0 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) followed by anhydrous pyridine (158 mg, 0.16 mL, 2.0 mmol). Stir the solution at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction and minimize potential side reactions.

  • Electrophile Addition: Slowly add a solution of 2,5-dichlorobenzoyl chloride (230 mg, 1.1 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture dropwise over 15 minutes. The slow addition is crucial for maintaining temperature control.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Causality and Experimental Rationale
  • Choice of Base (Pyridine): Pyridine serves a dual purpose. It acts as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium ion intermediate.

  • Anhydrous Conditions: The exclusion of water is critical as the acyl chloride is highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid, a non-productive side reaction.

  • Low-Temperature Addition: The acylation of amines is often exothermic. Performing the addition at 0 °C helps to dissipate heat, preventing degradation of reactants and products and improving the selectivity of the reaction.

Conclusion: A Strategically Designed Nucleophile

This compound is more than just a simple building block; it is a strategically designed intermediate whose mechanism of action is rooted in the fundamental principles of physical organic chemistry. The electron-donating alkyl groups enhance the inherent nucleophilicity of the 3-amino group, making it a highly efficient reactant in SNAr reactions. This targeted reactivity is crucial for its successful application in the multi-step synthesis of complex and vital therapeutics like Adagrasib. Understanding the causality behind its reactivity—the interplay of electronic activation and steric influence—empowers chemists to optimize reaction conditions, improve yields, and accelerate the development of next-generation targeted therapies.

References

A Technical Guide to 2-Isopropyl-4-methylpyridin-3-amine: The Pyridine Core Driving Next-Generation KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

The discovery of covalent inhibitors targeting the KRAS G12C mutation represents a paradigm shift in oncology, transforming a once "undruggable" target into a clinically actionable vulnerability. Central to this breakthrough is the strategic use of highly specific chemical building blocks. This technical guide provides an in-depth examination of one such critical component: 2-Isopropyl-4-methylpyridin-3-amine (CAS: 1698293-93-4) . We will dissect its indispensable role as a core scaffold in the development of leading KRAS G12C inhibitors like Sotorasib, detailing its synthesis, its function in molecular recognition within the Switch-II pocket, and the experimental frameworks used to validate its efficacy as part of a final drug conjugate. This document serves as a comprehensive resource for researchers engaged in the design and optimization of next-generation targeted cancer therapies.

The KRAS Challenge: Targeting a Cornerstone Oncogene

For nearly four decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) has been a high-priority yet elusive target in cancer drug discovery.[1] As a small GTPase, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes, including proliferation, differentiation, and survival.[2]

Oncogenic mutations, most commonly at codon 12, impair the intrinsic GTPase activity of KRAS, locking it in a constitutively active "on" state.[3] This drives uncontrolled downstream signaling, primarily through the RAF-MEK-ERK (MAPK) pathway, fueling tumor growth.[4] The glycine-to-cysteine substitution (G12C) is one of the most prevalent KRAS mutations, particularly in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3][5]

The historical difficulty in targeting KRAS stemmed from its smooth surface, which lacks deep, well-defined pockets for small-molecule binding, and its picomolar affinity for GTP, making competitive inhibition nearly impossible.[6][7] This led to the widespread belief that KRAS was "undruggable."

A Paradigm Shift: The Discovery of the Switch-II Pocket

A landmark discovery in 2013 revealed a previously unappreciated allosteric pocket on KRAS G12C, located beneath the effector-binding Switch-II region (S-IIP).[7][8] Crucially, this pocket is accessible only when KRAS is in its inactive, GDP-bound state.[5][9] This finding, coupled with the unique nucleophilic cysteine introduced by the G12C mutation, paved the way for a novel therapeutic strategy: mutant-specific covalent inhibition.[9]

Covalent inhibitors are designed to form an irreversible bond with the thiol group of Cys12, permanently trapping the KRAS G12C protein in its inactive conformation and preventing its reactivation.[2] This breakthrough has led to the FDA approval of Sotorasib (AMG 510) and Adagrasib (MRTX849), validating this approach and igniting a new era in precision oncology.[3][10]

cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-Bound SOS1->KRAS_GDP Promotes GDP for GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP Nucleotide Cycling RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Inhibitor KRAS G12C Inhibitor (e.g., Sotorasib) Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C signaling pathway and point of intervention.

This compound: A Profile

The success of a covalent inhibitor depends not only on its reactive "warhead" but also on the core scaffold that precisely orients it within the target pocket. This compound has emerged as an indispensable pharmaceutical intermediate for this purpose.[11][12] It provides a rigid, well-defined core that serves as the foundation for building potent and selective KRAS G12C inhibitors.[13]

PropertyValueSource
CAS Number 1698293-93-4[14][15]
Molecular Formula C₉H₁₄N₂[14][16]
Molecular Weight 150.22 g/mol [14][16]
Physical Form White to yellow liquid or solid
Primary Application Key intermediate in the synthesis of KRAS G12C inhibitors, including Sotorasib (AMG 510)[12][13][17]

Synthesis and Manufacturing Insights

The viability of a drug candidate is intrinsically linked to the scalability and efficiency of its chemical synthesis. A robust and reproducible route to key intermediates like this compound is therefore paramount. While multiple proprietary routes exist, a generalizable synthetic approach can be outlined based on public patent literature.[18][19] The causality behind this multi-step process is to construct the substituted pyridine ring from simpler, commercially available acyclic precursors.

Start Ethyl Isobutyrate (Starting Material) Step1 Condensation (e.g., with Acetonitrile) Start->Step1 Intermediate1 Butenenitrile Intermediate Step1->Intermediate1 Step2 Further Condensation & Methylation Intermediate1->Step2 Intermediate2 Dipentenenitrile Intermediate Step2->Intermediate2 Step3 Cyclization (e.g., with Ammonium Acetate) Intermediate2->Step3 Intermediate3 Cyanopyridine Intermediate Step3->Intermediate3 Step4 Hydrolysis & Hofmann Degradation Intermediate3->Step4 Final This compound (Final Product) Step4->Final

Caption: Generalized workflow for the synthesis of the pyridine core.
Protocol 1: General Laboratory-Scale Synthesis

This protocol is a representative summary based on disclosed synthetic methods and should be adapted and optimized for specific laboratory conditions.[18]

  • Step 1: Initial Condensation.

    • Rationale: To form the initial carbon backbone by reacting an ester with a nitrile.

    • Procedure: To a solution of ethyl isobutyrate in an anhydrous aprotic solvent (e.g., THF), add a strong base such as potassium tert-butoxide. The mixture is maintained at a controlled temperature (e.g., 45-50°C) while acetonitrile is added dropwise. The reaction is monitored until completion. An acidic workup (e.g., with glacial hydrochloric acid) is performed to neutralize the base and isolate the crude butenenitrile intermediate.

  • Step 2: Chain Extension.

    • Rationale: To add the necessary carbon atoms that will eventually form part of the pyridine ring.

    • Procedure: The intermediate from Step 1 is reacted with a formylating agent like N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in a solvent such as ethanol. The reaction is typically heated to reflux for several hours. Upon completion, the solvent is removed, and the product is isolated, often by precipitation or filtration.

  • Step 3: Cyclization to form the Pyridine Ring.

    • Rationale: This is the key ring-forming step, where an ammonia source is used to close the acyclic precursor into the heterocyclic pyridine core.

    • Procedure: The product from Step 2 is dissolved in ethanol, and an ammonia source, typically ammonium acetate, is added. The mixture is heated to reflux for several hours to drive the cyclization. After completion, the solvent is evaporated, and the resulting cyanopyridine intermediate is purified via extraction.

  • Step 4: Conversion to the Final Amine.

    • Rationale: To convert the nitrile group (-CN) into the primary amine group (-NH₂), which is the critical point of attachment for the rest of the inhibitor molecule.

    • Procedure: This step often involves a two-stage process of hydrolysis of the nitrile to an amide, followed by a Hofmann degradation or a similar rearrangement reaction to yield the final this compound.

The Pyridine Core in Action: Binding and Structure-Activity Relationship (SAR)

The this compound moiety is not merely a passive linker; it is an active contributor to the inhibitor's potency and selectivity. When incorporated into a final drug molecule like Sotorasib, it orients into the S-IIP and establishes a network of critical non-covalent interactions with the protein.[20]

  • Hydrophobic Interactions: The isopropyl and methyl groups are key lipophilic substituents. They are precisely positioned to occupy a hydrophobic sub-pocket defined by residues such as Val9, Met72, and Phe78, enhancing the overall binding affinity.[6]

  • Hydrogen Bonding: The nitrogen atom within the pyridine ring and the exocyclic amine (once derivatized) can act as hydrogen bond acceptors or donors, forming stabilizing interactions with polar residues at the periphery of the pocket, such as Asp69.[20][21]

  • Scaffold Rigidity: The aromatic pyridine ring provides a rigid, planar structure that minimizes the entropic penalty of binding and correctly positions the other parts of the inhibitor: the covalent warhead towards Cys12 and other fragments into adjacent sub-pockets.

cluster_protein KRAS G12C Switch-II Pocket cluster_inhibitor Inhibitor Molecule Cys12 Cys12 Thiol (-SH) HydrophobicPocket Hydrophobic Pocket (Val9, Met72) PolarResidues Polar Residues (Asp69) PyridineCore 2-Isopropyl-4-methylpyridine Core PyridineCore->HydrophobicPocket Isopropyl/Methyl groups (van der Waals) PyridineCore->PolarResidues Pyridine Nitrogen (H-Bonding) Warhead Acrylamide Warhead PyridineCore->Warhead Positions OtherFrags Other Scaffolds PyridineCore->OtherFrags Connects via Amine Group Warhead->Cys12 Forms Irreversible Covalent Bond Biochem Biochemical Assays (Target Binding) Cellular Cell-Based Assays (Cell Viability, Target Engagement) Cellular->Biochem Translates Binding to Cellular Effect InVivo In Vivo Models (Xenograft Efficacy) InVivo->Cellular Confirms Cellular Activity in Organism

References

Methodological & Application

Application Note: A Multi-Step Synthesis of 2-Isopropyl-4-methylpyridin-3-amine from Ethyl Isobutyrate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note provides a comprehensive, step-by-step guide for the synthesis of 2-Isopropyl-4-methylpyridin-3-amine, a critical heterocyclic intermediate in the development of targeted therapeutics, notably as a building block for KRAS inhibitors[1]. The described synthetic pathway commences with the readily available and cost-effective starting material, ethyl isobutyrate. The methodology encompasses a sequence of robust chemical transformations, including a Claisen-type condensation, enamine formation, a pyridine-forming cyclization, nitrile hydrolysis, and a Hofmann rearrangement. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This compound, in particular, has emerged as a key intermediate in the synthesis of advanced drug candidates, including potent and selective inhibitors of the KRAS oncogene, which is implicated in a significant fraction of human cancers[1]. The efficient and scalable synthesis of this molecule is therefore of considerable interest to the pharmaceutical industry.

This guide details a reliable synthetic route starting from the commodity chemical ethyl isobutyrate. The pathway is designed to be accessible for laboratory-scale synthesis while being conceptually scalable. By explaining the causality behind experimental choices and grounding the protocols in established chemical principles, this note aims to empower researchers to confidently produce this valuable intermediate for their discovery and development programs.

Synthetic Strategy Overview

The synthesis of this compound from ethyl isobutyrate is accomplished via a five-step linear sequence. The overall strategy involves the systematic construction of a substituted cyanopyridine core, followed by functional group manipulations to install the desired amine.

The key transformations are:

  • Claisen-Type Condensation: Formation of a β-keto nitrile by reacting ethyl isobutyrate with acetonitrile.

  • Enamine Formation: Conversion of the β-keto nitrile into a more reactive vinylogous amide (enaminone) using N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Pyridine Ring Cyclization: Annulation of the enamine intermediate with an ammonia source (ammonium acetate) to construct the 2-isopropyl-4-methyl-3-cyanopyridine core.

  • Nitrile Hydrolysis: Conversion of the cyano group into a primary carboxamide.

  • Hofmann Rearrangement: Degradation of the carboxamide to the target 3-aminopyridine.

The complete workflow is illustrated in the diagram below.

G cluster_start Starting Material cluster_int1 Step 1: Condensation cluster_int2 Step 2: Enamine Formation cluster_int3 Step 3: Pyridine Cyclization cluster_int4 Step 4 & 5: Hydrolysis & Rearrangement cluster_end Final Product A Ethyl Isobutyrate B 2-Isobutyryl-3-methyl- 2-butenenitrile A->B + Acetonitrile, KOtBu C 5-N,N-Dimethyl-2-isobutyryl- 2,4-dipentenenitrile B->C + DMF-DMA D 2-Isopropyl-4-methyl- 3-cyanopyridine C->D + NH4OAc E 2-Isopropyl-4-methyl- pyridine-3-carboxamide (Intermediate) D->E [1] H2SO4, H2O [2] Hofmann Rgt. F 2-Isopropyl-4-methyl- pyridin-3-amine E->F

Caption: Overall synthetic workflow from ethyl isobutyrate to the final product.

Mechanistic Insights: Pyridine Ring Formation

The cornerstone of this synthesis is the construction of the pyridine ring in Step 3. This transformation is a variant of established pyridine syntheses, such as the Bohlmann-Rahtz synthesis, which utilize the condensation of enamines with carbonyl compounds.[2][3][4] In this protocol, the highly activated enaminone C serves as the key precursor. Ammonium acetate acts as both the nitrogen source and a mild acid catalyst.

The proposed mechanism involves the following key steps:

  • Ammonia Exchange: The dimethylamino group of the enaminone is displaced by ammonia (from ammonium acetate) to generate an in-situ primary enamine.

  • Intramolecular Cyclization: The primary amine of the newly formed enamine intermediate attacks the ketone carbonyl intramolecularly.

  • Dehydration & Aromatization: The resulting cyclic intermediate undergoes dehydration, followed by tautomerization, to yield the stable, aromatic cyanopyridine ring D.

The acid catalysis provided by the acetate salt facilitates both the initial ammonia exchange and the final dehydration step, allowing the reaction to proceed at a lower temperature than the classical Bohlmann-Rahtz conditions.[2][5]

G Enaminone (C) Enaminone (C) Primary Enamine Primary Enamine Enaminone (C)->Primary Enamine + NH3 - Me2NH Cyclic Intermediate Cyclic Intermediate Primary Enamine->Cyclic Intermediate Intramolecular Attack Dehydrated Intermediate Dehydrated Intermediate Cyclic Intermediate->Dehydrated Intermediate - H2O Cyanopyridine (D) Cyanopyridine (D) Dehydrated Intermediate->Cyanopyridine (D) Tautomerization (Aromatization)

Caption: Simplified mechanism for the pyridine ring formation step.

Detailed Experimental Protocols

The following protocols are adapted from established procedures and provide a reliable pathway for the synthesis.[6] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 4.1: Synthesis of 2-isobutyryl-3-methyl-2-butenenitrile (Intermediate B)

This step involves a Claisen-type condensation between ethyl isobutyrate and acetonitrile, driven by a strong base.

ReagentM.W.AmountMolesEquiv.
Ethyl isobutyrate116.1611.6 g0.101.0
Potassium tert-butoxide112.2120.0 g0.181.8
Acetonitrile41.0570 mL-Solvent
Tetrahydrofuran (THF)72.1160 mL-Solvent
Glacial Acetic Acid60.05~5 mL-For quench

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add ethyl isobutyrate (11.6 g), THF (60 mL), and potassium tert-butoxide (20.0 g).

  • Begin vigorous stirring and heat the suspension to 45-50 °C.

  • Add acetonitrile (70 mL) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature between 45-50 °C. An exothermic reaction may be observed.

  • After the addition is complete, maintain the reaction at 50 °C for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting ester is consumed.

  • Cool the reaction mixture to below 10 °C in an ice-water bath.

  • Slowly add glacial acetic acid to quench the reaction and adjust the pH to 3-4.

  • Transfer the mixture to a separatory funnel, add 100 mL of water and 100 mL of ethyl acetate. Shake and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product B .

    • Expected Yield: ~11 g of a crude oil, which can be used in the next step without further purification.

Protocol 4.2: Synthesis of 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile (Intermediate C)

The active methylene group in intermediate B is condensed with DMF-DMA to form the enaminone required for cyclization.

ReagentM.W.AmountMolesEquiv.
Intermediate B (crude)~151.2115.1 g~0.101.0
DMF-DMA119.1611.9 g0.101.0
Ethanol46.0760 mL-Solvent

Procedure:

  • In a 250 mL round-bottom flask, combine the crude intermediate B (15.1 g), ethanol (60 mL), and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 11.9 g).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).

  • Maintain the reflux for 3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add 50 mL of cold water and stir vigorously for 30 minutes to induce precipitation.

  • Filter the resulting solid, wash with cold water (2 x 20 mL), and dry under vacuum to yield intermediate C as a solid.

    • Expected Yield: 19.1 g (93% over two steps). Purity is typically >99% by HPLC.[6]

Protocol 4.3: Synthesis of 2-Isopropyl-4-methyl-3-cyanopyridine (Intermediate D)

This is the key ring-forming step where the pyridine core is constructed.

ReagentM.W.AmountMolesEquiv.
Intermediate C 206.2920.6 g0.101.0
Ammonium Acetate77.0830.8 g0.404.0
Ethanol46.0780 mL-Solvent

Procedure:

  • To a 250 mL round-bottom flask, add intermediate C (20.6 g), ethanol (80 mL), and ammonium acetate (30.8 g).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and evaporate the solvent under reduced pressure.

  • To the residue, add 50 mL of water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product D .

    • Expected Yield: 12.5 g (78%). Purity is typically >99% by HPLC.[6]

Protocol 4.4: Synthesis of this compound (Final Product)

This final stage involves a two-step, one-pot transformation: hydrolysis of the nitrile to a primary amide, followed by a Hofmann rearrangement to the desired amine.

CAUTION: This procedure involves strong acid at elevated temperatures and subsequent handling of bromine and strong base. Extreme care must be taken.

ReagentM.W.AmountMolesEquiv.
Intermediate D 160.2216.0 g0.101.0
Sulfuric Acid (98%)98.08~50 mL-Reagent/Solvent
Sodium Hydroxide40.00~60 g1.5015.0
Bromine159.8116.8 g0.1051.05

Procedure:

  • Hydrolysis: Carefully add intermediate D (16.0 g) in portions to 50 mL of 85% sulfuric acid (prepared by cautiously adding 44 mL conc. H₂SO₄ to 6 mL of water) in a flask cooled in an ice bath.

  • Slowly heat the mixture to 90 °C and maintain for 5-8 hours until the hydrolysis to the amide is complete (monitored by TLC/LCMS). Note: Some charring or darkening of the reaction mixture may occur.[6]

  • Cool the reaction mixture to 0-5 °C in an ice-salt bath.

  • Hofmann Rearrangement: In a separate beaker, prepare a solution of sodium hypobromite by slowly adding bromine (16.8 g) to a cold (0 °C) solution of sodium hydroxide (20 g) in 100 mL of water.

  • Slowly add the freshly prepared, cold sodium hypobromite solution to the cold sulfuric acid reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, slowly warm the reaction mixture to 60-70 °C and hold for 1-2 hours.

  • Cool the mixture to room temperature and carefully neutralize by adding 50% aqueous sodium hydroxide solution until the pH is >12.

  • Extract the basic aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield the final product.

Characterization of Final Product

PropertyValue
Chemical Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Appearance White to yellow liquid or solid
Purity (Typical) >97%

Suggested Analytical Methods:

  • ¹H NMR: To confirm the proton environment and structural integrity.

  • LC-MS: To confirm the molecular weight and assess purity.

  • IR Spectroscopy: To identify key functional groups (e.g., N-H stretches of the amine).

Safety, Handling, and Troubleshooting

  • Reagent Safety: Potassium tert-butoxide is highly corrosive and reacts violently with water. Handle in a dry atmosphere. Acetonitrile is toxic and flammable. DMF-DMA is flammable and a suspected carcinogen. Concentrated sulfuric acid and bromine are extremely corrosive and toxic; handle with extreme caution using appropriate PPE.

  • Troubleshooting: The hydrolysis step (Protocol 4.4) using hot sulfuric acid can lead to low yields due to charring.[6] An alternative, milder two-step procedure could be considered: (1) Hydrolyze the nitrile to the amide using basic hydrogen peroxide (Radziszewski reaction) or NaOH/H₂O₂, followed by isolation of the amide. (2) Subject the isolated amide to the Hofmann rearrangement conditions. This may improve the overall yield and purity.

Conclusion

This application note details a robust and reproducible multi-step synthesis of this compound from ethyl isobutyrate. The provided protocols, grounded in well-established organic chemistry principles, offer a clear pathway for researchers to access this important pharmaceutical intermediate. By understanding the underlying mechanisms and potential challenges, scientists can effectively troubleshoot and adapt this synthesis for their specific research and development needs.

References

Laboratory scale synthesis protocol for 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Validated Laboratory-Scale Synthesis of 2-Isopropyl-4-methylpyridin-3-amine: A Key Heterocyclic Building Block

Abstract: this compound is a critical heterocyclic intermediate, notably utilized in the synthesis of advanced pharmaceutical agents, including KRAS inhibitors[1]. This document provides a comprehensive, step-by-step protocol for its laboratory-scale synthesis, designed for researchers in organic chemistry and drug development. The described multi-step pathway begins with readily available starting materials, ethyl isobutyrate and acetonitrile, and proceeds through condensation, cyclization, and amination steps. This application note emphasizes not only the procedural details but also the underlying chemical principles, safety imperatives, and robust methods for purification and characterization, ensuring a reproducible and reliable synthesis.

Introduction and Synthetic Strategy

Substituted aminopyridines are a cornerstone of medicinal chemistry, appearing in a vast array of bioactive molecules[2]. The title compound, with its specific substitution pattern, presents a unique synthetic challenge. While methods like palladium-catalyzed Buchwald-Hartwig amination offer a powerful approach for C-N bond formation[3][4], they often require specialized ligands and pre-functionalized, potentially expensive, pyridine precursors.

This guide details a linear synthesis adapted from established patent literature, which offers a more foundational, cost-effective route from simple acyclic precursors[5]. The strategy involves building the pyridine core through a series of condensation and cyclization reactions, followed by the installation of the key amine functionality. This approach provides multiple checkpoints for purification and characterization, enhancing the overall reliability of the synthesis.

Overall Synthetic Workflow

The synthesis is a four-step process, beginning with the formation of a β-ketonitrile, which is further elaborated before the final pyridine ring formation and functional group manipulation.

Synthetic_Workflow start_material Ethyl Isobutyrate + Acetonitrile intermediate1 Intermediate 1 (2-isobutyryl-3-methyl-2-butenenitrile) start_material->intermediate1 Step 1: Claisen Condensation intermediate2 Intermediate 2 (5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile) intermediate1->intermediate2 Step 2: Condensation w/ DMF-DMA intermediate3 Intermediate 3 (2-isopropyl-4-methyl-3-cyanopyridine) intermediate2->intermediate3 Step 3: Cyclization w/ NH4OAc final_product Final Product (this compound) intermediate3->final_product Step 4: Reduction

Caption: Overall four-step synthetic route to the target compound.

Health and Safety Precautions

Handling aminopyridines and the reagents involved in this synthesis requires strict adherence to safety protocols. Aminopyridines are classified as toxic if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, ANSI-approved safety goggles, and double-glove with chemical-resistant nitrile gloves[6].

  • Engineering Controls: All steps must be performed inside a certified chemical fume hood to avoid inhalation of volatile reagents and dusts[7][8].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[6][7].

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not discharge into drains.

  • Spill Management: In case of a spill, evacuate the area. Contain the spill with an inert absorbent material (e.g., vermiculite) and collect it into a sealed container for disposal. Ensure proper ventilation during cleanup[9].

Materials and Equipment

Table 1: Reagents and Materials
ReagentCAS NumberMolecular WeightNotes
Ethyl Isobutyrate97-62-1116.16 g/mol Starting material
Acetonitrile75-05-841.05 g/mol Reagent and solvent
Potassium tert-butoxide865-47-4112.21 g/mol Strong base
Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous solvent
Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.16 g/mol Reagent
Ammonium Acetate631-61-877.08 g/mol Ammonia source for cyclization
Ethanol64-17-546.07 g/mol Solvent
Dichloromethane (DCM)75-09-284.93 g/mol Extraction solvent
Lithium Aluminum Hydride (LAH)16853-85-337.95 g/mol Reducing agent
Diethyl Ether60-29-774.12 g/mol Anhydrous solvent
Sodium Sulfate (Anhydrous)7757-82-6142.04 g/mol Drying agent
Hydrochloric Acid (conc.)7647-01-036.46 g/mol For pH adjustment
Sodium Hydroxide1310-73-240.00 g/mol For work-up
Silica Gel7631-86-9-For column chromatography
Table 2: Equipment
EquipmentPurpose
Four-necked round-bottom flasks (various sizes)Reaction vessels
Mechanical stirrerEfficient mixing
ThermometerTemperature monitoring
Dropping funnelControlled addition of reagents
Reflux condenserPrevent solvent loss during heating
Heating mantleReaction heating
Rotary evaporatorSolvent removal
Separatory funnelLiquid-liquid extraction
Glass chromatography columnPurification
Standard laboratory glasswareBeakers, flasks, cylinders, etc.

Detailed Experimental Protocol

Step 1: Synthesis of 2-isobutyryl-3-methyl-2-butenenitrile
  • Causality: This step is a Claisen-type condensation between an ester (ethyl isobutyrate) and a nitrile (acetonitrile). Potassium tert-butoxide, a strong, non-nucleophilic base, is used to deprotonate acetonitrile, forming a nucleophile that attacks the ester carbonyl.

  • To a dry 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add ethyl isobutyrate (11.6 g, 0.1 mol) and anhydrous THF (60 mL).

  • Add potassium tert-butoxide (20 g, 0.178 mol) to the flask while stirring.

  • Begin dropwise addition of acetonitrile (70 g, 1.7 mol) while maintaining the internal reaction temperature between 45-50°C. An exothermic reaction will be observed.

  • After the addition is complete, maintain the temperature at 45-50°C and continue stirring for 4 hours. Monitor the reaction by TLC (thin-layer chromatography).

  • Once the starting material is consumed, cool the reaction mixture to below 10°C in an ice bath.

  • Carefully adjust the pH to 3-4 by the slow addition of glacial acetic acid or dilute HCl.

  • Perform a liquid-liquid extraction with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 2-isobutyryl-3-methyl-2-butenenitrile, which can be used in the next step without further purification[5].

Step 2: Synthesis of 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile
  • Causality: This is a condensation reaction with DMF-DMA, which acts as a source of a protected aldehyde equivalent. It extends the carbon chain, creating the necessary precursor for the pyridine ring system.

  • In a 250 mL flask, combine the crude product from Step 1 (15.1 g, approx. 0.1 mol) and ethanol (60 mL).

  • Add DMF-DMA (11.9 g, 0.1 mol) and begin stirring.

  • Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Add 50 mL of water to the residue and stir vigorously. The product should precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile[5].

Step 3: Cyclization to 2-isopropyl-4-methyl-3-cyanopyridine
  • Causality: This is the key ring-forming step. Ammonium acetate serves as the nitrogen source for the pyridine ring. Under thermal conditions, a cascade of condensation and elimination reactions occurs, leading to the aromatic pyridine system.

  • To a 250 mL flask, add the product from Step 2 (20.6 g, approx. 0.1 mol), ethanol (80 mL), and ammonium acetate (30.8 g, 0.4 mol).

  • Heat the mixture to reflux with stirring and maintain for 6 hours.

  • Upon completion, cool the reaction and evaporate the solvent.

  • Add 50 mL of water to the residue and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-isopropyl-4-methyl-3-cyanopyridine[5]. This product can be purified by column chromatography if necessary.

Step 4: Reduction to this compound
  • Causality: The final step involves the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation. The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water.

  • WARNING: LAH is highly reactive. Handle with extreme care under an inert atmosphere (Nitrogen or Argon).

  • Set up a dry 500 mL flask under an inert atmosphere and add anhydrous diethyl ether (150 mL).

  • Cool the flask to 0°C in an ice bath and slowly add LAH (approx. 2 equivalents) in portions.

  • Dissolve the crude cyanopyridine from Step 3 in anhydrous diethyl ether (50 mL) and add it dropwise to the LAH suspension at 0°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete by TLC.

  • Cool the flask back to 0°C and carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • A granular precipitate will form. Stir for 30 minutes, then filter the solid through a pad of Celite, washing thoroughly with diethyl ether.

  • Combine the filtrate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude final product.

Purification and Characterization

Purification is essential to obtain the desired product with high purity.

Purification Workflow

Purification_Workflow crude Crude Product in Organic Solvent wash Aqueous Wash (e.g., NaHCO3, Brine) crude->wash dry Dry with Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate (Rotovap) filter->concentrate column Silica Gel Column Chromatography concentrate->column pure Pure Product (Verify by NMR, LC-MS) column->pure

Caption: General workflow for product work-up and purification.

  • Column Chromatography: The crude this compound can be purified using silica gel column chromatography. A gradient elution system of hexanes and ethyl acetate is typically effective. The basic nature of the amine may cause streaking; adding a small amount of triethylamine (0.5-1%) to the eluent can mitigate this issue.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.

Table 3: Expected Product Characteristics
PropertyValueSource
Molecular Formula C₉H₁₄N₂-
Molecular Weight 150.22 g/mol [10]
Physical Form White to yellow liquid or solid[10]
Boiling Point 267.7 ± 35.0 °C at 760 mmHg
Density 0.992 ± 0.06 g/cm³
¹H NMR Spectra should be consistent with the proposed structure.[11]
LC-MS Expected mass [M+H]⁺ = 151.12-

Troubleshooting

ProblemPotential CauseSuggested Solution
Low yield in Step 1 Incomplete deprotonation of acetonitrile; moisture in reagents/glassware.Ensure all glassware is oven-dried. Use fresh, high-purity potassium tert-butoxide and anhydrous THF.
Incomplete cyclization in Step 3 Insufficient reaction time or temperature; degradation of reagents.Ensure the reaction is maintained at a steady reflux. Use fresh ammonium acetate.
Low yield in Step 4 (Reduction) Inactive LAH due to exposure to moisture.Use a fresh bottle of LAH or titrate to determine its activity. Ensure all solvents and glassware are scrupulously dry.
Product streaking on TLC/Column Basic nature of the amine interacting strongly with acidic silica gel.Add 0.5-1% triethylamine or ammonia in methanol to the chromatography eluent to improve peak shape.

References

Application Notes and Protocols for the Utilization of 2-Isopropyl-4-methylpyridin-3-amine in the Synthesis of KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the G12C mutation, has long been considered an "undruggable" target in oncology. The recent development and approval of covalent inhibitors such as Sotorasib (AMG 510) have marked a paradigm shift in the treatment of KRAS G12C-mutated cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2][3] A critical building block in the synthesis of Sotorasib is the heterocyclic intermediate, 2-Isopropyl-4-methylpyridin-3-amine.[4][5] This document provides a detailed guide for researchers on the strategic use of this intermediate, including its role in the molecular architecture of the inhibitor, detailed synthetic protocols, and the underlying chemical principles.

Introduction: The KRAS G12C Challenge and the Dawn of Covalent Inhibitors

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[6] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where a glycine residue at codon 12 is replaced by a cysteine, is particularly prevalent.[7] This mutation impairs the intrinsic GTPase activity of KRAS, leading to its persistent activation and uncontrolled downstream signaling, primarily through the MAPK and PI3K pathways, driving tumor growth.[7]

For decades, the smooth surface of the KRAS protein and its high affinity for GTP made the development of effective inhibitors a formidable challenge. The breakthrough came with the discovery of a cryptic pocket (the Switch-II pocket) that becomes accessible in the inactive, GDP-bound state of the KRAS G12C mutant.[6][8] This led to the design of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue, locking the protein in its inactive conformation.[9][10] Sotorasib was the first such inhibitor to receive FDA approval, validating this therapeutic strategy.[2][3][11]

The KRAS Signaling Pathway and Point of Intervention

The diagram below illustrates the central role of KRAS in growth factor signaling and the mechanism by which G12C inhibitors disrupt this oncogenic cascade.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS-GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS-GDP Promotes GDP/GTP Exchange KRAS-GTP KRAS G12C (Active) GTP-bound KRAS-GDP->KRAS-GTP Nucleotide Cycling RAF RAF KRAS-GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Sotorasib Sotorasib (KRAS G12C Inhibitor) Sotorasib->KRAS-GDP Covalently Binds to Cys12

Caption: KRAS G12C signaling pathway and Sotorasib's mechanism of action.

The Strategic Importance of this compound

The molecular architecture of Sotorasib is a testament to rational drug design, with each component playing a crucial role in its potency and selectivity. This compound forms a key part of the heterocyclic core that anchors the molecule in the binding pocket.[4]

The pyridine ring of this intermediate is involved in crucial interactions with the protein. The isopropyl and methyl substituents are designed to occupy specific sub-pockets, contributing to the overall binding affinity. The amine group serves as a critical handle for subsequent chemical transformations, allowing for the construction of the rest of the inhibitor molecule.[6] Specifically, in the synthesis of Sotorasib, the amine of this compound is reacted to form a pyrido[2,3-d]pyrimidinone core structure.[7][12]

Synthesis of the Pyrido[2,3-d]pyrimidinone Core: A Step-by-Step Protocol

The following protocol outlines a key step in the synthesis of Sotorasib, demonstrating the application of this compound in the formation of the central heterocyclic scaffold. This procedure is based on established synthetic routes.[6][7][12]

Experimental Workflow

Synthesis_Workflow A Step 1: Acyl Chloride Formation (2,6-dichloro-5-fluoronicotinic acid + Oxalyl Chloride) B Step 2: Amide Coupling (Acyl Chloride + this compound) A->B Intermediate 1 C Step 3: Intramolecular Cyclization (Base-mediated ring closure) B->C Intermediate 2 D Product: Pyrido[2,3-d]pyrimidinone Core (7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) C->D

Caption: Workflow for the synthesis of the Sotorasib core.

Materials and Reagents
ReagentCAS NumberSupplierPurity
2,6-dichloro-5-fluoronicotinic acid82640-00-4Commercial Source≥98%
Oxalyl chloride79-37-8Commercial Source≥98%
N,N-Dimethylformamide (DMF)68-12-2Commercial SourceAnhydrous
Dichloromethane (DCM)75-09-2Commercial SourceAnhydrous
This compound1698293-93-4Commercial Source≥97%
Tetrahydrofuran (THF)109-99-9Commercial SourceAnhydrous
Potassium bis(trimethylsilyl)amide (KHMDS)40949-94-8Commercial Source1 M in THF
Saturated aqueous ammonium chloride12125-02-9Prepared in-house-
Ethyl acetate (EtOAc)141-78-6Commercial SourceACS Grade
Anhydrous sodium sulfate7757-82-6Commercial SourceGranular
Protocol: Synthesis of 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • Step 1: Formation of 2,6-dichloro-5-fluoro-N-((2-isopropyl-4-methylpyridin-3-yl)carbamoyl)nicotinamide

    • To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add oxalyl chloride (1.2 eq) to the mixture at room temperature. Stir for 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM to yield the crude acyl chloride.

    • Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF).

    • In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF.

    • Slowly add the solution of the acyl chloride to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • The resulting intermediate, 2,6-dichloro-5-fluoro-N-((2-isopropyl-4-methylpyridin-3-yl)carbamoyl)nicotinamide, can be used in the next step without further purification.[6][12]

  • Step 2: Intramolecular Cyclization

    • Cool the THF solution containing the intermediate from Step 1 to 0 °C.

    • Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 1 M solution in THF, 2.1 eq) via syringe.[12]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 40-60 minutes.[12]

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

    • The crude 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be purified by silica gel chromatography.[12]

Characterization and Quality Control

The identity and purity of the synthesized intermediate are crucial for the success of subsequent steps. The following analytical techniques are recommended for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the compound and confirm its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Conclusion and Future Perspectives

This compound is a cornerstone intermediate in the synthesis of the pioneering KRAS G12C inhibitor, Sotorasib. Its specific structure is integral to the inhibitor's ability to bind effectively to its target. The protocol provided herein offers a reproducible method for the construction of the key pyrido[2,3-d]pyrimidinone core, enabling researchers to access this important scaffold for further derivatization or for the total synthesis of Sotorasib and related analogs. As research into KRAS inhibitors continues, the development of efficient and scalable synthetic routes for key intermediates like this compound will remain a critical endeavor in the quest for more effective cancer therapies.[13][14]

References

Application Notes and Protocols for Coupling Reactions Involving 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Building Block in Modern Medicinal Chemistry

2-Isopropyl-4-methylpyridin-3-amine (CAS 1698293-93-4) is a highly functionalized pyridine derivative that has garnered significant attention in the field of drug discovery and development.[1][2] Its strategic substitution pattern, featuring an amino group for direct functionalization and a sterically hindered environment, makes it a key intermediate in the synthesis of complex therapeutic agents. Notably, this compound serves as an indispensable building block in the development of KRAS G12C inhibitors, which are at the forefront of targeted cancer therapies for challenging malignancies such as pancreatic, colorectal, and lung cancers.[3][4][5] The ability to efficiently and selectively form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds from this scaffold is paramount for generating libraries of novel drug candidates.

This guide provides detailed application notes and robust, field-tested protocols for the most critical palladium-catalyzed cross-coupling reactions involving this compound. We will explore direct N-arylation via the Buchwald-Hartwig amination, and, following a proposed halogenation step, delve into Suzuki-Miyaura and Sonogashira couplings for the construction of biaryl and aryl-alkyne linkages, respectively. The protocols are designed to be a starting point for researchers, with explanations of the underlying principles and guidance for potential optimization.

PART 1: Direct C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency and functional group tolerance.[6] For this compound, this reaction allows for the direct coupling of the exocyclic amino group with a variety of aryl and heteroaryl halides or triflates, providing a straightforward entry into a diverse chemical space.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[6][7] It commences with the oxidative addition of an aryl halide to a palladium(0) complex, which is typically generated in situ. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the desired N-aryl product and regenerate the palladium(0) catalyst.

The choice of ligand is critical for the success of this reaction. Sterically hindered, electron-rich phosphine ligands, such as RuPhos or BrettPhos, are often employed for coupling with aminopyridines. These ligands facilitate the oxidative addition and reductive elimination steps and prevent catalyst deactivation, which can be a challenge with nitrogen-containing substrates.[8][9]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine R2NH (this compound) Amine->Ligand_Exchange Pd(II)_Amine_Complex [Ar-Pd(II)-NHR2(L2)]+X- Ligand_Exchange->Pd(II)_Amine_Complex Deprotonation Deprotonation Pd(II)_Amine_Complex->Deprotonation Base Base (-H+) Base->Deprotonation Pd(II)_Amido_Complex Ar-Pd(II)-NR2(L2) Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 (Coupled Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline for the N-arylation of this compound with an aryl bromide.

Table 1: Reagents and Conditions for Buchwald-Hartwig Amination

Reagent/ParameterRecommendedQuantity (for 1 mmol scale)Notes
This compound-1.0 equiv (150.2 mg)Ensure high purity.
Aryl Bromide-1.2 equivSubstrate scope is broad.
Palladium Pre-catalystRuPhos-Pd-G32-5 mol%Other pre-catalysts like BrettPhos-Pd-G3 can be screened.[8]
BaseLiHMDS (1.0 M in THF)2.0 equiv (2.0 mL)A strong, non-nucleophilic base is crucial.[9]
SolventAnhydrous Toluene or Dioxane5-10 mLMust be thoroughly degassed.
Temperature80-110 °C-Monitor by TLC or LC-MS for optimal reaction time.
Reaction Time4-24 hours-Varies with substrate reactivity.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and the RuPhos-Pd-G3 pre-catalyst (0.02-0.05 equiv).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene). Then, add the LiHMDS solution dropwise with stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-2-isopropyl-4-methylpyridin-3-amine.

PART 2: C-C Bond Formation via Suzuki and Sonogashira Couplings

To utilize this compound in Suzuki or Sonogashira reactions, it must first be functionalized with a halide, typically bromide or iodide, to serve as the electrophilic partner. The amino group is a strong activating group for electrophilic aromatic substitution, directing halogenation to the ortho and para positions. Given the existing substituents, the C5 or C6 position is the most likely site for halogenation.

Proposed Protocol: Iodination of this compound

This proposed protocol for the regioselective iodination is based on established methods for electron-rich pyridines.[10]

Table 2: Reagents for Iodination

ReagentRecommendedQuantity (for 1 mmol scale)Notes
This compound-1.0 equiv (150.2 mg)Starting material.
Iodinating AgentN-Iodosuccinimide (NIS)1.1 equivA mild and effective source of electrophilic iodine.
SolventAcetonitrile (MeCN) or Dichloromethane (DCM)5 mLAnhydrous conditions are recommended.
TemperatureRoom Temperature-Reaction is typically fast.

Step-by-Step Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add N-Iodosuccinimide portion-wise with stirring.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to isolate the iodo-2-isopropyl-4-methylpyridin-3-amine derivative. Note: Characterization (e.g., by NMR) is essential to confirm the position of iodination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds.[11][12] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add Reagents to Flask (Halogenated Pyridine, Boronic Acid, Base, Catalyst) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir (e.g., 90-100 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Cool 6. Cool to Room Temp. Monitor->Cool Dilute_Wash 7. Dilute and Wash (Ethyl Acetate, Water, Brine) Cool->Dilute_Wash Dry_Concentrate 8. Dry and Concentrate Dilute_Wash->Dry_Concentrate Purify 9. Column Chromatography Dry_Concentrate->Purify Product Pure Coupled Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Table 3: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterRecommendedQuantity (for 1 mmol scale)Notes
Iodo-2-isopropyl-4-methylpyridin-3-amine-1.0 equivPrepared as described above.
Arylboronic Acid-1.2-1.5 equivA wide range of boronic acids can be used.
Palladium CatalystPd(dppf)Cl₂ or Pd(PPh₃)₄3-5 mol%Catalyst choice may require optimization.[11]
BaseK₂CO₃ or Cs₂CO₃2.0-3.0 equivAn aqueous solution of the base is often used.
Solvent System1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water5-10 mLMust be thoroughly degassed.
Temperature90-100 °C-Higher temperatures may be needed for less reactive substrates.
Reaction Time6-24 hours-Monitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Follow the general experimental workflow outlined in the diagram above, using the reagents and conditions specified in Table 3.

  • The work-up and purification steps are analogous to those described for the Buchwald-Hartwig reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

Table 4: Reagents and Conditions for Sonogashira Coupling

Reagent/ParameterRecommendedQuantity (for 1 mmol scale)Notes
Iodo-2-isopropyl-4-methylpyridin-3-amine-1.0 equivPrepared as described above.
Terminal Alkyne-1.2-1.5 equivEnsure the alkyne is of high purity.
Palladium CatalystPdCl₂(PPh₃)₂2-5 mol%A standard and effective catalyst for this transformation.
Copper Co-catalystCopper(I) Iodide (CuI)4-10 mol%Crucial for the catalytic cycle.
BaseTriethylamine (TEA) or Diisopropylamine (DIPA)2.0-3.0 equivAlso serves as a solvent in some cases.
SolventAnhydrous THF or DMF5-10 mLMust be thoroughly degassed.
TemperatureRoom Temperature to 60 °C-Reaction is often facile at mild temperatures.
Reaction Time2-12 hours-Monitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add iodo-2-isopropyl-4-methylpyridin-3-amine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.

  • Solvent, Base, and Alkyne Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., TEA), and finally the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or 50 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Conclusion and Best Practices

This compound is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions that are essential in modern drug discovery. The protocols provided herein for Buchwald-Hartwig, Suzuki, and Sonogashira couplings offer a solid foundation for the synthesis of novel derivatives.

Key Considerations for Success:

  • Purity of Reagents: Use high-purity starting materials, solvents, and reagents.

  • Inert Atmosphere: The exclusion of oxygen is critical, especially for the palladium(0) catalysts which are air-sensitive.

  • Degassed Solvents: Thoroughly degas all solvents to prevent oxidation of the catalyst.

  • Optimization: The provided protocols are general; optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yield.

  • Safety: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

By leveraging these powerful synthetic methodologies, researchers can effectively explore the chemical space around this important pharmaceutical intermediate, accelerating the discovery of next-generation therapeutics.

References

Application Notes & Protocols: N-Arylation of 2-Amino-N-Heterocycles with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl-2-Amino-N-Heterocycles

The N-arylation of 2-amino-N-heterocycles represents a cornerstone transformation in modern synthetic organic chemistry, particularly within the realms of medicinal chemistry and materials science. The resulting N-aryl-2-amino-N-heterocycle motif is a privileged scaffold found in a vast number of biologically active compounds and top-selling pharmaceuticals.[1][2][3][4] The nitrogen atom within the heterocycle provides a key point of interaction for biological targets, while the appended aryl group allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, directly impacting a drug candidate's efficacy and pharmacokinetic profile.[3]

This guide provides an in-depth exploration of the primary catalytic methods for achieving this crucial C-N bond formation: the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each reaction, offer practical, field-proven protocols, and discuss the causality behind experimental choices to empower researchers in drug development and academia to successfully implement and optimize these powerful synthetic tools.

Part 1: Choosing the Right Tool - A Tale of Two Catalysts

The two dominant methodologies for the N-arylation of 2-amino-N-heterocycles with boronic acids are the Chan-Lam and Buchwald-Hartwig cross-coupling reactions.[5] While both achieve the desired transformation, they operate via different mechanisms and present distinct advantages and limitations regarding substrate scope, reaction conditions, and functional group tolerance. The choice of catalyst is therefore a critical decision dictated by the specific molecular architecture of the coupling partners.

The Chan-Lam Coupling: A Copper-Catalyzed Approach

First reported independently by the groups of Chan, Evans, and Lam, this reaction utilizes a copper catalyst to couple aryl boronic acids with N-H containing compounds.[6][7] A key advantage of the Chan-Lam coupling is its operational simplicity; it can often be performed at room temperature and open to the air, making it highly attractive for its practicality and milder conditions compared to early Ullmann couplings which required harsh conditions.[7][8][9]

Mechanism & Causality: The catalytic cycle is generally understood to involve a Cu(II) species. The reaction begins with the transmetalation of the aryl group from the boronic acid to the copper center. Coordination of the 2-amino-N-heterocycle is followed by a proposed reductive elimination from a Cu(III) intermediate to form the C-N bond and a Cu(I) species.[7][9] Oxygen from the air serves as the terminal oxidant to regenerate the active Cu(II) catalyst, completing the cycle.[8][9] This reliance on an oxidant is a defining feature. The choice of copper source, such as Cu(OAc)₂, is critical as the counter-ion can influence catalytic activity.[6][8] In some cases, the reaction can proceed efficiently without the need for an added ligand or base, further simplifying the procedure.[1][10]

Chan_Lam_Cycle Chan-Lam Catalytic Cycle CuII Cu(II)L₂ CuII_Ar Ar-Cu(II)L CuII->CuII_Ar Transmetalation CuIII Ar-Cu(III)(NHR')L CuII_Ar->CuIII Coordination CuI Cu(I)L CuIII->CuI Reductive Elimination prod Ar-NHR' CuI->CuII Oxidation sub1 ArB(OH)₂ sub2 R'-NH₂ oxidant O₂ (Air)

Caption: Simplified Chan-Lam catalytic cycle.

The Buchwald-Hartwig Amination: A Palladium-Powered Workhorse

Developed in the 1990s, the Buchwald-Hartwig amination has become one of the most powerful and widely used methods for C-N bond formation.[11][12] It employs a palladium catalyst, typically in combination with a phosphine or N-heterocyclic carbene (NHC) ligand, and a base.[13][14] This reaction generally exhibits a broader substrate scope and higher functional group tolerance compared to its copper-catalyzed counterparts, though it often requires inert conditions and higher temperatures.[11][13]

Mechanism & Causality: The reaction is initiated by the oxidative addition of an aryl halide or triflate to a Pd(0) complex, forming a Pd(II) intermediate. This is the rate-determining step and the choice of ligand is crucial; bulky, electron-rich ligands accelerate this step and stabilize the active catalyst.[11][15] Following oxidative addition, the amine coordinates to the palladium center, and subsequent deprotonation by the base forms a palladium-amido complex. The final step is reductive elimination, which forms the desired N-arylated product and regenerates the Pd(0) catalyst.[12] The base is critical not only for deprotonating the amine but also for facilitating the reductive elimination step.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Oxidative Addition PdII_Amido Ar-Pd(II)(NHR')L₂ PdII_ArX->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination prod Ar-NHR' sub1 Ar-X sub2 R'-NH₂ + Base

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Part 2: Experimental Protocols & Field-Proven Insights

The following protocols are designed to be robust starting points for the N-arylation of 2-amino-N-heterocycles. Optimization may be required based on the specific substrates used.

Protocol 1: Ligand- and Base-Free Copper-Catalyzed N-Arylation (Chan-Lam Type)

This protocol is adapted from methodologies that highlight the operational simplicity of copper catalysis, proceeding at ambient temperature and open to the atmosphere.[1][10] It is particularly well-suited for electron-deficient 2-amino-N-heterocycles.[16]

Materials & Reagents:

  • 2-Amino-N-heterocycle (e.g., 2-aminopyridine, 2-aminopyrimidine)

  • Arylboronic acid

  • Copper(II) Acetate (Cu(OAc)₂)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Reaction vessel (e.g., round-bottom flask or vial) with a magnetic stir bar

Step-by-Step Procedure:

  • Reaction Setup: To a reaction vessel, add the 2-amino-N-heterocycle (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and copper(II) acetate (0.1 mmol, 10 mol%).

    • Scientist's Insight: A slight excess of the boronic acid is often used to drive the reaction to completion and account for potential homocoupling or protodeboronation side reactions.[8]

  • Solvent Addition: Add the solvent (DCE or DCM, 0.2-0.5 M concentration with respect to the limiting reagent). The reaction is typically run at a concentration that ensures all reagents are well-dissolved.

  • Reaction Execution: Seal the vessel (a cap is sufficient; inert atmosphere is not required) and stir the mixture vigorously at room temperature (20-25 °C).

    • Scientist's Insight: The reaction is conducted in air, as oxygen serves as the terminal oxidant for the catalytic cycle.[1] Vigorous stirring is important to ensure efficient mixing and mass transfer, especially as the reaction may be heterogeneous.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrates.[10][16]

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the copper salts.[17]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-arylated product.

Data Summary: Representative Substrate Scope

Entry2-Amino-N-HeterocycleArylboronic AcidProductYield (%)Ref.
12-AminopyridinePhenylboronic acidN-phenylpyridin-2-amine90[1]
22-Aminopyrimidine4-Methoxyphenylboronic acidN-(4-methoxyphenyl)pyrimidin-2-amine84[1]
32-Aminopyrazine3-Trifluoromethylphenylboronic acidN-(3-(trifluoromethyl)phenyl)pyrazin-2-amine78[1]
45-Bromo-2-aminopyridinePhenylboronic acid5-bromo-N-phenylpyridin-2-amine82[16]
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

This protocol is a general procedure for the Buchwald-Hartwig amination, which requires an inert atmosphere and is suitable for a wide range of aryl halides and 2-amino-N-heterocycles.

Materials & Reagents:

  • 2-Amino-N-heterocycle

  • Aryl halide (bromide, chloride) or triflate

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type biarylphosphine)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or glovebox for inert atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup (under inert atmosphere): To an oven-dried Schlenk flask, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equiv).

    • Scientist's Insight: The choice of ligand and base is critical and often interdependent. Stronger bases like NaOt-Bu are common, but milder bases like Cs₂CO₃ can be effective, especially for sensitive substrates.[14] The Pd:ligand ratio is crucial for catalytic activity and stability.

  • Reagent Addition: Add the aryl halide (1.0 equiv) and the 2-amino-N-heterocycle (1.1-1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 3: Troubleshooting and Final Considerations

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Poor choice of ligand/base (Pd); Insufficient oxidant (Cu); Impure reagents.Use a fresh catalyst/precatalyst. Screen different ligands and bases.[17] For Cu-catalyzed reactions, ensure adequate exposure to air or switch to O₂ atmosphere. Ensure starting materials and solvents are pure and dry (for Pd).
Side Product Formation Boronic acid homocoupling (Chan-Lam); Protodeboronation; Diarylation; C-arylation instead of N-arylation.Adjust stoichiometry. Use a milder base or lower temperature. For Chan-Lam, consider adding a coordinating solvent or ligand like pyridine.[8] For Buchwald-Hartwig, ligand choice can strongly influence selectivity.
Difficult Purification Residual metal catalyst; Polar byproducts.Filter through Celite post-reaction. Consider a silica plug before full column chromatography. An aqueous wash (e.g., with ammonium hydroxide) can sometimes help remove copper salts.

Conclusion

The N-arylation of 2-amino-N-heterocycles with boronic acids is an indispensable transformation for the synthesis of molecules critical to drug discovery and development. Both copper-catalyzed Chan-Lam and palladium-catalyzed Buchwald-Hartwig methodologies provide powerful and complementary approaches. A thorough understanding of their respective mechanisms, scopes, and the rationale behind the selection of reagents and conditions is paramount for achieving high efficiency and success. The protocols and insights provided herein serve as a robust foundation for researchers to confidently apply these reactions to accelerate their synthetic programs.

References

Derivatization of 2-Isopropyl-4-methylpyridin-3-amine for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 2-Isopropyl-4-methylpyridin-3-amin für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung für die Geschäftsleitung

Dieser Leitfaden bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung des vielseitigen Molekül-Grundgerüsts 2-Isopropyl-4-methylpyridin-3-amin. Dieses Molekül ist ein wichtiger Baustein in der medizinischen Chemie, insbesondere als bekanntes Intermediat für die Synthese von KRAS G12C-Inhibitoren, die in der Krebstherapie eingesetzt werden[1][2]. Die strategische Modifikation seiner primären Aminogruppe ermöglicht die systematische Erforschung des chemischen Raums und die Generierung von Molekülbibliotheken. Solche Bibliotheken sind entscheidend für das Screening auf neue biologische Aktivitäten und die Aufklärung von Struktur-Wirkungs-Beziehungen (SAR). Wir stellen validierte, schrittweise Protokolle für die Synthese von Amid-, Sulfonamid- und Harnstoffderivaten vor. Darüber hinaus wird ein allgemeiner Arbeitsablauf für die Vorbereitung der Verbindungen und das anschließende biologische Screening, beispielsweise in antibakteriellen Assays, beschrieben.

Einleitung: Die strategische Bedeutung der Derivatisierung

In der modernen Wirkstoffforschung ist die Identifizierung und Optimierung von Leitstrukturen ein zentraler Prozess. Das Grundgerüst der Aminopyridine hat sich aufgrund seiner weitreichenden pharmakologischen Eigenschaften, die von antibakteriellen bis hin zu anti-inflammatorischen Wirkungen reichen, als äußerst wertvoll erwiesen[3][4][5][6]. 2-Isopropyl-4-methylpyridin-3-amin dient als ausgezeichneter Ausgangspunkt. Seine Struktur vereint einen heterozyklischen Pyridinring, der für pharmakokinetische Eigenschaften und molekulare Interaktionen vorteilhaft sein kann, mit einer reaktiven primären Aminogruppe an der 3-Position.

Die Derivatisierung dieser Aminogruppe ist eine bewährte Strategie, um:

  • Die Bioaktivität zu modulieren: Kleine Änderungen an der Molekülstruktur können die Affinität zu einem biologischen Ziel signifikant verändern.

  • Physikochemische Eigenschaften zu optimieren: Löslichkeit, Stabilität und Membranpermeabilität können gezielt verbessert werden.

  • Struktur-Wirkungs-Beziehungen (SAR) zu etablieren: Durch den systematischen Vergleich der Aktivität verschiedener Derivate können Rückschlüsse auf die für die Wirkung entscheidenden strukturellen Merkmale gezogen werden.

Dieser Leitfaden konzentriert sich auf drei fundamentale und hochrelevante Klassen von Derivaten: Amide, Sulfonamide und Harnstoffe. Diese funktionellen Gruppen sind in zugelassenen Medikamenten allgegenwärtig und bieten vielfältige Möglichkeiten für Wasserstoffbrückenbindungen und andere molekulare Wechselwirkungen.

Das Ausgangsmolekül: Eigenschaften und Reaktivität

Das Kernmolekül 2-Isopropyl-4-methylpyridin-3-amin ist der Dreh- und Angelpunkt aller hier beschriebenen Synthesen.

Struktur und Eigenschaften:

  • Chemische Bezeichnung: 2-Isopropyl-4-methylpyridin-3-amin

  • CAS-Nummer: 1698293-93-4

  • Summenformel: C₉H₁₄N₂

  • Erscheinungsbild: Weißer bis gelber Feststoff oder Flüssigkeit

Reaktives Zentrum: Die primäre Aminogruppe (-NH₂) in Position 3 ist nukleophil und somit der primäre Angriffspunkt für die Reaktion mit Elektrophilen. Ihre Reaktivität wird durch die Molekülumgebung beeinflusst:

  • Elektronische Effekte: Der Pyridinring wirkt elektronenziehend, was die Nukleophilie des Amins im Vergleich zu einem aliphatischen Amin leicht verringern kann.

  • Sterische Hinderung: Die benachbarte Isopropylgruppe in Position 2 übt eine signifikante sterische Hinderung aus. Dies ist ein entscheidender Faktor bei der Wahl der Reaktionsbedingungen und Reagenzien, da zu sperrige Elektrophile möglicherweise nur langsam oder gar nicht reagieren.

Syntheseprotokolle für die Derivatisierung

Die folgenden Protokolle sind als robuste Standardverfahren konzipiert. Alle Reaktionen sollten unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) und mit trockenen Lösungsmitteln durchgeführt werden, um Nebenreaktionen mit Wasser zu minimieren.

Strategie 1: Synthese von Amid-Derivaten

Amide sind eine der stabilsten und häufigsten funktionellen Gruppen in der pharmazeutischen Chemie. Ihre Fähigkeit, als Wasserstoffbrücken-Donoren und -Akzeptoren zu fungieren, macht sie für die Interaktion mit biologischen Zielstrukturen äußerst wertvoll.

Diese klassische Methode ist sehr effizient für die Bildung von Amidbindungen und eignet sich gut für eine Vielzahl von Acylchloriden.

Begründung der Methodik: Säurechloride sind hochreaktive Elektrophile. Die Reaktion erzeugt Salzsäure (HCl) als Nebenprodukt, die durch eine Base neutralisiert werden muss, um eine Protonierung und Deaktivierung des Ausgangsamins zu verhindern. Triethylamin (TEA) oder Pyridin sind hierfür gängige Basen.

Schritt-für-Schritt-Protokoll:

  • Vorbereitung: Lösen Sie 1,0 Äquivalent 2-Isopropyl-4-methylpyridin-3-amin und 1,5 Äquivalente einer organischen Base (z. B. Triethylamin) in einem geeigneten trockenen aprotischen Lösungsmittel (z. B. Dichlormethan, DCM oder Tetrahydrofuran, THF) in einem Rundkolben. Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Reagenzzugabe: Lösen Sie 1,1 Äquivalente des gewünschten Säurechlorids in trockenem DCM und geben Sie es tropfenweise unter Rühren zur gekühlten Aminlösung hinzu.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM. Waschen Sie die organische Phase nacheinander mit einer gesättigten Natriumbicarbonatlösung (NaHCO₃), Wasser und einer gesättigten Kochsalzlösung (Sole).

  • Isolierung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.

  • Reinigung: Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel, um das reine Amid-Derivat zu erhalten.

Reagenz (Beispiel)BaseLösungsmittelTypische Reaktionszeit
AcetylchloridTriethylaminDCM2 h
BenzoylchloridTriethylaminDCM4 h
CyclohexancarbonylchloridPyridinTHF12 h
4-MethoxybenzoylchloridTriethylaminDCM4 h

Tabelle 1: Beispielhafte Bedingungen für die Amid-Synthese mit Säurechloriden.

Diese Methode ist milder und hat einen breiteren Anwendungsbereich, da sie direkt von freien Carbonsäuren ausgeht und die oft instabilen Säurechloride umgeht.

Begründung der Methodik: Kopplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorphosphat) aktivieren die Carbonsäure in situ zu einem reaktiven Ester, der dann effizient mit dem Amin reagiert. Eine Base wie Diisopropylethylamin (DIPEA) ist erforderlich, um den pH-Wert zu steuern.

Schritt-für-Schritt-Protokoll:

  • Vorbereitung: Lösen Sie 1,0 Äquivalent der Carbonsäure, 1,1 Äquivalente HATU und 2,0 Äquivalente DIPEA in einem trockenen aprotischen Lösungsmittel (z. B. Dimethylformamid, DMF). Rühren Sie für 15 Minuten bei Raumtemperatur zur Voraktivierung.

  • Reagenzzugabe: Geben Sie 1,0 Äquivalent 2-Isopropyl-4-methylpyridin-3-amin (gelöst in einer minimalen Menge DMF) zur aktivierten Säurelösung.

  • Reaktion: Rühren Sie die Mischung für 4-24 Stunden bei Raumtemperatur. Verfolgen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Aufarbeitung: Gießen Sie die Reaktionsmischung in Wasser und extrahieren Sie das Produkt mehrmals mit Ethylacetat.

  • Isolierung und Reinigung: Kombinieren Sie die organischen Phasen, waschen Sie sie mit Wasser und Sole, trocknen Sie sie über Na₂SO₄ und dampfen Sie sie ein. Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Strategie 2: Synthese von Sulfonamid-Derivaten

Sulfonamide sind eine wichtige Klasse von Pharmakophoren, die in vielen antibakteriellen und antiviralen Medikamenten zu finden sind[7].

Begründung der Methodik: Ähnlich wie bei der Acylierung reagiert das Amin mit einem reaktiven Sulfonylchlorid. Pyridin wird hier oft als Base und Katalysator bevorzugt.

Schritt-für-Schritt-Protokoll:

  • Vorbereitung: Lösen Sie 1,0 Äquivalent 2-Isopropyl-4-methylpyridin-3-amin in trockenem Pyridin (das als Lösungsmittel und Base dient) und kühlen Sie auf 0 °C.

  • Reagenzzugabe: Geben Sie 1,1 Äquivalente des gewünschten Sulfonylchlorids (z. B. Benzolsulfonylchlorid oder p-Toluolsulfonylchlorid) portionsweise oder als Lösung in wenig DCM hinzu.

  • Reaktion: Rühren Sie die Mischung bei 0 °C für 1 Stunde und anschließend bei Raumtemperatur für 12-24 Stunden.

  • Aufarbeitung: Entfernen Sie das Pyridin im Vakuum. Lösen Sie den Rückstand in DCM oder Ethylacetat und waschen Sie ihn mit 1 M Salzsäure (um überschüssiges Pyridin zu entfernen), Wasser und Sole.

  • Isolierung und Reinigung: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie sie ein. Reinigen Sie das Produkt mittels Säulenchromatographie oder Kristallisation.

Reagenz (Beispiel)Lösungsmittel/BaseTypische Reaktionszeit
BenzolsulfonylchloridPyridin16 h
p-ToluolsulfonylchloridPyridin16 h
MethansulfonylchloridDCM / Triethylamin6 h

Tabelle 2: Beispielhafte Bedingungen für die Sulfonamid-Synthese.

Strategie 3: Synthese von Harnstoff-Derivaten

Harnstoffe sind exzellente Wasserstoffbrücken-Donoren und -Akzeptoren und spielen eine wichtige Rolle in der Enzyminhibitor-Forschung.

Begründung der Methodik: Die Reaktion mit einem Isocyanat ist der direkteste Weg zur Harnstoffsynthese. Es handelt sich um eine Additionsreaktion ohne Nebenprodukte, was die Aufarbeitung oft vereinfacht.

Schritt-für-Schritt-Protokoll:

  • Vorbereitung: Lösen Sie 1,0 Äquivalent 2-Isopropyl-4-methylpyridin-3-amin in einem trockenen aprotischen Lösungsmittel wie THF oder DCM.

  • Reagenzzugabe: Geben Sie 1,05 Äquivalente des gewünschten Isocyanats (z. B. Phenylisocyanat) tropfenweise bei Raumtemperatur hinzu. Die Reaktion ist oft leicht exotherm.

  • Reaktion: Rühren Sie für 1-6 Stunden bei Raumtemperatur. In vielen Fällen fällt das Produkt direkt aus der Lösung aus.

  • Isolierung: Falls ein Niederschlag entsteht, filtrieren Sie das Produkt ab, waschen es mit kaltem Lösungsmittel und trocknen es. Andernfalls entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigung: Eine weitere Reinigung ist oft nicht notwendig. Falls doch, kann eine Umkristallisation oder eine kurze Säulenchromatographie durchgeführt werden.

Abbildung 1: Allgemeine Reaktionsschemata zur Derivatisierung des Aminopyridin-Grundgerüsts.

Analytische Charakterisierung der Derivate

Die Bestätigung der Struktur und Reinheit jeder synthetisierten Verbindung ist ein unverzichtbarer Schritt vor dem biologischen Screening, um verlässliche und reproduzierbare Ergebnisse zu gewährleisten.

  • Strukturbestätigung:

    • NMR-Spektroskopie (¹H, ¹³C): Zur Überprüfung der korrekten chemischen Struktur und des Substitutionsmusters.

    • Massenspektrometrie (MS): Zur Bestätigung des Molekulargewichts des Produkts.

  • Reinheitsanalyse:

    • Hochleistungsflüssigkeitschromatographie (HPLC): Zur Quantifizierung der Reinheit (typischerweise >95 % für Screening-Verbindungen).

Arbeitsablauf für das biologische Screening

Nach der Synthese und Charakterisierung wird die neu erstellte Bibliothek von Derivaten für biologische Assays vorbereitet.

Screening_Workflow Biologischer Screening-Workflow A 1. Synthese der Derivat-Bibliothek B 2. Reinigung & Analytik (HPLC, LC-MS, NMR) A->B C 3. Probenvorbereitung (Lösen in DMSO) B->C D 4. Platten-Formatierung (Stamm- & Arbeitsplatten) C->D E 5. Biologischer Assay (z.B. antibakterieller MIC-Test) D->E F 6. Datenerfassung (z.B. OD600-Messung) E->F G 7. Datenanalyse (Hits identifizieren) F->G H 8. Hit-Bestätigung & SAR-Analyse G->H I Design der nächsten Generation H->I Iterativer Zyklus I->A

Abbildung 2: Schematischer Arbeitsablauf vom synthetisierten Derivat bis zur SAR-Analyse.

Protokoll 5.1: Allgemeine Vorbereitung der Screening-Platten
  • Solubilisierung: Lösen Sie jede gereinigte Verbindung in 100 % Dimethylsulfoxid (DMSO) zu einer hohen Stammkonzentration (z. B. 10 mM).

  • Stammplatten: Überführen Sie die DMSO-Stammlösungen in ein geeignetes Plattenformat (z. B. 96-Well-Platten) für die Lagerung.

  • Arbeitsplatten: Erstellen Sie durch serielle Verdünnung der Stammlösungen Arbeitsplatten mit den für den Assay erforderlichen Konzentrationen.

Protokoll 5.2: Beispiel-Assay - Bestimmung der minimalen Hemmkonzentration (MHK)

Dieses Protokoll beschreibt einen Standard-Bouillon-Mikrodilutionsassay zur Prüfung der antibakteriellen Aktivität.

  • Vorbereitung: Füllen Sie die Wells einer 96-Well-Platte mit Nährmedium (z. B. Müller-Hinton-Bouillon).

  • Verdünnungsreihe: Übertragen Sie eine kleine Menge der Verbindungen von der Arbeitsplatte in die erste Spalte der Assay-Platte und erstellen Sie eine serielle Verdünnungsreihe über die Platte.

  • Inokulation: Fügen Sie jedem Well eine standardisierte Suspension des zu testenden Bakterienstammes hinzu.

  • Kontrollen: Fügen Sie unbedingt Kontrollen hinzu:

    • Positivkontrolle: Bakterien mit einem bekannten Antibiotikum.

    • Negativkontrolle (Wachstum): Bakterien mit DMSO (Vehikel), aber ohne Verbindung.

    • Sterilitätskontrolle: Nur Medium.

  • Inkubation: Inkubieren Sie die Platten unter geeigneten Bedingungen (z. B. 37 °C für 18-24 Stunden).

  • Auswertung: Bestimmen Sie das Bakterienwachstum visuell oder durch Messung der optischen Dichte (OD₆₀₀). Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum auftritt.

Schlussfolgerung

Das Grundgerüst des 2-Isopropyl-4-methylpyridin-3-amins stellt eine hervorragende Plattform für die Entwicklung von Wirkstoffkandidaten dar. Die in diesem Leitfaden beschriebenen robusten und vielseitigen Protokolle zur Synthese von Amiden, Sulfonamiden und Harnstoffen ermöglichen die effiziente Erstellung diverser Molekülbibliotheken. Ein systematischer Ansatz, der Synthese, Charakterisierung und einen strukturierten Screening-Workflow kombiniert, ist der Schlüssel zur Identifizierung neuer bioaktiver Verbindungen und zur Beschleunigung des Wirkstoff-Entdeckungsprozesses. Die aus diesen Studien gewonnenen SAR-Daten bilden die Grundlage für nachfolgende, hypothesengesteuerte Optimierungszyklen.

Referenzen

  • Donkor, P. O., & Ojo, O. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 19. (--INVALID-LINK--)

  • Donkor, P. O., & Ojo, O. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. (--INVALID-LINK--)

  • Donkor, P. O., & Ojo, O. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. (--INVALID-LINK--)

  • Erfinder nicht genannt. (Patent). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Patsnap. (--INVALID-LINK--)

  • Singh, U. P., & Bhat, H. R. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. (--INVALID-LINK--)

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. (--INVALID-LINK--)

  • Wikipedia-Autoren. (2023). Sulfonamide. Wikipedia DE. (--INVALID-LINK--)

  • Erfinder nicht genannt. (2021). WO/2021/047603 SYNTHESIS METHOD APPLIED TO KRAS INHIBITOR DRUG HETEROCYCLIC INTERMEDIATE. WIPO Patentscope. (--INVALID-LINK--)

  • MySkinRecipes. (n.d.). 2-Isopropyl-4-methylpyridin-3-amine. (--INVALID-LINK--)

  • Sigma-Aldrich. (n.d.). This compound. (--INVALID-LINK--)

References

Analytical methods for quantifying 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 2-Isopropyl-4-methylpyridin-3-amine

Abstract

This comprehensive guide provides detailed analytical methodologies for the precise and accurate quantification of this compound. Recognizing the importance of this compound as a potential pharmaceutical intermediate or impurity, we present robust protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind methodological choices. All methods are presented within the framework of international regulatory standards, ensuring that the described protocols are self-validating systems suitable for implementation in a regulated environment.

Introduction and Analyte Overview

This compound (CAS No. 1698293-93-4) is a substituted pyridine derivative.[1][2][3] The accurate quantification of such molecules is critical in pharmaceutical development, where it may be a key intermediate in a synthesis pathway or a process-related impurity that must be controlled within strict limits.[4][5] This application note provides a selection of validated analytical methods to address diverse analytical challenges, from bulk substance assay to trace-level detection in complex matrices.

Analyte Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₄N₂[6]
Molecular Weight 150.22 g/mol [6]
IUPAC Name 4-methyl-2-(propan-2-yl)pyridin-3-amine[6]
Physical Form White to yellow liquid or solid
InChIKey VXPOAPWLMVAUCK-UHFFFAOYSA-N[3]

The presence of a basic primary amine and a pyridine ring makes this molecule suitable for analysis by reversed-phase chromatography with acidic mobile phases, as well as sensitive detection by mass spectrometry due to its efficient ionization.

Strategic Approach to Method Development

The selection of an analytical technique is governed by the specific requirements of the measurement, known as the Analytical Target Profile (ATP). This guide follows a logical progression from a general quantitative method (HPLC-UV) to a method for volatile analysis (GC-MS) and a high-sensitivity method for complex matrices (LC-MS/MS).

G Figure 1: Analytical Method Lifecycle cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Application ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Guides Val Method Validation (ICH Q2(R2)) Dev->Val Transfer Routine Routine Analysis & Lifecycle Management Val->Routine Implement

Caption: General workflow for analytical method development and validation.

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

3.1. Principle High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for assays and impurity profiling. For this compound, a reversed-phase method provides robust separation from non-polar and moderately polar impurities. The basic nature of the analyte necessitates the use of an acidic mobile phase modifier to ensure the analyte is in its protonated form, which promotes sharp, symmetrical peaks and reproducible retention on C18 columns.[7]

3.2. Instrumentation and Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary pump, autosampler, and DAD/VWD.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Robust C18 phase provides excellent lifetime and peak shape for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to protonate the analyte and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution. Acetonitrile provides low viscosity and UV cutoff.
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% BA gradient elution ensures separation of potential impurities with different polarities and a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
UV Detection 275 nmWavelength selected based on the UV absorbance maximum of the pyridine chromophore.

3.3. Preparation of Solutions

  • Diluent: Mobile Phase A / Mobile Phase B (90:10, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

3.4. Step-by-Step Protocol

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

  • Prepare a blank by injecting 10 µL of the diluent to ensure no interfering peaks are present.

  • Perform five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Verify that the system suitability criteria are met (see Table below).

  • Prepare the sample solution by accurately weighing a known amount of the test substance and dissolving it in the diluent to achieve a target concentration of approximately 0.1 mg/mL.

  • Inject the sample solution in duplicate.

  • Calculate the concentration based on the peak area relative to the average peak area of the working standard injections.

3.5. System Suitability and Acceptance Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
RSD of Peak Area ≤ 2.0% for n=5 injectionsDemonstrates injection precision.[8]

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

4.1. Principle GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9] Given its structure, this compound is amenable to GC analysis. The primary amine functional group can sometimes lead to peak tailing on standard columns due to interactions with active sites. A mid-polarity column (e.g., 5% phenyl) is often a good starting point.[10] Mass spectrometry provides high selectivity and allows for definitive identification based on the mass spectrum.[11]

4.2. Instrumentation and Analytical Conditions

ParameterRecommended SettingRationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentStandard, robust system for routine analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A versatile, low-bleed column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 250 °CEnsures rapid vaporization of the analyte.
Injection Mode Split (20:1)Prevents column overloading for assay-level concentrations.
Injection Vol. 1 µL
Oven Program 80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)Temperature program designed to elute the analyte with good peak shape in a reasonable time.
MS Transfer Line 280 °CPrevents analyte condensation.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization energy creating a characteristic fragmentation pattern.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantification.
SIM Ions m/z 150 (M⁺), 135 ([M-CH₃]⁺), 107 ([M-C₃H₇]⁺)Quantifier ion (135) and qualifier ions (150, 107) selected based on predicted fragmentation.

4.3. Step-by-Step Protocol

  • Prepare a 1.0 mg/mL stock solution of the reference standard in methanol.

  • Create a calibration curve by preparing a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

  • Prepare the sample for analysis by dissolving it in methanol to a concentration within the calibration range.

  • Inject the standards to generate the calibration curve.

  • Inject the sample solution.

  • Quantify the sample concentration using the linear regression equation from the calibration curve.

Method 3: High-Sensitivity Quantification by LC-MS/MS

5.1. Principle For trace-level quantification, such as impurity analysis or pharmacokinetic studies in biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[12][13] It offers unparalleled sensitivity and selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).[14][15][16] The chromatographic separation reduces matrix effects and separates isomers, while the mass spectrometer provides definitive quantification.

5.2. Instrumentation and Analytical Conditions

ParameterRecommended Setting
LC System Shimadzu Nexera X2 or equivalent UHPLC system
Mass Spectrometer Sciex Triple Quad 5500 or equivalent
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (Q1): m/z 151.1; Product Ion (Q3): m/z 136.1
Key MS Voltages Collision Energy (CE): 15 V; Declustering Potential (DP): 40 V

5.3. Sample Preparation Protocol (for Plasma) This protocol describes a protein precipitation method, a common and effective technique for cleaning up biological samples before LC-MS analysis.

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

G Figure 2: LC-MS/MS Sample Preparation Workflow Sample 1. Plasma Sample (50 µL) Precipitate 2. Add Acetonitrile with Internal Standard (150 µL) Sample->Precipitate Vortex 3. Vortex (30 seconds) Precipitate->Vortex Centrifuge 4. Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer 5. Transfer Supernatant (100 µL) to Vial Centrifuge->Transfer Inject 6. Inject into LC-MS/MS Transfer->Inject

Caption: A typical protein precipitation workflow for plasma samples.

Method Validation According to ICH Q2(R2) Guidelines

Any analytical procedure intended for regulatory submission must be validated to demonstrate its suitability for its intended purpose.[5][17] The validation should be performed according to the principles outlined in the ICH Q2(R2) guideline.[8]

6.1. Validation Parameters and Typical Acceptance Criteria The following table summarizes the key validation characteristics for a quantitative impurity method.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No significant interference at the retention time of the analyte in blank and placebo samples. Peak purity should pass.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99. y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte.Typically from the reporting limit to 120% of the specification limit for an impurity.
Accuracy Closeness of the test results to the true value.% Recovery of 80.0% to 120.0% for impurities at low concentrations.[18]
Precision The closeness of agreement among a series of measurements.Repeatability (n=6): RSD ≤ 10%. Intermediate Precision: RSD ≤ 15%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Accuracy and precision must meet criteria at this concentration.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.The effect of varied parameters (e.g., pH ±0.2, column temp ±5°C) on results should be evaluated. System suitability must pass under all conditions.

Conclusion

This application note provides three distinct, robust, and scientifically sound methods for the quantification of this compound. The HPLC-UV method is ideal for routine quality control, the GC-MS method serves as an excellent orthogonal technique, and the LC-MS/MS protocol delivers the high sensitivity required for trace-level analysis in complex matrices. Each method is presented with sufficient detail to enable its implementation and subsequent validation in a regulated laboratory environment, ensuring data integrity and confidence in analytical results.

References

Application Note: High-Throughput Analysis of 2-Isopropyl-4-methylpyridin-3-amine using Advanced HPLC and UPLC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust, validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of 2-Isopropyl-4-methylpyridin-3-amine. This compound is a critical intermediate in the synthesis of KRAS G12C inhibitors, which are pivotal in the treatment of various cancers.[1][2] The methods detailed herein are designed for accuracy, precision, and high throughput, catering to the needs of pharmaceutical research, development, and quality control laboratories. We provide a comprehensive guide, including method development rationale, detailed protocols, validation procedures according to ICH Q2(R1) guidelines, and a troubleshooting guide.

Introduction and Analyte Properties

This compound (CAS 1698293-93-4) is a substituted aminopyridine derivative.[3][4][5] Its accurate quantification is essential to ensure the quality and efficacy of final active pharmaceutical ingredients (APIs). Understanding the physicochemical properties of the analyte is the cornerstone of logical method development.

  • Structure: C₉H₁₄N₂

  • Molecular Weight: 150.22 g/mol [3][4]

  • pKa: 7.43 ± 0.18[1]

  • Appearance: White to yellow solid or powder[1][4]

  • Chromophore: The pyridine ring provides UV absorbance, making UV detection a suitable choice for quantification.

The basic nature of the amino group (pKa ≈ 7.43) is a critical consideration for reversed-phase chromatography, as it dictates the mobile phase pH required to achieve optimal peak shape and retention.[6][7]

Technology Primer: HPLC vs. UPLC for Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis.[8] It utilizes columns with stationary phase particles typically in the 3–5 µm range and operates at pressures up to 6,000 psi.[9][10] It is known for its robustness and versatility.[8]

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution, employing sub-2 µm particle columns and operating at much higher pressures (up to 15,000 psi).[9][10][11] This leads to several key advantages:

  • Increased Speed: Analysis times can be up to 10 times faster than traditional HPLC.[9][12]

  • Enhanced Resolution: Sharper, narrower peaks allow for better separation of complex mixtures.[9][11]

  • Higher Sensitivity: Increased peak heights relative to baseline noise improve detection limits.[8][11]

  • Reduced Consumption: Lower flow rates and shorter run times decrease solvent and sample usage, leading to cost savings and environmental benefits.[8][9][11]

For the analysis of this compound, UPLC is the preferred platform for high-throughput environments such as process monitoring and quality control, while HPLC remains a reliable and accessible option for many laboratories.

Method Development Strategy

The development of a robust chromatographic method follows a logical progression of choices, explained below.

MethodDevelopment

Figure 1: Logical workflow for chromatographic method development.

  • Separation Mode: Given the analyte's moderate polarity, Reversed-Phase (RP) chromatography is the most suitable mode, where a non-polar stationary phase is used with a polar mobile phase.[13][14]

  • Stationary Phase: A C18 (octadecylsilane) column is the first choice due to its strong hydrophobic retention, which is ideal for this analyte.[6][7][14]

  • Mobile Phase pH: To ensure good peak shape for a basic compound like this compound, it's crucial to control its ionization state.[15] Operating at a pH at least 2 units below its pKa (e.g., pH < 5.4) will keep the amine group consistently protonated, preventing peak tailing caused by interactions with residual silanols on the silica support. A low pH mobile phase (e.g., pH 3.0 using formic acid) is selected.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.[15]

  • Detector: A UV detector is selected, with the wavelength optimized by scanning a standard solution to find the absorbance maximum (λ-max), expected to be around 260-280 nm for a pyridine derivative.

Part I: High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for standard HPLC systems and provides a reliable, robust assay.

A. Chromatographic Conditions
ParameterConditionRationale
HPLC System Any standard HPLC with UV DetectorWidely available and suitable for this application.
Column C18, 4.6 x 150 mm, 5 µmStandard column dimensions provide good resolution and capacity.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to control analyte ionization and ensure good peak shape.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN is the strong solvent for elution.
Gradient 10% to 90% B over 10 minutes, hold for 2 min, return to 10% B in 1 minA gradient ensures elution of the analyte with good peak shape and cleans the column of impurities.[14]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.[15]
Detector Wavelength 265 nm (Verify λ-max)Provides high sensitivity for the pyridine chromophore.
Injection Volume 10 µLA standard volume to avoid column overload.
Run Time 15 minutesIncludes elution, column wash, and re-equilibration.
B. Step-by-Step Protocol
  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.

    • For Mobile Phase B, add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Preparation:

    • Prepare the sample to a target concentration of 100 µg/mL using the diluent.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates.[16]

  • System Setup and Analysis:

    • Set up the HPLC system with the conditions listed in the table above.

    • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent), followed by standard solutions, and then the samples.

Part II: Ultra-Performance Liquid Chromatography (UPLC) Protocol

This method leverages UPLC technology for significantly faster analysis without compromising data quality.

A. Chromatographic Conditions
ParameterConditionRationale
UPLC System Any UPLC/UHPLC System with UV DetectorRequired to handle the high backpressure of sub-2 µm columns.[11]
Column C18, 2.1 x 50 mm, 1.7 µmSmaller dimensions and particle size enable high speed and efficiency.[9][10][12]
Mobile Phase A 0.1% Formic Acid in WaterConsistent with the HPLC method for easier method transfer.
Mobile Phase B 0.1% Formic Acid in AcetonitrileConsistent with the HPLC method.
Gradient 10% to 90% B over 2.5 minutes, hold for 0.5 min, return to 10% B in 0.1 minScaled gradient from the HPLC method to achieve a similar separation in a fraction of the time.
Flow Rate 0.5 mL/minAppropriate flow rate for a 2.1 mm ID column, conserving solvent.
Column Temperature 40 °CHigher temperature reduces viscosity and backpressure, improving peak shape at high flow rates.[15]
Detector Wavelength 265 nm (Verify λ-max)Same as HPLC method.
Injection Volume 2 µLReduced volume is necessary for the smaller column to prevent overload.[10]
Run Time 3.5 minutesDrastically increased throughput compared to the HPLC method.[8]
B. Step-by-Step Protocol
  • Reagent and Standard Preparation: Prepare mobile phases, standard, and sample solutions exactly as described in the HPLC protocol.

  • System Setup and Analysis:

    • Set up the UPLC system with the conditions from the table above.

    • Equilibrate the column for 2-3 minutes or until the baseline is stable.

    • Due to the short run time, a well-organized injection sequence is critical for efficiency. Inject blank, standards, and samples.

Part III: Method Validation Protocol (ICH Q2(R1))

Validating an analytical procedure is essential to demonstrate its suitability for the intended purpose.[17][18] The following protocol outlines the key parameters based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][19][20]

Validation

Figure 2: Interrelation of key analytical method validation parameters.

A. Validation Experiments and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked sample. Assess peak purity using a DAD/PDA detector.The analyte peak should be free of interference from other components.
Linearity Prepare at least five concentrations across the range (e.g., 50% - 150% of target). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study.The method must be accurate and precise within this range.
Accuracy (Recovery) Analyze a placebo spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision (Repeatability) Perform six replicate injections of a single standard preparation (e.g., at 100% concentration).Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day, with a different analyst, or on a different instrument.Overall RSD for both sets of data should be ≤ 2.0%.
LOQ / LOD Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve.S/N for LOQ should be ~10:1; S/N for LOD should be ~3:1.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.

Part IV: Troubleshooting Guide

Even robust methods can encounter issues. This guide addresses common problems.[16][21]

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with silica silanols. 2. Column contamination or degradation. 3. Mobile phase pH incorrect.1. Ensure mobile phase pH is low (e.g., < 4). 2. Flush the column with a strong solvent or replace if old.[21] 3. Remake mobile phase and verify pH.
Peak Fronting 1. Sample overload. 2. Sample solvent is stronger than the mobile phase.1. Dilute the sample.[21][22] 2. Dissolve the sample in the initial mobile phase composition.[21]
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Column temperature fluctuation. 3. Column aging.1. Prepare fresh mobile phase; ensure proper pump mixing.[16][21] 2. Use a column oven and allow for equilibration.[21] 3. Monitor performance; replace column as needed.
High Backpressure 1. Blockage in the system (e.g., tubing, frit). 2. Particulate matter from unfiltered sample. 3. Precipitated buffer.1. Systematically disconnect components to locate the blockage. Reverse flush the column (if recommended by manufacturer).[21] 2. Always filter samples.[21] 3. Ensure buffer solubility in the organic phase.
Split or Broad Peaks 1. Column void or damage. 2. Large extra-column volume. 3. Sample solvent incompatibility.1. Replace the column.[22] 2. Use shorter tubing with smaller internal diameters. 3. Inject sample in a solvent weaker than or equal to the mobile phase.

Conclusion

The HPLC and UPLC methods presented provide reliable and efficient solutions for the quantitative determination of this compound. The UPLC method offers a significant advantage in throughput, making it ideal for routine quality control and process development environments. Both methods are grounded in sound chromatographic principles and can be fully validated according to global regulatory standards to ensure data integrity.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-Isopropyl-4-methylpyridin-3-amine, a key intermediate in the manufacturing of various pharmaceutical compounds, notably as a building block for KRAS G12C inhibitors used in oncology. Transitioning a synthetic route from the laboratory bench to a pilot plant or full-scale manufacturing facility presents a unique set of challenges that extend beyond simple proportional increases in reagent quantities. This guide offers a detailed examination of a viable synthetic pathway, emphasizing critical scale-up considerations including process safety, reaction kinetics and thermodynamics, scalable work-up and purification procedures, and the implementation of in-process controls (IPCs) to ensure batch-to-batch consistency and high product quality.

Introduction: The Significance of this compound

This compound is a substituted aminopyridine that has garnered significant attention in medicinal chemistry and process development. Its structural motifs are crucial for its application as an intermediate in the synthesis of targeted therapeutics. As demand for such advanced pharmaceutical agents grows, the need for robust, safe, and efficient large-scale production methods for their key intermediates becomes paramount. This application note is designed to bridge the gap between laboratory-scale synthesis and industrial production, providing practical insights and detailed protocols for researchers and process chemists.

A Viable Synthetic Route for Scale-Up

Several synthetic routes to this compound have been reported, primarily in patent literature. A frequently cited and scalable approach involves a multi-step synthesis commencing with readily available starting materials. This pathway is advantageous due to the use of cost-effective reagents and manageable reaction conditions. The overall synthetic scheme is depicted below:

Synthetic_Pathway A Ethyl Isobutyrate B 2-Isobutyryl-3-methyl-2-butenenitrile A->B Acetonitrile, Potassium tert-butoxide, THF C 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile B->C DMF-DMA, Ethanol D 2-Isopropyl-4-methyl-3-cyanopyridine C->D Ammonium acetate, Ethanol E This compound D->E Hydrolysis & Hofmann Degradation (e.g.)

Caption: Proposed synthetic pathway for this compound.

This guide will focus on the scale-up considerations for the initial, crucial steps leading to the cyanopyridine intermediate, as these often present significant process challenges.

Critical Scale-Up Considerations

Scaling a chemical process is not a linear endeavor. The transition from laboratory glassware to large-scale reactors introduces complexities related to heat and mass transfer, mixing efficiency, and safety.[1] A thorough understanding of these factors is essential for a successful and safe scale-up campaign.

Process Safety and Hazard Management

The safety of any large-scale chemical process is of utmost importance. A comprehensive Process Hazard Analysis (PHA) should be conducted before any scale-up activities.[2] This involves identifying potential hazards, assessing their risks, and implementing appropriate control measures.

Key Hazards in the Synthesis:

  • Potassium tert-butoxide: A highly reactive, flammable solid that reacts violently with water.[3][4][5][6] It is also corrosive and can cause severe skin and eye burns.[3][4][5][6]

  • Acetonitrile: A highly flammable liquid and vapor.[7][8][9][10][11] It is harmful if swallowed, inhaled, or in contact with skin.[7][8][9][10][11]

  • Ethyl Isobutyrate: A highly flammable liquid and vapor that can cause skin and eye irritation.[12][13][14][15][16]

  • Exothermic Reactions: The initial condensation reaction using potassium tert-butoxide is highly exothermic. Poor temperature control can lead to a runaway reaction, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.

Mitigation Strategies:

  • Controlled Reagent Addition: On a large scale, reagents should be added slowly and at a controlled rate to manage the heat generated.

  • Efficient Heat Removal: Industrial reactors have a lower surface-area-to-volume ratio compared to laboratory flasks, making heat dissipation less efficient.[1] The reactor must have an adequate cooling system to maintain the desired reaction temperature.

  • Inert Atmosphere: Reactions involving potassium tert-butoxide should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.

  • Quenching Procedures: The quenching of strong bases like potassium tert-butoxide must be carefully controlled. Slow addition of a quenching agent (e.g., saturated aqueous ammonium chloride or isopropanol for non-aqueous workups) to a cooled reaction mixture is crucial to prevent a dangerous exotherm.[17]

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, must be worn at all times.

ReagentKey HazardsRecommended Handling Precautions
Ethyl Isobutyrate Highly flammable liquid and vapor, skin and eye irritant.[12][13][14][15][16]Keep away from ignition sources. Use in a well-ventilated area. Wear appropriate PPE.
Acetonitrile Highly flammable liquid and vapor, toxic by inhalation, ingestion, and skin contact.[7][8][9][10][11]Handle in a closed system or with adequate ventilation. Avoid contact with skin and eyes.
Potassium tert-butoxide Flammable solid, reacts violently with water, corrosive, causes severe burns.[3][4][5][6]Handle under an inert, dry atmosphere. Use spark-proof tools. Wear appropriate PPE.
Ammonium Acetate May cause skin, eye, and respiratory irritation.[2][18][19][20][21]Avoid breathing dust. Handle with gloves and safety glasses.[2][18]
Work-up and Purification at Scale

Laboratory purification methods like column chromatography are generally not feasible for large-scale production. Therefore, developing a robust and scalable work-up and isolation procedure is critical.

  • Liquid-Liquid Extraction: This is a common method for separating the product from the reaction mixture. Solvent selection is crucial and should consider factors such as extraction efficiency, safety, environmental impact, and ease of recovery.

  • Crystallization: Crystallization is a powerful technique for purifying solid intermediates and the final product.[9][19] Key parameters to control during crystallization include:

    • Solvent System: The choice of solvent(s) will affect the solubility, yield, and crystal form of the product.

    • Cooling Profile: A controlled cooling rate is essential for obtaining crystals of the desired size and purity.

    • Seeding: Introducing a small amount of the pure product (seed crystals) can help control the crystallization process and ensure the desired polymorphic form is obtained.[10]

  • Polymorphism Control: Different crystalline forms (polymorphs) of a compound can have different physical properties, such as solubility and stability.[10][22] It is crucial to identify and control the polymorphic form of the final product to ensure consistent performance.

In-Process Controls (IPCs) and Process Analytical Technology (PAT)

To ensure the consistency and quality of each batch, a robust system of in-process controls (IPCs) is necessary.[23] PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[24][25]

Proposed IPCs for the Synthesis:

StepIPC MethodParameter to MonitorAcceptance Criteria
1. Condensation HPLC, GC, or TLCDisappearance of starting material (Ethyl Isobutyrate)< 2% remaining
2. Cyclization HPLC or GCFormation of 2-Isopropyl-4-methyl-3-cyanopyridine> 95% conversion
3. Final Step HPLCPurity of this compound> 98%

graph "IPC_Workflow" {
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Start [label="Start Synthesis Step", shape=box, style=rounded, fillcolor="#34A853"]; Reaction [label="Reaction in Progress"]; Sampling [label="Take In-Process Sample"]; Analysis [label="IPC Analysis\n(e.g., HPLC)"]; Decision [label="Meets Acceptance Criteria?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Continue [label="Continue to Next Step", shape=box, style=rounded, fillcolor="#34A853"]; Adjust [label="Adjust Process\nParameters"]; End [label="End of Step", shape=box, style=rounded, fillcolor="#EA4335"];

Start -> Reaction; Reaction -> Sampling; Sampling -> Analysis; Analysis -> Decision; Decision -> Continue [label="Yes"]; Decision -> Adjust [label="No"]; Adjust -> Reaction; Continue -> End; }

Caption: General workflow for implementing in-process controls.

Environmental, Health, and Safety (EHS) and Green Chemistry Considerations

Modern chemical manufacturing places a strong emphasis on sustainability and minimizing environmental impact.[20][21]

  • Solvent Selection: Whenever possible, greener solvents should be considered. Solvent recycling should be implemented to reduce waste and costs.

  • Waste Management: A comprehensive waste management plan must be in place. This includes the segregation, treatment, and disposal of all waste streams in accordance with local and national regulations.[26][27][28] For pyridine-containing waste, incineration is a common disposal method.[26]

  • Atom Economy: The synthetic route should be evaluated for its atom economy, which is a measure of how efficiently the atoms from the starting materials are incorporated into the final product.

Detailed Protocols

The following protocols are provided as a general guideline and should be optimized for the specific equipment and scale of operation.

Protocol 1: Scale-Up Synthesis of 2-Isopropyl-4-methyl-3-cyanopyridine

Safety Note: This procedure involves highly flammable and corrosive materials. It must be conducted in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment.

  • Reaction Setup: Charge a suitably sized, clean, and dry reactor with tetrahydrofuran (THF). The reactor should be equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet.

  • Reagent Addition: Cool the THF to the desired temperature (e.g., 45-50°C). Under a nitrogen atmosphere, add ethyl isobutyrate followed by the portion-wise addition of potassium tert-butoxide, ensuring the temperature is maintained within the set range.

  • Acetonitrile Feed: Slowly feed acetonitrile into the reactor over a period of several hours. The feed rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by taking regular samples for IPC analysis (e.g., HPLC) to check for the consumption of ethyl isobutyrate.

  • Quenching: Once the reaction is complete, cool the mixture to a lower temperature (e.g., < 10°C). Slowly and carefully quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Work-up: Proceed with the subsequent steps of the synthesis as outlined in the chosen synthetic route, which typically involve further reactions with DMF-DMA and ammonium acetate.[29] The work-up for the cyanopyridine intermediate may involve extraction with a suitable solvent like dichloromethane, followed by washing and solvent evaporation.[29]

  • Isolation and Purification: The crude product can be purified by crystallization from an appropriate solvent system to yield 2-Isopropyl-4-methyl-3-cyanopyridine of high purity.

Conclusion

The successful scale-up of the synthesis of this compound is a multifaceted challenge that requires a holistic approach. By carefully considering process safety, implementing robust work-up and purification strategies, and utilizing in-process controls, it is possible to develop a safe, efficient, and reproducible manufacturing process. The insights and protocols provided in this application note serve as a valuable resource for scientists and engineers involved in the development and manufacturing of this important pharmaceutical intermediate.

References

Application of 2-Isopropyl-4-methylpyridin-3-amine in Combinatorial Chemistry: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring system stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in the design of novel drug candidates. Within this class of heterocycles, 2-Isopropyl-4-methylpyridin-3-amine has emerged as a particularly valuable building block, most notably as a key intermediate in the synthesis of groundbreaking KRAS G12C inhibitors for cancer therapy.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in combinatorial chemistry for the rapid generation of diverse molecular libraries.

The strategic importance of this compound lies in its trifecta of key features: a nucleophilic amino group ripe for derivatization, a sterically demanding isopropyl group that can influence binding selectivity, and a methyl group that can be a site for further modification or metabolic blocking. This unique combination of features provides a robust platform for diversity-oriented synthesis, enabling the exploration of vast chemical space in the quest for novel bioactive compounds.

Core Principles for Library Design

The successful application of this compound in combinatorial chemistry hinges on the strategic exploitation of its reactive handle, the 3-amino group. This primary amine serves as a versatile anchor point for a multitude of chemical transformations, allowing for the systematic introduction of diverse functional groups and molecular frameworks. The primary strategies for library generation revolve around N-functionalization, including acylation, sulfonylation, reductive amination, and participation in multicomponent reactions.

Protocol 1: Parallel Amide Library Synthesis via Acylation

This protocol details the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids. This approach is fundamental for exploring the structure-activity relationship (SAR) around the aminopyridine core.

Methodology Rationale

The choice of a robust and high-yielding acylation protocol is paramount for successful library synthesis. The use of a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole) minimizes side reactions and ensures efficient amide bond formation across a wide range of carboxylic acid substrates. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve a broad range of reactants and its ease of removal during workup.

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_amine Dissolve this compound in DCM in a 96-well plate add_acid Dispense carboxylic acid solutions to the corresponding wells prep_amine->add_acid prep_acid Prepare a stock solution of diverse carboxylic acids in DCM prep_acid->add_acid add_reagents Add EDC and HOBt solutions to each well add_acid->add_reagents react Seal the plate and shake at room temperature for 12-18 hours add_reagents->react quench Quench the reaction with aqueous NaHCO3 react->quench extract Perform liquid-liquid extraction with DCM quench->extract purify Purify the crude products using parallel flash chromatography extract->purify analyze Characterize the library members by LC-MS and 1H NMR (for selected compounds) purify->analyze G cluster_reaction Ugi Reaction cluster_workup Work-up & Analysis prep_amine Dispense this compound solution (in Methanol) to a 96-well plate add_components Sequentially add aldehyde, isocyanide, and carboxylic acid solutions to each well prep_amine->add_components prep_others Prepare stock solutions of diverse aldehydes, isocyanides, and carboxylic acids prep_others->add_components react Seal the plate and shake at room temperature for 24-48 hours add_components->react concentrate Concentrate the reaction mixtures in vacuo react->concentrate dissolve Redissolve the residues in a suitable solvent (e.g., DMSO) concentrate->dissolve analyze Analyze the library by LC-MS for product formation and purity assessment dissolve->analyze

References

Protocol for Synthesizing Analogs from 2-Isopropyl-4-methylpyridin-3-amine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Isopropyl-4-methylpyridin-3-amine Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutics. The aminopyridine motif is a privileged structure, appearing in over 40 commercially available drugs and countless clinical candidates due to its unique physicochemical properties and versatile biological activities.[1] Among these, this compound has emerged as a particularly valuable building block. Its structure is a cornerstone in the synthesis of cutting-edge oncology therapeutics, most notably as a key intermediate for KRAS G12C inhibitors, which are showing significant promise in treating aggressive cancers like pancreatic, colorectal, and lung cancers.[2][3]

The strategic importance of this scaffold lies in the synthetic accessibility of its primary amino group, which serves as a versatile handle for a wide array of chemical transformations. The flanking isopropyl group at the 2-position provides steric hindrance that can influence reaction selectivity and modulate the conformational properties of the final molecule, a crucial aspect in rational drug design. This guide provides detailed application notes and protocols for the synthesis of diverse analogs from this compound, focusing on robust and scalable methodologies relevant to drug discovery and development professionals.

Core Synthetic Strategies for Analog Generation

The derivatization of this compound can be systematically approached through several key synthetic transformations targeting the nucleophilic 3-amino group. This section will detail the rationale and experimental protocols for N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, providing a comprehensive toolkit for generating diverse chemical libraries.

N-Acylation: Crafting Amide Libraries

Causality of Experimental Choices:

N-acylation is a fundamental transformation in medicinal chemistry for the synthesis of amides, which are prevalent in a vast number of bioactive molecules.[4] The reaction of this compound with acylating agents such as acyl chlorides or anhydrides provides a straightforward route to a diverse range of N-acyl aminopyridine analogs. The choice of an appropriate base is critical to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) and drive the reaction to completion. A non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) is often preferred to avoid competition with the primary amine for the acylating agent. The selection of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the acylating agent.

Experimental Workflow for N-Acylation:

Caption: Workflow for the N-acylation of this compound.

Detailed Protocol: Synthesis of N-(2-isopropyl-4-methylpyridin-3-yl)benzamide

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure N-(2-isopropyl-4-methylpyridin-3-yl)benzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The progress of the reaction should be monitored to ensure full consumption of the starting amine. The final product's purity should be confirmed by chromatographic and spectroscopic methods. Consistent yields and clean spectra are indicative of a successful and optimized protocol.

Acylating AgentBaseSolventExpected Product
Acetyl chlorideEt3NDCMN-(2-isopropyl-4-methylpyridin-3-yl)acetamide
Isobutyryl chlorideDIPEATHFN-(2-isopropyl-4-methylpyridin-3-yl)isobutyramide
Cyclopropanecarbonyl chlorideEt3NDCMN-(2-isopropyl-4-methylpyridin-3-yl)cyclopropanecarboxamide

N-Alkylation: Introducing Diverse Aliphatic Groups

Causality of Experimental Choices:

N-alkylation of the primary amino group introduces aliphatic diversity, which can significantly impact a molecule's lipophilicity, metabolic stability, and target engagement. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form the tertiary amine. To control for mono-alkylation, reductive amination is a more reliable and widely used strategy. This method involves the initial formation of an imine between the amine and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). STAB is often preferred as it is less toxic and effective under mildly acidic conditions, which are optimal for imine formation.

Experimental Workflow for Reductive Amination:

Caption: Workflow for the N-alkylation via reductive amination.

Detailed Protocol: Synthesis of N-benzyl-2-isopropyl-4-methylpyridin-3-amine

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for the disappearance of the starting material and imine intermediate by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford the desired N-benzyl-2-isopropyl-4-methylpyridin-3-amine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The key to this protocol's success is the controlled addition of the reducing agent and careful monitoring to prevent side reactions. The purity of the final product should be rigorously assessed to ensure the absence of starting materials and over-alkylated byproducts.

Aldehyde/KetoneReducing AgentSolventExpected Product
CyclohexanoneSTABDCEN-cyclohexyl-2-isopropyl-4-methylpyridin-3-amine
AcetoneNaBH3CNMethanolN-isopropyl-2-isopropyl-4-methylpyridin-3-amine
Formaldehyde (as paraformaldehyde)STABDCEN,N-dimethyl-2-isopropyl-4-methylpyridin-3-amine (note: over-alkylation is intended here)

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, heteroaryl, and other functionalities. For the derivatization of this compound, the Buchwald-Hartwig amination is particularly relevant for creating N-aryl analogs. While the Suzuki-Miyaura coupling is typically used for C-C bond formation, it is included here for completeness as it is a cornerstone of modern synthetic chemistry.[5]

Buchwald-Hartwig Amination for N-Aryl Analogs

Causality of Experimental Choices:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[6] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl aminopyridines, which are common motifs in pharmaceuticals. The choice of a suitable palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2), a phosphine ligand, and a base is critical for a successful transformation. Sterically hindered and electron-rich phosphine ligands, such as XPhos or SPhos, are often required for coupling with challenging substrates like aminopyridines, as they can coordinate to the palladium center and prevent catalyst inhibition by the pyridine nitrogen. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to deprotonate the amine in the catalytic cycle.

Experimental Workflow for Buchwald-Hartwig Amination:

Caption: Workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-(4-fluorophenyl)-2-isopropyl-4-methylpyridin-3-amine

Materials:

  • This compound

  • 1-bromo-4-fluorobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.2 eq), 1-bromo-4-fluorobenzene (1.0 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-fluorophenyl)-2-isopropyl-4-methylpyridin-3-amine.

  • Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Self-Validation: The success of this reaction is highly dependent on maintaining anaerobic and anhydrous conditions. The use of a glovebox for reagent handling is recommended. The purity of the final compound should be carefully assessed to ensure the absence of starting materials and dehalogenated byproducts.

Aryl HalideLigandBaseExpected Product
2-chloropyridineRuPhosK3PO4N-(2-isopropyl-4-methylpyridin-3-yl)pyridin-2-amine
4-bromoanisoleSPhosNaOt-BuN-(4-methoxyphenyl)-2-isopropyl-4-methylpyridin-3-amine
3-bromobenzonitrileXPhosLiHMDS3-((2-isopropyl-4-methylpyridin-3-yl)amino)benzonitrile

Conclusion

The protocols detailed in this guide provide a robust framework for the synthesis of a wide array of analogs from the strategically important building block, this compound. By employing these N-acylation, N-alkylation, and palladium-catalyzed cross-coupling methodologies, medicinal chemists can efficiently generate diverse libraries of compounds for structure-activity relationship (SAR) studies and lead optimization. The principles of causality behind the experimental choices and the inclusion of self-validating checkpoints within each protocol are designed to ensure reproducibility and success in the synthesis of novel chemical entities for drug discovery programs.

References

Application Notes and Protocols: 2-Isopropyl-4-methylpyridin-3-amine as a Pivotal Intermediate in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Oncology

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Small molecule inhibitors, designed to interact with specific oncogenic driver proteins, have demonstrated remarkable efficacy in patient populations with defined genetic alterations. Within this field, the synthesis of complex heterocyclic scaffolds is a cornerstone of medicinal chemistry. 2-Isopropyl-4-methylpyridin-3-amine (CAS: 1698293-93-4) has emerged as a critical pharmaceutical intermediate, valued for its specific structural and electronic properties that make it an ideal building block for potent and selective kinase inhibitors.[1][2]

This technical guide provides an in-depth overview of the application of this compound in the synthesis of next-generation oncology drugs. We will focus on its role in the creation of KRAS G12C inhibitors, a class of drugs targeting a previously "undruggable" mutation prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][3] This document will provide detailed protocols, mechanistic insights, and analytical methodologies for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of the starting material is fundamental to any successful synthetic campaign. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 1698293-93-4[4]
Molecular Formula C₉H₁₄N₂[5][6]
Molecular Weight 150.22 g/mol [4][6]
Appearance White to yellow solid or liquid[4]
Purity Typically ≥97%[4][7]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4]
Solubility Moderately soluble in polar organic solvents.[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
Precautionary Codes P261, P305+P351+P338[4]

Application Spotlight: Synthesis of KRAS G12C Inhibitors (e.g., Sotorasib)

The intricate structure of this compound provides a vital scaffold for engineering molecules that can covalently bind to the mutant cysteine in KRAS G12C.[1] Its primary amino group serves as a key nucleophile for constructing the core of the final drug molecule. Below, we outline a representative, multi-step synthetic protocol inspired by publicly available information for the synthesis of Sotorasib, a first-in-class KRAS G12C inhibitor.[8]

Synthetic Workflow Overview

The overall strategy involves the construction of a pyrido[2,3-d]pyrimidinone core, where the this compound moiety is introduced to form a key part of the final structure.

Synthetic_Workflow A 2,6-Dichloro-5- fluoronicotinoyl chloride C Intermediate Amide A->C Amidation B This compound (Intermediate) B->C D Pyrido[2,3-d]pyrimidinone Core C->D Cyclization (e.g., KHMDS) E Chlorinated Core D->E Chlorination (e.g., POCl₃) G Final Intermediate E->G Suzuki Coupling F (S)-2-methylpiperazine derivative F->G Nucleophilic Substitution H Sotorasib G->H Acryloylation

Caption: Synthetic workflow for Sotorasib.

Detailed Laboratory Protocol: Synthesis of a Key Pyrido[2,3-d]pyrimidinone Intermediate

This protocol details the initial crucial steps: the formation of the amide bond followed by intramolecular cyclization.

PART A: Amide Formation - Synthesis of 2,6-Dichloro-5-fluoro-N-((2-isopropyl-4-methylpyridin-3-yl)carbamoyl)nicotinamide

  • Rationale: This step couples the core nicotinoyl chloride fragment with the title intermediate. The reaction forms a key amide linkage that sets the stage for the subsequent cyclization to form the bicyclic core of the drug.

  • Materials:

    • 2,6-dichloro-5-fluoronicotinoyl chloride

    • This compound

    • Anhydrous Tetrahydrofuran (THF)

    • Triethylamine (Et₃N) or other non-nucleophilic base

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve this compound (1.0 eq) in anhydrous THF.

    • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Dissolve 2,6-dichloro-5-fluoronicotinoyl chloride (1.05 eq) in anhydrous THF and add it dropwise to the cooled amine solution over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide product.

    • The crude product can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.

PART B: Intramolecular Cyclization

  • Rationale: A strong, non-nucleophilic base is used to deprotonate the amide nitrogen, which then attacks one of the chlorinated positions on the pyridine ring in an intramolecular nucleophilic aromatic substitution, forming the fused pyrimidinone ring system.

  • Materials:

    • Crude product from Part A

    • Anhydrous Tetrahydrofuran (THF)

    • Potassium bis(trimethylsilyl)amide (KHMDS) (1M solution in THF)

  • Procedure:

    • Dissolve the crude amide from Part A in anhydrous THF under a nitrogen atmosphere and cool the solution to 0 °C.

    • Slowly add KHMDS solution (2.1 eq) via syringe, maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 40-60 minutes.

    • Monitor the reaction for the consumption of starting material.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting solid by recrystallization or column chromatography to obtain the desired 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Mechanism of Action: Targeting the KRAS G12C Mutation

The final drug molecule synthesized from this intermediate, Sotorasib, is a highly specific inhibitor of the KRAS G12C mutant protein.

The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling.[1] It cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state.[8] This leads to persistent downstream signaling through pathways like the RAF-MEK-ERK (MAPK) pathway, driving uncontrolled cell proliferation and survival.[3][9]

Sotorasib works by covalently and irreversibly binding to the mutant cysteine-12 residue.[10] This binding occurs in a specific pocket (the Switch-II pocket) that is only accessible when KRAS G12C is in its inactive, GDP-bound state.[10] By locking the protein in this inactive conformation, Sotorasib prevents it from being reactivated by Guanine Nucleotide Exchange Factors (GEFs) like SOS1, thereby shutting down the oncogenic signaling cascade.[1][11]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GTP KRAS G12C (GTP-Bound) ACTIVE GAP GAP KRAS_GTP->GAP GTP Hydrolysis (Blocked by G12C) RAF RAF KRAS_GTP->RAF Activation KRAS_GDP KRAS G12C (GDP-Bound) INACTIVE Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalent Binding Locks Inactive State SOS1->KRAS_GDP GDP->GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation

Caption: KRAS G12C signaling pathway and inhibition.

Analytical Quality Control

Ensuring the purity and identity of this compound and its subsequent reaction products is paramount for reproducible results and the safety of the final active pharmaceutical ingredient (API).

TechniquePurposeTypical Parameters
¹H NMR Structural confirmation and purity assessment of the intermediate and products.Solvent: CDCl₃ or DMSO-d₆. Observe: Characteristic peaks for isopropyl (doublet and septet), methyl (singlet), and aromatic protons.
¹³C NMR Confirms the carbon skeleton of the molecule.Solvent: CDCl₃ or DMSO-d₆. Observe: Expected number of signals for all unique carbon atoms.
LC-MS Purity analysis and confirmation of molecular weight.Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid. Detection: UV (e.g., 254 nm) and Mass Spectrometry (ESI+).
HPLC Quantitative purity analysis (assay).Column: C18 reverse-phase. Isocratic or Gradient elution with a suitable mobile phase (e.g., Acetonitrile/Water buffer). Detection: UV at a wavelength of maximum absorbance.
FTIR Confirmation of functional groups.Observe: N-H stretches for the amine, C-H stretches for alkyl groups, and C=C/C=N stretches for the pyridine ring.

Conclusion

This compound is a high-value intermediate whose structural features are expertly leveraged in the synthesis of targeted oncology therapeutics. Its application in the development of KRAS G12C inhibitors like Sotorasib underscores the importance of rational molecular design and advanced synthetic chemistry in addressing challenging cancer targets. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers dedicated to advancing the field of oncology drug discovery and development.

References

Sourcing and Quality Control of High-Purity 2-Isopropyl-4-methylpyridin-3-amine: An Application Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Key Intermediate in Modern Oncology

In the rapidly evolving landscape of targeted cancer therapy, the precision of chemical building blocks is paramount. 2-Isopropyl-4-methylpyridin-3-amine (CAS No. 1698293-93-4) has emerged as a linchpin intermediate in the synthesis of a new class of potent and selective KRAS G12C inhibitors. The KRAS protein, particularly with the G12C mutation, is a well-established driver of aggressive cancers, including certain types of lung, colorectal, and pancreatic cancers. The intricate molecular architecture of this compound provides an essential scaffold for developing drugs that can effectively target this previously "undruggable" protein.

The journey from a laboratory concept to a life-saving therapeutic is paved with exacting standards. For researchers, scientists, and drug development professionals, the procurement of high-purity this compound is not merely a transactional step but a foundational pillar of successful research and development. The presence of impurities can have a cascading negative impact, leading to aberrant reaction pathways, reduced yields, and, most critically, the introduction of potentially toxic byproducts in the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive overview of best practices for sourcing, evaluating, and implementing quality control for high-purity this compound.

Part 1: Strategic Procurement - A Framework for Supplier Evaluation

The selection of a reliable supplier is a critical risk mitigation step in the drug development pipeline. A trustworthy supplier not only provides a high-quality product but also ensures consistency, scalability, and regulatory support. The following framework outlines a systematic approach to qualifying and selecting a supplier for this compound.

Initial Screening and Due Diligence

Before engaging with a potential supplier, a thorough initial screening is necessary. This involves researching the supplier's background, experience in the pharmaceutical sector, and their reputation within the industry. Key areas to investigate include:

  • Certifications and Compliance: Verify that the supplier adheres to internationally recognized quality standards. Look for certifications such as ISO 9001 for quality management and, where applicable, evidence of manufacturing under Good Manufacturing Practices (GMP).

  • Regulatory Track Record: Investigate the supplier's history with regulatory agencies like the FDA or EMA. A supplier with a positive regulatory track record is more likely to provide a product that meets stringent quality requirements.

  • Technical Expertise: Assess the supplier's technical capabilities. A supplier with strong R&D and custom synthesis capabilities can often provide valuable technical support and troubleshooting assistance.

The Supplier Qualification Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of potential suppliers.

Supplier_Qualification_Workflow A Initial Supplier Research (Long List Generation) B Request for Information (RFI) - Company Profile - Certifications (ISO, GMP) - Production Capacity A->B Screening C Technical Questionnaire - Synthesis Route - Impurity Profile - Analytical Capabilities B->C Technical Vetting D Request for Quotation (RFQ) & Sample Request C->D Commercial & Practical Evaluation E Sample Analysis & In-House QC (Purity, Identity, Impurities) D->E Empirical Verification F Certificate of Analysis (CoA) Review and Verification E->F Data Correlation G On-site or Virtual Audit (Facility, QMS, Documentation) F->G Comprehensive Assessment H Final Supplier Selection & Supply Agreement G->H Decision & Partnership

Caption: A systematic workflow for qualifying suppliers of critical pharmaceutical intermediates.

Key Questions for Potential Suppliers

Engaging in a detailed technical discussion with a potential supplier is crucial. The following table provides a checklist of essential questions to guide this conversation.

CategoryKey QuestionsRationale
Quality & Compliance Can you provide a detailed Certificate of Analysis (CoA) for a recent batch? What analytical methods were used?The CoA is a primary document for assessing product quality. It should detail purity, impurity levels, and the methods used for their determination[1].
Do you operate under a recognized Quality Management System (e.g., ISO 9001)?A robust QMS ensures consistency and traceability in manufacturing processes.
Can you provide information on your impurity profiling and control strategies?Understanding potential impurities is critical for predicting and controlling downstream reactions and the final API's safety profile[2].
Technical Capability What is the synthetic route used to produce this compound?The synthetic pathway can influence the impurity profile of the final product.
What is your typical batch size and lead time for delivery?Essential for project planning and ensuring a stable supply chain.
Do you have the capability for custom synthesis or process optimization if required?A supplier with strong R&D support can be a valuable partner in drug development[1].
Supply Chain & Logistics Can you provide documentation on the origin of your raw materials?Traceability of starting materials is a key aspect of pharmaceutical quality control[2].
What are your standard procedures for packaging and shipping to ensure product stability?Proper handling and storage are crucial for maintaining the integrity of the chemical.

Part 2: In-House Quality Control Protocols

Upon receiving a sample or a full batch of this compound, it is imperative to conduct in-house quality control to verify the supplier's claims and ensure the material is fit for purpose. The following protocols are designed to provide a robust framework for the analytical characterization of this key intermediate.

Visual and Physical Inspection

The first step in quality control is a simple yet important visual inspection. High-purity this compound is typically described as a white to off-white or pale yellow solid or liquid. Any significant deviation from this appearance should be noted and investigated.

Analytical Verification Workflow

A multi-pronged analytical approach is necessary to confirm the identity, purity, and impurity profile of the received material.

Analytical_QC_Workflow A Sample Receipt & Documentation Review B Identity Confirmation (NMR, Mass Spectrometry) A->B C Purity Assessment (HPLC/UPLC) A->C D Residual Solvent Analysis (GC-HS) A->D E Water Content (Karl Fischer Titration) A->E F Data Review & Comparison with Supplier CoA B->F C->F D->F E->F G Batch Release or Rejection F->G

Caption: A comprehensive workflow for the analytical quality control of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical intermediates. The following is a representative protocol for the analysis of this compound.

Objective: To determine the purity of this compound and quantify any related impurities.

Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate or phosphate buffer (for pH adjustment)

  • Reference standard of this compound (if available)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer solution (e.g., 90:10 v/v)[3]. The exact ratio and buffer pH should be optimized to achieve good separation.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase components) to a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the received batch of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation:

    • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For a high-purity sample (typically ≥98%), the main peak should be sharp and well-defined, with minimal secondary peaks.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule.

Objective: To verify the identity and structural integrity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Data Interpretation:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals corresponding to the aromatic protons on the pyridine ring, the methine and methyl protons of the isopropyl group, the methyl group on the pyridine ring, and the amine protons. The integration of these signals should be consistent with the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.

Expected ¹H NMR signals (hypothetical, based on structure):

  • A doublet for the two methyl groups of the isopropyl substituent.

  • A septet for the methine proton of the isopropyl group.

  • A singlet for the methyl group on the pyridine ring.

  • Two distinct signals for the aromatic protons on the pyridine ring.

  • A broad singlet for the amine protons.

Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Procedure:

  • A small amount of the sample is introduced into a mass spectrometer (e.g., via LC-MS or direct infusion).

  • The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately m/z 151.22.

Part 3: Handling and Storage

To maintain the high purity of this compound, proper handling and storage procedures are essential.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. Some suppliers recommend storage under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

The successful integration of this compound into a drug development program hinges on a meticulous approach to both procurement and quality control. By implementing a rigorous supplier evaluation process and a comprehensive in-house analytical testing regimen, researchers and drug development professionals can ensure the integrity of this critical intermediate. This diligence not only safeguards the quality and reproducibility of research but also lays a solid foundation for the development of safe and effective new therapies for patients in need.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 2-Isopropyl-4-methylpyridin-3-amine, a key intermediate in the development of KRAS G12C inhibitors. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you identify, mitigate, and resolve common impurities and side reactions encountered during its synthesis. Our approach is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their general impurity profiles?

There are several reported synthetic pathways to this compound. Understanding the chosen route is the first step in predicting potential impurities. Two common strategies are:

  • Route A: Multi-step Synthesis from Ethyl Isobutyrate. This pathway, detailed in patent CN112159405A, involves a sequence of condensation, cyclization, hydrolysis, and Hofmann degradation.[1] The key intermediates include 2-isobutyryl-3-methyl-2-butenenitrile and 2-isopropyl-4-methyl-3-cyanopyridine.[1][2] Impurities from this route are typically related to incomplete reactions at each step, side reactions of the activated intermediates, and byproducts from the final Hofmann degradation.

  • Route B: Cross-Coupling Strategies. These methods often start with a pre-formed pyridine ring, such as 3-amino-4-methylpyridine, which is then halogenated and coupled with an isopropyl source.[1] For example, the synthesis of 3-amino-2-bromo-4-methylpyridine followed by a Suzuki or other palladium-catalyzed cross-coupling with an isopropyl boronic acid derivative or an isopropyl Grignard reagent.[1] Impurities in this route often stem from the bromination step (regioisomers), homo-coupling of the starting materials, and byproducts of the cross-coupling reaction itself.

Q2: I am following the synthesis route from ethyl isobutyrate (Route A) and my final product purity is low. What are the likely impurities?

Low purity in the final product from this route can originate from several of the preceding steps. Below is a breakdown of potential impurities based on the synthetic sequence.

  • From the initial condensation steps:

    • Unreacted Starting Materials: Residual ethyl isobutyrate and acetonitrile.

    • Side-products from Aldol Condensation: Self-condensation products of acetone if used as a reactant or solvent.

  • From the cyclization to form the cyanopyridine:

    • Incompletely cyclized intermediates: Such as 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile.[2]

    • Isomeric Pyridines: Depending on the precise cyclization conditions, minor amounts of other pyridine isomers could potentially form.

  • From the Hofmann Degradation:

    • Unreacted 2-isopropyl-4-methylpyridine-3-carboxamide: The immediate precursor to the final amine.

    • Carbamate Intermediate: The Hofmann rearrangement proceeds through an isocyanate which is hydrolyzed to a carbamic acid.[3][4] Incomplete hydrolysis can lead to the corresponding carbamate as an impurity.

    • Urea byproducts: The intermediate isocyanate can react with the product amine to form a urea derivative.

Q3: My Suzuki cross-coupling reaction (Route B) is not going to completion and I see several byproducts. What could they be?

The Suzuki-Miyaura coupling is a powerful reaction, but can be plagued by side reactions if not properly optimized.

  • Unreacted Starting Materials: 3-amino-2-bromo-4-methylpyridine and the isopropylboronic acid derivative.

  • Protodeboronation Product: The isopropylboronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of 3-amino-4-methylpyridine.

  • Homo-coupling Products: Coupling of two molecules of the isopropylboronic acid (forming 2,3-dimethylbutane) or two molecules of the bromopyridine (forming a bipyridine) can occur, especially with inefficient catalysts.

  • Hydrolyzed Boronic Acid: Boronic acids can be prone to hydrolysis, forming boric acid, which can affect the reaction's acid-base equilibrium.[5]

Troubleshooting Guides

Troubleshooting Issue 1: Low Yield and Purity in the Final Hofmann Degradation Step
Symptom Potential Cause Troubleshooting & Optimization
Low conversion of the amide to the amine Insufficient bromine or hypobromite.Ensure the correct stoichiometry of bromine and a strong base (e.g., NaOH) to form sodium hypobromite in situ.[3]
Reaction temperature is too low.The Hofmann rearrangement often requires heating to facilitate the migration of the alkyl group.[3] Optimize the reaction temperature.
Presence of a significant amount of a higher molecular weight byproduct Formation of a urea derivative.This occurs when the intermediate isocyanate reacts with the product amine. To minimize this, ensure efficient hydrolysis of the isocyanate by using a sufficient amount of water and appropriate reaction conditions.
Presence of a byproduct with a carbamate functional group Incomplete hydrolysis of the isocyanate intermediate.Prolong the reaction time or increase the temperature during the hydrolysis step to ensure complete conversion to the amine.[4]
Troubleshooting Issue 2: Multiple Spots on TLC after Suzuki Coupling
Symptom Potential Cause Troubleshooting & Optimization
Significant amount of starting bromopyridine remaining Inactive catalyst or insufficient base.Use a fresh, high-quality palladium catalyst and ligand. Ensure the base (e.g., K2CO3, Cs2CO3) is anhydrous and added in sufficient excess to activate the boronic acid.[6]
Spot corresponding to 3-amino-4-methylpyridine Protodeboronation of the isopropylboronic acid.Use anhydrous solvents and reagents. Consider using a more stable boronic ester, such as a pinacol ester, which is less prone to protodeboronation.
High molecular weight spots observed by LC-MS Homo-coupling of the starting materials.Optimize the reaction conditions, including the catalyst, ligand, and temperature, to favor the cross-coupling reaction. Lowering the reaction temperature may reduce homo-coupling.

Experimental Protocols & Methodologies

Protocol 1: General HPLC Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a crucial technique for monitoring reaction progress and identifying impurities. Given the polar nature of aminopyridines, a reversed-phase method with a suitable column is recommended.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute less polar compounds. A typical gradient might be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Note: For hydrophilic impurities that are poorly retained, consider using a HILIC column or an ion-pairing reagent, although the latter may not be compatible with mass spectrometry.[7][8]

Protocol 2: Sample Preparation for NMR and MS Analysis

For definitive structure elucidation of unknown impurities, isolation followed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential.[6]

  • Isolation: Use preparative HPLC with the analytical method as a starting point to isolate a sufficient quantity of the impurity.

  • Sample Preparation for NMR: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure the sample is free of residual water and solvents from the purification.

  • Sample Preparation for MS: Prepare a dilute solution of the impurity in a suitable solvent (e.g., methanol, acetonitrile) for direct infusion or LC-MS analysis.

Visualizations

Synthetic Pathway and Potential Impurity Formation (Route A)

Synthesis_Route_A cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Hofmann Degradation Ethyl Isobutyrate Ethyl Isobutyrate Intermediate_1 Intermediate_1 Ethyl Isobutyrate->Intermediate_1 Acetonitrile, Base Cyanopyridine Cyanopyridine Intermediate_1->Cyanopyridine Cyclization Unreacted_SM Unreacted Starting Materials Intermediate_1->Unreacted_SM Incomplete_Cyclization Incompletely Cyclized Intermediate Cyanopyridine->Incomplete_Cyclization Amide Amide Cyanopyridine->Amide H2SO4 Incomplete_Hydrolysis Residual Cyanopyridine Amide->Incomplete_Hydrolysis Final_Product This compound Amide->Final_Product Br2, NaOH Unreacted_Amide Unreacted Amide Final_Product->Unreacted_Amide Carbamate Carbamate Intermediate Final_Product->Carbamate Urea Urea Byproduct Final_Product->Urea

Caption: Synthetic pathway from ethyl isobutyrate and potential impurities.

Troubleshooting Logic for Impurity Identification

Impurity_Troubleshooting Start Low Purity of Final Product LCMS Analyze by LC-MS Start->LCMS MW_Check Compare MW with Expected Products and Intermediates LCMS->MW_Check MW_Match MW Matches Expected Species? MW_Check->MW_Match Known_Impurity Likely Unreacted Starting Material or Intermediate MW_Match->Known_Impurity Yes Unknown_Impurity Unknown Impurity MW_Match->Unknown_Impurity No Optimize Optimize Reaction Conditions Known_Impurity->Optimize NMR Isolate and Analyze by NMR Unknown_Impurity->NMR Structure_Elucidation Elucidate Structure NMR->Structure_Elucidation Structure_Elucidation->Optimize

Caption: Logical workflow for identifying unknown impurities.

References

Technical Support Center: Optimization of Coupling Reactions for 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing cross-coupling reactions with 2-Isopropyl-4-methylpyridin-3-amine. This molecule is a key intermediate in the synthesis of advanced therapeutics, notably as a building block for KRAS G12C inhibitors[1]. However, its unique structure presents distinct challenges in common palladium-catalyzed transformations.

This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section to provide researchers with both foundational knowledge and actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?

Answer: The difficulty arises from the inherent electronic and structural properties of the molecule. There are three primary challenges:

  • Catalyst Inhibition: The substrate contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic 3-amino group. Both can coordinate to the palladium catalyst center. This can form inactive or less active catalyst species, effectively poisoning the catalyst and stalling the reaction.[2][3] This is a known issue with aminopyridine substrates.[4][5]

  • Steric Hindrance: The isopropyl group at the C2 position, adjacent to the amino group, creates significant steric bulk. This can hinder the approach of coupling partners and slow down key steps in the catalytic cycle, such as oxidative addition or reductive elimination.

  • Substrate-Nucleophile Competition: In certain C-N coupling reactions (e.g., Buchwald-Hartwig), the aminopyridine itself can act as a nucleophile, leading to undesired homocoupling or other side reactions.[2]

Understanding these challenges is the first step toward designing a robust reaction protocol. The choice of ligand, base, and solvent must be made to specifically mitigate these issues.

Q2: What are the most common and effective coupling reactions for this substrate?

Answer: The two most relevant and widely used transformations for this class of compound are the Buchwald-Hartwig Amination (for C-N bond formation) and the Suzuki-Miyaura Coupling (for C-C bond formation).

  • Buchwald-Hartwig Amination: This reaction is essential for coupling the 3-amino group with various aryl or heteroaryl halides/triflates.[6][7] Given the potential for catalyst inhibition, specialized catalyst systems are required for success.

  • Suzuki-Miyaura Coupling: If the pyridine ring is first functionalized with a halide (e.g., at the 5- or 6-position), Suzuki coupling can be used to introduce aryl or vinyl groups. The principles of overcoming catalyst inhibition remain the same.[3][8]

  • Sonogashira Coupling: This is another viable C-C bond-forming reaction to couple a halogenated version of the substrate with a terminal alkyne, typically under palladium-copper catalysis.[9][10][11]

Q3: How do I select the right catalyst and ligand? This seems to be the most critical parameter.

Answer: You are correct; the catalyst system is paramount. For challenging substrates like this, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[3] You must use a more active and stable catalyst system, which is achieved by selecting an appropriate ligand.

The Guiding Principle: Use bulky, electron-rich phosphine ligands. These ligands serve two main purposes:

  • Promote Reductive Elimination: Their electron-donating nature speeds up the final product-forming step.

  • Stabilize the Catalyst: Their steric bulk prevents the formation of inactive palladium dimers and can limit the coordination of the pyridine nitrogen to the metal center.[12]

The diagram below illustrates the general catalytic cycle for cross-coupling, highlighting where the ligand exerts its influence.

Catalytic_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_ligand Ligand Role Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)(L)-X Oxidative Addition Complex Pd0->OA_Complex Ar-X (Oxidative Addition) TM_Complex Ar-Pd(II)(L)-R Transmetalation Complex OA_Complex->TM_Complex R-M (Transmetalation) TM_Complex->Pd0 Reductive Elimination Product Ar-R (Product) TM_Complex->Product Ligand Bulky, Electron-Rich Ligands (L) Stabilize Pd(0) and Accelerate Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

A summary of recommended ligand classes is provided in the table below.

Ligand ClassSpecific ExamplesRecommended ForKey Advantages
Biarylphosphines RuPhos, BrettPhos, SPhos, XPhosBuchwald-Hartwig, SuzukiExcellent for hindered and electron-rich substrates; highly active.[2][13]
Ferrocenylphosphines dppfSuzukiGood general-purpose ligand, though may be less effective than biarylphosphines for this specific substrate.
Carbenes IPr, SImesBuchwald-Hartwig, SuzukiStrong electron donors, can be highly effective but sometimes require specific conditions.
Bidentate Ligands Xantphos, BINAPBuchwald-Hartwig, SuzukiCan offer different selectivity and stability profiles. Xantphos is often effective in amination reactions.[6][14]

Starting Point: For Buchwald-Hartwig amination, a pre-catalyst like RuPhos Pd G3 or BrettPhos Pd G3 is an outstanding choice.[2] For Suzuki reactions, SPhos or XPhos -based systems are highly reliable.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q4: My reaction shows low or no conversion of the starting material. What should I do?

Answer: This is the most common issue. A systematic approach is needed to identify the root cause.

Troubleshooting_No_Conversion Start Problem: Low or No Conversion Cause1 Possible Cause: Catalyst System Inactive Start->Cause1 Cause2 Possible Cause: Suboptimal Base/Solvent Start->Cause2 Cause3 Possible Cause: Incorrect Temperature Start->Cause3 Cause4 Possible Cause: Poor Reagent Quality Start->Cause4 Sol1 Solution: - Use a bulky, electron-rich ligand (e.g., RuPhos, SPhos). - Use a pre-catalyst (G3/G4). - Increase catalyst loading (2-5 mol%). Cause1->Sol1 Sol2 Solution: - Switch to a stronger, non-nucleophilic base (NaOt-Bu, LHMDS). - Use an aprotic polar solvent (Dioxane, Toluene, THF). - Ensure anhydrous conditions. Cause2->Sol2 Sol3 Solution: - Screen temperatures from 80 °C to 110 °C. - Ensure uniform heating. Cause3->Sol3 Sol4 Solution: - Check purity of aminopyridine. - For Suzuki, use a stable boronic ester instead of the acid. Cause4->Sol4

Caption: Decision tree for troubleshooting low or no reaction conversion.

Detailed Breakdown:

  • Catalyst & Ligand: As discussed in Q3, your catalyst is likely being inhibited. Switch to a more robust system. Using a pre-catalyst (e.g., a palladacycle) is highly recommended as it ensures the formation of the active Pd(0) species.

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate the key deprotonation or transmetalation step but should not react with your substrates.

    • Strong Bases (NaOt-Bu, KOt-Bu, LHMDS): Excellent for Buchwald-Hartwig aminations.[13][15] LHMDS is particularly useful if your coupling partner has acidic protons.[2]

    • Weaker Bases (Cs₂CO₃, K₃PO₄): Often preferred for Suzuki couplings as they minimize protodeboronation of the boronic acid.[16][17]

  • Solvent: Anhydrous, aprotic solvents are standard. 1,4-Dioxane and Toluene are excellent starting points. DMF can also be effective but can sometimes coordinate to the catalyst.[17]

  • Temperature: These reactions are rarely successful at room temperature. A starting temperature of 80-100 °C is recommended.[3][16] If the reaction is sluggish, cautiously increasing the temperature to 110 °C may help.[17]

Q5: I am seeing significant byproduct formation, especially homocoupling and/or dehalogenation. How can I prevent this?

Answer: This indicates that side reactions are outcompeting your desired coupling.

ByproductProbable Cause(s)Mitigation Strategy
Homocoupling (e.g., Biaryl from Boronic Acid)Presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II) and promote this pathway.[3][17]Rigorous Degassing: Ensure all solvents are thoroughly degassed. Use a robust inert atmosphere (Argon is preferred over Nitrogen). Freeze-pump-thaw cycles are highly effective.[17]
Dehalogenation / Protodeboronation The aryl halide is reduced, or the boronic acid is replaced by a proton. This can be caused by trace water or other proton sources, especially with strong bases.[3]Use Anhydrous Conditions: Dry solvents and reagents thoroughly. For Suzuki: Switch from a boronic acid to a more stable boronic acid pinacol ester (Bpin) or a trifluoroborate salt.[17]
Reductive Amination Byproducts In C-N coupling, side reactions can occur if the amine or base acts as a reducing agent.Optimize Base/Ligand: A well-chosen ligand will promote the desired reductive elimination over competing pathways. Ensure the base is appropriate for the chosen coupling.

Experimental Protocols: Recommended Starting Conditions

The following are generalized, robust starting protocols. Optimization will be required for each specific coupling partner.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is designed for coupling this compound with an aryl bromide.

  • Reaction Setup:

    • To a dry Schlenk tube or reaction vial under an Argon atmosphere, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and Sodium tert-butoxide (NaOt-Bu, 1.4 eq.).

    • Add the chosen Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and the corresponding ligand if not using a pre-catalyst (e.g., RuPhos, 4 mol%).

  • Solvent Addition:

    • Add degassed, anhydrous 1,4-dioxane or toluene (to make a ~0.1 M solution with respect to the aryl bromide) via syringe.

  • Reaction:

    • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol assumes you have a halogenated derivative of the aminopyridine (e.g., 5-bromo-2-isopropyl-4-methylpyridin-3-amine).

  • Reaction Setup:

    • To a dry Schlenk tube under Argon, add the halo-aminopyridine (1.0 eq.), the boronic acid pinacol ester (1.5 eq.), and finely ground Potassium Phosphate (K₃PO₄, 3.0 eq.).

    • Add the Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).

  • Solvent Addition:

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v) via syringe. The small amount of water can sometimes accelerate the transmetalation step.

  • Reaction:

    • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring and Workup:

    • Follow the same workup procedure as described in Protocol 1.

  • Purification:

    • Purify the crude product by column chromatography.

By starting with these robust conditions and systematically troubleshooting any issues using the guide above, you will significantly increase your probability of success in developing efficient coupling reactions for this valuable synthetic intermediate.

References

Technical Support Center: Navigating the Scale-Up of 2-Isopropyl-4-methylpyridin-3-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-Isopropyl-4-methylpyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the production of this critical pharmaceutical intermediate. This compound is an essential building block in the development of targeted cancer therapies, particularly KRAS G12C inhibitors, which show significant promise for treating pancreatic, colorectal, and lung cancers.[1][2][3]

The transition from lab-scale synthesis to industrial production presents numerous challenges.[4] This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues, optimize your processes, and ensure the consistent production of high-purity material.[5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the scale-up of this compound.

Q1: What are the most common synthetic routes for this compound for industrial scale-up?

A1: Several synthetic routes have been reported, but two primary strategies are often considered for scale-up due to factors like raw material availability and process robustness.

  • Route A: Coupling from a Halogenated Pyridine. This is a widely reported method that typically starts with 3-amino-4-methylpyridine. The pyridine ring is first halogenated (e.g., brominated using NBS) to create an activated site. This is followed by a cross-coupling reaction with an isopropyl source, such as isopropylzinc bromide or isopropylmagnesium chloride, to introduce the C2-isopropyl group.[1]

  • Route B: Multi-step Synthesis from Acyclic Precursors. This approach builds the pyridine ring from simpler, acyclic starting materials. One patented method begins with ethyl isobutyrate and proceeds through a series of condensation, cyclization, hydrolysis, and Hofmann degradation steps to yield the final product.[1] This route can be advantageous if the starting pyridine derivatives are expensive or difficult to source.

Q2: Why is purity so critical for this specific intermediate?

A2: As a key intermediate for KRAS G12C inhibitors, the purity of this compound is paramount.[2][5] Impurities, even in small amounts, can carry through subsequent synthetic steps and negatively impact the efficacy and safety profile of the final active pharmaceutical ingredient (API).[5] Regulatory agencies have stringent requirements for API purity, making robust impurity control essential from the very first steps. A purity of 97% or higher is typically required for pharmaceutical applications.[5][6]

Q3: What are the primary safety concerns when handling this compound on a larger scale?

A3: According to its classification, this compound is considered hazardous.[7] Key safety concerns include:

  • Toxicity: It is harmful if swallowed.[7][8]

  • Irritation: It can cause significant skin and eye irritation.[7][8]

  • Respiratory Effects: It may cause respiratory irritation upon inhalation.[7] During scale-up, potential exposure risks are magnified. It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have emergency eyewash stations and safety showers readily accessible.[9] Thermal decomposition can also lead to the release of irritating gases.[9]

Part 2: Troubleshooting Guide for Scale-Up Production

This section provides specific troubleshooting advice for common problems encountered during the synthesis of this compound.

Reaction Stage Issues

Q4: We are experiencing low yields in our Suzuki/Negishi-type cross-coupling reaction. What are the likely causes and solutions?

A4: Low yields in cross-coupling reactions are a frequent scale-up challenge. The cause is often related to catalyst activity, reagent quality, or reaction conditions.

  • Probable Cause 1: Inactive Catalyst. Palladium or other transition metal catalysts are sensitive to air and moisture. Inadequate inert atmosphere control (nitrogen or argon blanketing) on a larger scale can lead to catalyst deactivation.

  • Solution 1: Ensure your reactor is properly purged and maintained under a positive pressure of an inert gas. Use freshly opened, high-purity catalysts and anhydrous solvents. For a detailed discussion on amine synthesis involving transition metal catalysts, see the review by C. S. Yi et al.[10]

  • Probable Cause 2: Poor Grignard/Organozinc Reagent Quality. The isopropylmagnesium or isopropylzinc reagent is highly reactive and can degrade upon exposure to moisture or air. The quality of the reagent is critical.

  • Solution 2: Titrate your Grignard or organozinc reagent immediately before use to determine its exact molarity. Prepare it fresh if possible, or source from a reputable supplier and handle under strict inert conditions.

  • Probable Cause 3: Suboptimal Temperature Control. Exothermic events during reagent addition can lead to side reactions. Conversely, if the temperature is too low, the reaction may be sluggish.

  • Solution 3: Implement controlled, slow addition of the organometallic reagent using a dosing pump, while carefully monitoring the internal reactor temperature. Establish a precise temperature range based on lab-scale optimization studies.

Q5: During the Hofmann degradation step of a multi-step synthesis, we are seeing significant charring and low product yield. How can we mitigate this?

A5: This issue is explicitly mentioned in patent literature when using strong acids like concentrated sulfuric acid for a preceding hydrolysis step at elevated temperatures.[1]

  • Probable Cause: Carbonization by Strong Acid. Using 85% sulfuric acid at 90°C can cause the material to char, leading to significant yield loss and downstream purification challenges.[1]

  • Solution: The patent suggests that alternative, milder conditions are necessary. While the patent itself is the primary source for this specific issue, general principles of organic synthesis would guide you to explore:

    • Lower Temperatures: Investigate if the hydrolysis can proceed at a lower temperature over a longer reaction time.

    • Alternative Acids: Test other strong acids that may have a lower propensity for oxidation, such as methanesulfonic acid.

    • Two-Phase Systems: Consider a biphasic system that might limit the exposure of the organic material to the concentrated acid phase.

Work-up and Purification Challenges

Q6: Our product has a persistent yellow to brown color after work-up. What is the source of this color and how can we remove it?

A6: The final product is typically described as a white to yellow solid or liquid.[6] A persistent color often indicates the presence of impurities.

  • Probable Cause 1: Oxidative Impurities. Aminopyridines can be susceptible to air oxidation, which can form highly colored impurities, especially on a larger scale where exposure to air during transfers and work-up is more likely.

  • Solution 1: Minimize air exposure throughout the process. After the reaction is complete, consider quenching and performing the work-up under a nitrogen atmosphere. Sparging solvents with nitrogen before use can also help.

  • Probable Cause 2: Residual Metal Catalyst. If a transition metal-catalyzed coupling was used, residual metals (e.g., palladium) can impart color and are toxicologically undesirable.

  • Solution 2: Employ a metal scavenger during work-up. There are many commercially available silica-based or polymer-based scavengers with functional groups that chelate and remove residual metals.

  • Probable Cause 3: High-Molecular-Weight Byproducts. Side reactions or degradation can lead to polymeric or tar-like substances that are intensely colored.

  • Solution 3: An activated carbon (charcoal) treatment of the crude product solution can be highly effective at removing colored impurities. This should be followed by filtration through a pad of celite to remove the carbon fines.

Q7: We are struggling with the final purification by distillation/crystallization. The material seems to oil out or fails to crystallize. What should we do?

A7: Purification is often a major hurdle in scaling up. The physical properties of this compound (can be a liquid or solid) make this step tricky.

  • Probable Cause: Residual Impurities. Even small amounts of impurities can act as a eutectic contaminant, depressing the melting point and preventing crystallization. Residual solvent can also have this effect.

  • Solution:

    • Pre-purification: Before attempting the final purification, ensure the crude material is as clean as possible. Perform an aqueous wash to remove salts, an acid/base wash to remove corresponding impurities, and ensure all solvents are thoroughly removed on a rotary evaporator.

    • Solvent Screening for Crystallization: Conduct a systematic solvent screening on a small scale. Test a range of solvents (polar, non-polar, protic, aprotic) and solvent mixtures (e.g., heptane/ethyl acetate, toluene/heptane) to find conditions that reliably produce a crystalline solid.

    • Distillation: If the compound is a liquid or has a suitable boiling point, vacuum distillation can be an effective purification method for removing non-volatile impurities.

Part 3: Protocols, Data, and Visualizations
Illustrative Synthetic Workflow

The following diagram outlines a common synthetic approach involving halogenation and cross-coupling.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Purification A 3-Amino-4-methylpyridine B 3-Amino-2-bromo-4-methylpyridine A->B NBS / Solvent (e.g., Acetonitrile) D This compound (Crude Product) B->D Pd Catalyst (e.g., Pd(dppf)Cl2) Anhydrous THF C Isopropyl Organometallic Reagent (e.g., iPr-ZnBr) C->D E High-Purity Product D->E Aqueous Work-up Metal Scavenging Crystallization / Distillation

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing low-yield issues.

Troubleshooting Start Low Yield Observed in Scale-Up Batch Check_RawMat Analyze Starting Materials (Purity, Water Content) Start->Check_RawMat Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_RawMat->Check_Conditions Raw Materials OK Impure_SM Source High-Purity Starting Materials Check_RawMat->Impure_SM Impurity Found Degraded_Reagent Use Fresh or Newly Titrated Reagents Check_RawMat->Degraded_Reagent Reagent Degradation Check_Analysis Re-analyze Crude Mixture (LC-MS, NMR for Byproducts) Check_Conditions->Check_Analysis Conditions OK Temp_Issue Optimize Temperature Control & Addition Rate Check_Conditions->Temp_Issue Temp Deviation Inert_Issue Improve Inert Gas Purging and Blanketing Check_Conditions->Inert_Issue Atmosphere Compromised Side_Reaction Identify Byproduct and Modify Conditions to Minimize Check_Analysis->Side_Reaction Byproduct Identified

Caption: A decision tree for troubleshooting low-yield problems during scale-up.

Key Process Parameters (Illustrative Table)

This table summarizes typical parameters that require careful control during scale-up.

ParameterLaboratory Scale (Typical)Pilot/Production Scale ConsiderationsRationale
Reaction Temperature -10°C to 25°CPrecise control via reactor jacket; monitor for exotherms.Temperature affects reaction rate and selectivity. Poor control can lead to side products.[11]
Reagent Stoichiometry 1.1 - 1.5 equivalentsMinimize excess to reduce cost and purification burden.Excess reagents can lead to byproducts and complicate downstream processing.
Solvent Quality AnhydrousEnsure strict moisture control (<0.05%); use of molecular sieves may be needed.Water deactivates organometallic reagents and catalysts.[1]
Agitation Speed Magnetic StirringMechanical stirring; ensure sufficient mixing for mass and heat transfer.Poor mixing can lead to localized "hot spots" and incomplete reactions.
Inert Atmosphere Balloon/FlowPositive pressure N₂/Ar blanket; monitor O₂ levels.Oxygen can degrade reagents and catalysts, leading to yield loss and impurities.

References

Degradation pathways of 2-Isopropyl-4-methylpyridin-3-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2-Isopropyl-4-methylpyridin-3-amine >

A Guide to Understanding and Troubleshooting Acidic Degradation

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile, particularly under acidic stress conditions. As direct degradation studies on this specific molecule are not extensively published, this document synthesizes fundamental principles of organic chemistry, data from structurally related aminopyridines, and best practices from ICH guidelines to provide a robust framework for your experimental work. We will explore potential degradation pathways, offer detailed troubleshooting for common analytical challenges, and provide validated protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of this compound in acidic environments.

Q1: Why is my this compound sample degrading in an acidic solution?

A1: The structure of this compound contains two primary sites susceptible to acid-catalyzed degradation: the basic nitrogen atom in the pyridine ring and the exocyclic amino group (-NH2).[1][2] In acidic conditions, the lone pair of electrons on the pyridine nitrogen is readily protonated, forming a pyridinium ion.[1][3][4] This protonation increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack by water, which can initiate degradation pathways.[4] The exocyclic amino group can also be protonated, which may influence the overall electronic structure and reactivity of the molecule.

Q2: What are the likely degradation products under mild acidic conditions?

A2: While specific degradants for this molecule are unconfirmed in the literature, based on the chemistry of related aminopyridines, potential degradation pathways could involve hydrolysis. Nucleophilic attack by water on the protonated pyridine ring could lead to the formation of hydroxylated species (hydroxypyridines) or even ring-opening products under more forced conditions.[5] It is also possible to see the formation of N-oxides if oxidative conditions are also present, although this is less likely under purely hydrolytic stress.[6]

Q3: At what pH should I expect to see significant degradation?

A3: The rate of degradation is highly dependent on pH, temperature, and concentration. Generally, degradation will be more pronounced in strongly acidic solutions (e.g., pH 1-2) compared to weakly acidic conditions. The pKa of the pyridinium ion is a key factor; pyridine itself has a pKa of about 5.2.[1] When the pH of the solution is significantly below the pKa of the compound, it will exist predominantly in its protonated, more reactive form. We recommend performing a pH-rate profile study (testing degradation across a range of pH values) to determine the specific stability profile of your molecule.

Q4: Are there any general precautions I should take when preparing acidic solutions of this compound?

A4: Yes. Always add the acid to your aqueous solution of the compound slowly and with stirring to dissipate any heat generated, as temperature can accelerate degradation. Use calibrated pH meters and freshly prepared buffers or acid solutions. To minimize oxidative degradation, consider preparing solutions using de-gassed solvents and protecting the samples from light, as per ICH Q1B guidelines.[7][8] Finally, analyze samples as quickly as possible after preparation or store them at reduced temperatures (e.g., 2-8 °C) to slow down the degradation process until analysis.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Chromatography & Analysis Issues

Q: I'm analyzing my acid-stressed sample by HPLC and see unexpected new peaks. How do I identify them?

A: Unexpected peaks are likely degradation products.

  • Initial Assessment: First, confirm these peaks are not present in your unstressed control sample.

  • Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to check the peak purity of your main compound peak. A non-homogenous peak indicates co-elution with a degradant.

  • Mass Spectrometry (MS): The most effective way to identify unknown peaks is by using LC-MS. The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products. A common initial degradation step is the addition of an oxygen atom (hydroxylation, +16 Da) from water.

  • Forced Degradation Comparison: Compare the retention times of the unknown peaks with those generated under other stress conditions (e.g., base, oxidative, thermal, photolytic). This can help in classifying the type of degradant.[9][10]

Q: My analyte peak is tailing or broadening after stressing the sample in acid. What's the cause?

A: Peak shape issues can arise from several factors:

  • Column Overload: The concentration of your analyte may be too high for the column's capacity. Try diluting your sample.

  • Column Degradation: Strong acidic mobile phases or samples (pH < 2.5) can hydrolyze the silica backbone of standard C18 columns, leading to poor peak shape.[11] Use a column specifically designed for low pH applications or ensure your sample is neutralized before injection.

  • Analyte-Silanol Interactions: Residual, un-capped silanol groups on the column packing can interact with the basic nitrogen of your aminopyridine, causing tailing. Ensure your mobile phase is adequately buffered.

  • Contamination: Strongly retained compounds from your sample matrix or previous injections may have built up on the column head.[12] Implement a column wash step with a strong solvent or use a guard column.[12]

Q: The retention time of my main peak is shifting between injections. Why is this happening?

A: Retention time drift is a common HPLC issue that points to instability in the system or method.[13]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure you flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis sequence.[14]

  • Mobile Phase Composition: If you are mixing solvents online, fluctuations in the pump's proportioning valves can cause drift.[12] Also, ensure your mobile phase solvents are properly degassed to prevent air bubbles in the pump.[11]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a consistent temperature.[14]

  • pH Drift: If using a buffered mobile phase, ensure it is fresh and has not changed pH over time.

Degradation Rate Issues

Q: The degradation of my compound in 0.1M HCl is too fast, and the main peak is gone after just a few hours. What should I do?

A: Your stress conditions are too harsh. The goal of a forced degradation study is to achieve 5-20% degradation to ensure you can detect the primary degradants without them being further degraded into secondary products.[15][16]

  • Reduce Acid Concentration: Try using a lower concentration of acid, such as 0.01M or 0.001M HCl.

  • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C instead of 60-80°C).

  • Reduce Exposure Time: Sample at earlier time points (e.g., 0, 1, 2, 4, and 8 hours) to capture the initial degradation profile.

Q: I don't see any degradation even after 24 hours in 0.1M HCl at 60°C. Is my compound stable?

A: It may be highly stable under these conditions, but you may need to apply more stress to confirm.

  • Increase Stress Conditions: Increase the acid concentration (e.g., to 1M HCl) or the temperature (e.g., to 80°C).[17] Be sure to do this in a stepwise manner.

  • Extend the Study Duration: Continue the study for a longer period (e.g., 48 or 72 hours), ensuring you take time points to monitor the progress.[7]

  • Confirm Method Suitability: Ensure your analytical method is capable of separating potential degradants from the main peak. If a degradant co-elutes, you will not see a decrease in the main peak area. A peak purity analysis is essential here.

Part 3: Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To identify the primary degradation products of this compound under acidic conditions and to establish a preliminary degradation rate.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • HPLC-grade water and acetonitrile (or other appropriate organic solvent)

  • Volumetric flasks, pipettes, and vials

  • Calibrated pH meter

  • HPLC system with a PDA/DAD detector

  • Thermostatic oven or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 0.2M HCl to achieve a final acid concentration of 0.1M HCl and a final drug concentration of ~0.5 mg/mL.

    • Dilute to the final volume with water if necessary.

  • Control Sample Preparation: Prepare a control sample by adding an equal volume of HPLC-grade water instead of the HCl solution to the stock solution.

  • Incubation:

    • Place both the stress and control samples in a thermostatically controlled environment (e.g., an oven at 60°C).

    • Store a portion of the control sample at 2-8°C to serve as a time-zero (T0) reference.

  • Time Point Sampling:

    • Withdraw aliquots from the stress and control samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately neutralize the withdrawn aliquots of the stressed sample by adding an equimolar amount of NaOH (e.g., if you take 1 mL of 0.1M HCl sample, add 1 mL of 0.1M NaOH). This is crucial to stop the degradation reaction and protect the HPLC column.[17]

    • Dilute the neutralized samples and the control samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method.

    • Record the peak areas for the parent compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation at each time point using the following formula: % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

    • Examine the chromatograms for the appearance of new peaks in the stressed samples.

    • Perform peak purity analysis on the parent peak in the stressed samples.

ParameterRecommended Starting ConditionRationale
Acid 0.1M HClA standard starting concentration for acid stress testing.[7]
Temperature 60°CAccelerates the reaction to produce results in a reasonable timeframe.
Analyte Conc. 0.5 - 1.0 mg/mLHigh enough for accurate detection of low-level degradants.
Time Points 0, 2, 4, 8, 12, 24 hoursProvides a kinetic profile of the degradation.
Neutralization Equimolar NaOHStops the reaction and protects the analytical column.[17]
Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products.

Procedure:

  • Column Selection: Start with a robust, general-purpose column like a C18 (e.g., 150 mm x 4.6 mm, 5 µm). If peak tailing is observed, consider a column with end-capping or a base-deactivated stationary phase.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water.

    • Since the analyte is basic, using a low pH mobile phase (e.g., pH 2.5-3.5 with formic acid or phosphate buffer) will ensure the analyte is in its protonated form, which often leads to better peak shape.

  • Method Optimization:

    • Inject a mixture of the stressed and unstressed samples (a "spiked" sample) to see all peaks simultaneously.

    • Adjust the gradient slope to improve the separation between the parent peak and the degradant peaks. A shallower gradient provides more resolution.

    • Optimize the flow rate (typically 1.0 mL/min) and column temperature (e.g., 30-40°C) to fine-tune the separation and peak shape.

  • Detection: Use a PDA/DAD detector to monitor at multiple wavelengths. Select the optimal wavelength for quantification based on the UV spectra of the parent compound.

  • Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines, paying special attention to specificity. Specificity is demonstrated by showing that the parent peak is pure and that all degradant peaks are well-resolved from it (Resolution > 1.5).

Part 4: Visualizations & Pathways

Proposed Degradation Pathway

The following diagram illustrates a scientifically plausible, though hypothetical, degradation pathway for this compound under acidic conditions, based on established chemical principles for aminopyridines.

G A 2-Isopropyl-4-methyl- pyridin-3-amine B Pyridinium Ion (Protonated Intermediate) A->B C Hydroxylated Intermediate (Nucleophilic Attack by H2O) B->C + H2O - H+ D Ring-Opened Products (Further Degradation) C->D

Caption: Proposed acid-catalyzed degradation pathway.

Experimental Workflow: Forced Degradation Study

This workflow outlines the logical steps for conducting a forced degradation study as per ICH guidelines.[9][15][18]

G prep 1. Prepare Stock & Control Solutions stress 2. Prepare Acid-Stressed Sample (e.g., 0.1M HCl) prep->stress incubate 3. Incubate Samples (e.g., 60°C) stress->incubate sample 4. Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample neutralize 5. Neutralize Aliquots (Crucial Step) sample->neutralize analyze 6. HPLC-PDA/MS Analysis neutralize->analyze evaluate 7. Evaluate Data (% Degradation, Peak Purity) analyze->evaluate

Caption: Workflow for an acid-forced degradation study.

References

Technical Support Center: Optimization of Solvent and Catalyst for 2-Isopropyl-4-methylpyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and application of 2-Isopropyl-4-methylpyridin-3-amine. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of its synthesis, with a focus on optimizing solvent and catalyst systems. As an important intermediate in the preparation of KRAS G12C inhibitors, robust and reproducible synthetic methods are of paramount importance.[1]

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic pathways have been reported, primarily in patent literature. A common approach involves a multi-step synthesis starting from readily available materials like ethyl isobutyrate.[1] This process typically includes condensation, cyclization to form a cyanopyridine intermediate, and subsequent reduction or rearrangement to yield the final 3-aminopyridine derivative.[1] Another route involves the coupling of a pre-functionalized pyridine ring, such as 3-amino-2-bromo-4-methylpyridine, with an isopropyl source like isopropylzinc bromide.[1]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in the synthesis of substituted pyridines can stem from multiple factors. For palladium-catalyzed aminations, common culprits include catalyst deactivation, suboptimal choice of ligand, base, or solvent, and the presence of impurities in starting materials.[1] In the multi-step synthesis of this compound, specific steps like the hydrolysis of the cyanopyridine intermediate can be low-yielding if not properly controlled, with risks of side reactions like carbonization with strong acids at high temperatures.[1]

Q3: I am observing significant side product formation. What are the expected side products and how can I minimize them?

A3: In palladium-catalyzed amination reactions, common side reactions include hydrodehalogenation of the aryl halide and the formation of diaryl amines (over-arylation).[2] For the synthesis of this compound, the specific side products will depend on the synthetic route. For instance, during the cyclization step to form the pyridine ring, incomplete reaction or alternative cyclization pathways can lead to impurities. Careful control of reaction temperature and stoichiometry is crucial.

Q4: How critical is the choice of palladium catalyst and ligand for the amination step?

A4: The choice of catalyst and ligand is paramount for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required to promote efficient coupling.[3] Screening a small set of catalysts and ligands is often a necessary step in optimizing the reaction.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Catalyst Inactivity: The palladium catalyst may be deactivated by oxygen or impurities.Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or purified reagents.
Suboptimal Ligand: The chosen ligand may not be suitable for the specific substrate.Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
Incorrect Base: The base may be too weak to effect deprotonation of the amine or may have poor solubility.Sodium tert-butoxide (NaOtBu) is a common strong base, but for base-sensitive functional groups, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1]
Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation.Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.[4] Consider screening other aprotic solvents.
Formation of Side Products Hydrodehalogenation: A competing reaction where the aryl halide is reduced.This can be minimized by careful selection of the base and solvent, and by ensuring a dry reaction environment.
Over-arylation: The product primary amine reacts further to form a secondary amine.Use a slight excess of the amine coupling partner. The choice of ligand can also influence the selectivity for mono-arylation.
Carbonization of Intermediates: In acid-catalyzed steps, such as nitrile hydrolysis, harsh conditions can lead to decomposition.Use milder acidic conditions or a two-stage hydrolysis process. Monitor the reaction closely and avoid excessive temperatures.[1]
Difficulty in Product Purification Co-eluting Impurities: Side products may have similar polarity to the desired product.Optimize the reaction to minimize side product formation. Explore different solvent systems for column chromatography or consider recrystallization.
Product Instability: The aminopyridine product may be sensitive to air or light.Handle the purified product under an inert atmosphere and store it in a dark, cool place.

III. Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination

This protocol provides a starting point for the amination of a suitable 2-halo-4-methylpyridine precursor with an ammonia surrogate or directly with ammonia.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and ligand (e.g., XPhos, 0.04 mmol).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol).

  • Reaction: Seal the tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of 2-isopropyl-4-methyl-3-cyanopyridine (Intermediate)

This protocol is adapted from patent literature and describes a key step in a multi-step synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile (20.6 g), ethanol (80 mL), and ammonium acetate (30.8 g).

  • Reaction: Heat the mixture to reflux with stirring and maintain for 6 hours.

  • Work-up: After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

  • Extraction: Add water (50 mL) to the residue and extract with dichloromethane. Separate the organic layer.

  • Purification: Dry the organic layer and evaporate the solvent to obtain 2-isopropyl-4-methyl-3-cyanopyridine.

IV. Data Presentation & Visualization

Table 1: Common Solvents for Buchwald-Hartwig Amination
SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
Toluene2.4111Aprotic, nonpolar; common choice for these reactions.
Dioxane2.2101Aprotic, ethereal; good at dissolving many organic compounds.
Tetrahydrofuran (THF)7.666Aprotic, ethereal; lower boiling point may require longer reaction times.
N,N-Dimethylformamide (DMF)36.7153Polar aprotic; can sometimes inhibit the reaction by coordinating to palladium.

Diagrams

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition_Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative_Addition_Complex + Ar-X Amine_Coordination [Ar-Pd(II)(L)(H₂NR)]⁺X⁻ Oxidative_Addition_Complex->Amine_Coordination + H₂NR Deprotonation Ar-Pd(II)(L)-NHR Amine_Coordination->Deprotonation + Base, - Base-H⁺X⁻ Reductive_Elimination_Complex Ar-NHR Deprotonation->Reductive_Elimination_Complex Reductive Elimination Reductive_Elimination_Complex->Pd(0)L

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield in Amination Check_Catalyst Is the catalyst active and the ligand appropriate? Start->Check_Catalyst Screen_Ligands Screen a panel of bulky, electron-rich ligands. Check_Catalyst->Screen_Ligands No Check_Base Is the base strength and solubility optimal? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Base Screen_Bases Test different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄). Check_Base->Screen_Bases No Check_Solvent Is the solvent appropriate for the reaction? Check_Base->Check_Solvent Yes Screen_Bases->Check_Solvent Screen_Solvents Try alternative aprotic solvents (e.g., Toluene, Dioxane). Check_Solvent->Screen_Solvents No Check_Purity Are starting materials pure and reaction conditions inert? Check_Solvent->Check_Purity Yes Screen_Solvents->Check_Purity Purify_Reagents Purify starting materials and ensure inert atmosphere. Check_Purity->Purify_Reagents No Optimized_Yield Optimized Yield Check_Purity->Optimized_Yield Yes Purify_Reagents->Optimized_Yield

Caption: A decision-making workflow for troubleshooting low yields in amination reactions.

V. References

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. CN113679129A. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem. --INVALID-LINK--

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. --INVALID-LINK--

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. --INVALID-LINK--

  • Preventing side reactions in Buchwald-Hartwig amination with Tbuxphos Pd G3. Benchchem. --INVALID-LINK--

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--

References

Stability issues of 2-Isopropyl-4-methylpyridin-3-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Isopropyl-4-methylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. Due to the limited publicly available stability data for this compound, this guide provides a framework for you to conduct your own stability assessments, based on established principles for similar aminopyridine derivatives.

Troubleshooting Guide: Assessing and Managing Stability

This section provides a step-by-step approach to identifying and addressing stability issues with this compound in your experiments.

Issue: My solution of this compound is changing color and/or showing new peaks in my analysis. How can I determine the cause and prevent this?

Underlying Cause: The amino group and the pyridine ring in this compound make it susceptible to degradation, particularly through oxidation. The rate of degradation can be influenced by the solvent, presence of oxygen, light exposure, and temperature. The amino group is often easily oxidized, which can lead to the formation of colored byproducts or other degradants[1].

Solution Workflow: To understand and mitigate the degradation of your compound, a systematic stability study is recommended. This process, often referred to as a forced degradation study, will help you identify the conditions under which your compound is stable and the nature of the degradation products[2][3].

This protocol outlines a series of stress conditions to intentionally degrade the compound and identify potential degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a non-polar aprotic solvent where it is known to be relatively stable (e.g., anhydrous acetonitrile or THF) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.[4]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Studies on similar compounds like 3,4-diaminopyridine have shown susceptibility to oxidation.[5]

  • Thermal Degradation: Store an aliquot of the stock solution at elevated temperatures (e.g., 40°C, 60°C, and 80°C).[4]

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and fluorescent light.[4]

  • Solvent Effects: Prepare solutions of the compound in a range of commonly used solvents (e.g., methanol, ethanol, DMSO, water) and store them under ambient and elevated temperature conditions.

3. Time Points:

  • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

4. Analytical Method:

  • Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). Gas chromatography (GC) can also be a suitable method.[6][7]

  • HPLC Method Parameters (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or triethylamine.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

5. Data Interpretation:

  • Calculate the percentage of degradation at each time point for each stress condition.

  • Characterize the major degradation products using LC-MS or GC-MS to propose degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

While there is some conflicting information from suppliers, general best practices for aminopyridine derivatives suggest storing the solid compound in a tightly sealed container, in a dark and dry place. For long-term storage, refrigeration (4°C) or freezing is recommended to minimize potential degradation.[8][9]

Q2: In which solvents is this compound expected to be most and least stable?

  • Most Stable: Aprotic solvents such as acetonitrile, THF, and toluene are generally good choices for short-term storage and use, as they are less likely to participate in degradation reactions.

  • Least Stable: Protic solvents like methanol and water can facilitate degradation, especially in the presence of light or at elevated temperatures. Basic or acidic aqueous solutions are likely to promote hydrolysis. The presence of dissolved oxygen in any solvent can lead to oxidative degradation.

Q3: What are the likely degradation products of this compound?

Based on the chemistry of related aminopyridines, potential degradation products could include:

  • Oxidation Products: N-oxides and nitro derivatives are common oxidative degradation products of aminopyridines.[5]

  • Hydrolysis Products: Under acidic or basic conditions, the amine group could potentially be hydrolyzed, although this is generally less common than oxidation for aminopyridines.

  • Photodegradation Products: Exposure to light can lead to complex reactions, including polymerization or ring-opening.

Q4: Can I use this compound in aqueous buffers?

If your experiment requires an aqueous buffer, it is crucial to assess the compound's stability in that specific buffer system. It is recommended to prepare fresh solutions and use them immediately. The stability of a related compound, 3,4-diaminopyridine, was found to be better in its salt form, which suggests that pH and the formation of a salt could significantly impact stability in aqueous media.[5] Consider conducting a preliminary stability test in your buffer of choice before proceeding with critical experiments.

Q5: How can I minimize the degradation of this compound in my experiments?

  • Solvent Choice: Use dry, aprotic solvents whenever possible. If an aqueous solution is necessary, use deoxygenated water and consider buffering the solution to a pH where the compound is most stable (which you can determine from your stability study).

  • Inert Atmosphere: For sensitive reactions or long-term storage in solution, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Protect solutions from light by using amber vials or covering the glassware with aluminum foil.

  • Temperature Control: Keep solutions cool and prepare them fresh before use. Avoid prolonged storage at room temperature.

Data Summary and Visualization

Table 1: Proposed Forced Degradation Study Conditions

Stress ConditionReagent/ConditionTemperatureTime Points (hours)
Acid Hydrolysis 0.1 N HClRoom Temp, 60°C0, 2, 4, 8, 24
Base Hydrolysis 0.1 N NaOHRoom Temp, 60°C0, 2, 4, 8, 24
Oxidation 3% H₂O₂Room Temp0, 2, 4, 8, 24
Thermal In a stable solvent40°C, 60°C, 80°C0, 24, 48, 72
Photolytic In a stable solventRoom Temp0, 2, 4, 8, 24

Diagram 1: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 N HCl) prep_stock->acid Expose to base Base Hydrolysis (0.1 N NaOH) prep_stock->base Expose to oxidation Oxidation (3% H2O2) prep_stock->oxidation Expose to thermal Thermal (40, 60, 80°C) prep_stock->thermal Expose to photo Photolytic (UV/Vis Light) prep_stock->photo Expose to hplc HPLC-UV/MS Analysis at Time Points acid->hplc Sample at intervals base->hplc Sample at intervals oxidation->hplc Sample at intervals thermal->hplc Sample at intervals photo->hplc Sample at intervals data Data Interpretation: - % Degradation - Identify Degradants hplc->data pathway Propose Degradation Pathways data->pathway conditions Establish Stable Storage & Handling Conditions data->conditions

Caption: Workflow for assessing the stability of this compound.

Diagram 2: Potential Degradation Pathways

G cluster_products Potential Degradation Products parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidation (e.g., H2O2) nitro Nitro Derivative parent->nitro Oxidation (e.g., Fenton's reagent) other Other Oxidized/ Hydrolyzed Species parent->other Hydrolysis/Photolysis

Caption: Potential degradation pathways for this compound.

References

Handling and storage of 2-Isopropyl-4-methylpyridin-3-amine to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Handling and Storage for Optimal Stability

Welcome to the technical support center for 2-Isopropyl-4-methylpyridin-3-amine (CAS: 1698293-93-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical pharmaceutical intermediate.[1][2][3] As a Senior Application Scientist, I will provide not just procedures, but the scientific rationale behind them to empower you to make informed decisions in your laboratory.

I. Core Concepts: Understanding the Instability of this compound

This compound is a substituted aminopyridine, a class of compounds known for their utility in pharmaceutical synthesis, particularly as precursors to KRAS G12C inhibitors.[3] However, the very features that make this molecule a valuable synthon—the electron-rich aromatic ring and the nucleophilic amino group—also render it susceptible to degradation.

The primary degradation pathway for aromatic amines is oxidation .[4] Exposure to atmospheric oxygen can lead to a cascade of reactions, potentially forming oxides and other degradation products. This process can be accelerated by exposure to light (photodegradation) and elevated temperatures.[5] While specific degradation products for this compound have not been extensively documented in publicly available literature, studies on similar aminopyridine structures suggest the formation of N-oxides and potentially nitropyridines under oxidative stress.

Therefore, all handling and storage procedures must be designed to rigorously exclude atmospheric oxygen and light.

II. Troubleshooting Guide: Diagnosing and Addressing Degradation

This section addresses common issues encountered during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration of the solid (from white/off-white to yellow or brown) Oxidation: The compound has likely been exposed to air.1. Immediately transfer the material to a fresh, dry, inert atmosphere (glovebox or Schlenk line). 2. Before use, assess the purity of the material using the HPLC method outlined in Section V. 3. If purity is compromised, consider purification by recrystallization under inert conditions or procure a fresh batch.
Inconsistent or poor yields in subsequent reactions Degradation of starting material: The purity of the this compound may be lower than expected.1. Verify the purity of your stock using the HPLC protocol. 2. Review your handling and storage procedures to identify potential points of air or moisture ingress. 3. Ensure all solvents used are anhydrous and deoxygenated.
Appearance of unexpected peaks in analytical chromatograms (HPLC, GC-MS) Formation of degradation products: The compound has degraded during storage or handling.1. Attempt to identify the degradation products using GC-MS analysis (see Section V for a general approach). 2. If significant degradation has occurred, discard the material and obtain a fresh lot. 3. Implement stricter inert atmosphere techniques for all future handling.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary cause of degradation is oxidation from exposure to atmospheric oxygen.[4] This can be exacerbated by light and heat. Therefore, storage under an inert atmosphere and protection from light are critical.

Q2: What is the recommended storage temperature?

A2: While some suppliers suggest room temperature storage, for long-term stability, it is best practice to store the compound in a cool, dark place.[6] Refrigeration at 2-8°C is a prudent measure, especially for long-term storage.

Q3: Is nitrogen or argon a better inert gas for storage and handling?

A3: Both high-purity nitrogen and argon are suitable for creating an inert atmosphere.[7] Argon is denser than air and can provide a more stable "blanket" over the compound, which can be advantageous in certain setups like Schlenk lines.[8] However, for routine use in a well-maintained glovebox, nitrogen is a cost-effective and perfectly acceptable choice.

Q4: How can I tell if my this compound has degraded?

A4: Visual inspection for color change (from white/off-white to yellow or brown) is a primary indicator. However, the most reliable method is to check the purity via HPLC, which can detect non-colored impurities and quantify the extent of degradation.

Q5: Can I handle this compound on the open bench?

A5: It is strongly advised against handling this compound on an open bench for extended periods. Brief transfers, if absolutely necessary, should be done with a positive pressure of inert gas. For weighing and preparing solutions, a glovebox or Schlenk line is the recommended best practice to ensure the integrity of the compound.[9][10]

IV. Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound

This protocol outlines the best practices for handling this air-sensitive compound to prevent degradation.

Materials:

  • Glovebox or Schlenk line with a supply of dry, high-purity nitrogen or argon

  • Sealed container of this compound

  • Spatula

  • Analytical balance

  • Appropriate glassware (e.g., round-bottom flask with a septum)

  • Dry, deoxygenated solvent

Procedure:

  • Inert Atmosphere Preparation:

    • Glovebox: Ensure the glovebox has been properly purged and the oxygen and moisture levels are below your laboratory's established limits (typically <10 ppm).

    • Schlenk Line: Assemble your glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

  • Transfer and Weighing:

    • Introduce the sealed container of this compound, spatula, and tared glassware into the inert atmosphere.

    • Allow the container to equilibrate to the glovebox temperature before opening to prevent condensation.

    • Carefully open the container and dispense the desired amount of the solid into your tared glassware.

    • Promptly and securely reseal the main container.

  • Dissolution (if required):

    • Add the dry, deoxygenated solvent to the glassware containing the weighed compound.

    • Gently swirl to dissolve.

  • Removal from Inert Atmosphere:

    • If using a glovebox, ensure the glassware is properly sealed before removing it through the antechamber.

    • If using a Schlenk line, maintain a positive pressure of inert gas as you proceed with your experiment.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for aminopyridine analysis and should be validated for your specific system.[11][12][13]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • This compound reference standard

Chromatographic Conditions (starting point for method development):

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile). A good starting point is a 70:30 (v/v) mixture of aqueous to organic phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or an experimentally determined λmax for the compound)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish linearity.

  • Sample Preparation: Accurately weigh a small amount of the this compound to be tested and dissolve it in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Interpretation: Compare the retention time of the main peak in your sample to that of the reference standard. Calculate the purity of your sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

V. Visualizations

Degradation Pathway of this compound

Conceptual Degradation Pathway A This compound B Oxidative Degradation Products (e.g., N-oxides, nitropyridines) A->B C Exposure to Atmospheric Oxygen C->A D Light (Photodegradation) D->A E Heat (Thermal Degradation) E->A

Caption: Conceptual overview of the primary degradation pathway for this compound.

Workflow for Handling Air-Sensitive Compounds

Handling Workflow start Start glovebox Prepare Inert Atmosphere (Glovebox or Schlenk Line) start->glovebox transfer Transfer and Weigh Compound glovebox->transfer dissolve Dissolve in Deoxygenated Solvent transfer->dissolve use Use in Experiment dissolve->use end End use->end

References

Technical Support Center: Managing Thermal Hazards in the Synthesis of Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing thermal hazards during the synthesis of pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of exothermic reactions and ensure process safety. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Fundamental Principles of Thermal Hazards (FAQs)

This section covers the core concepts essential for understanding and managing thermal risks in chemical synthesis.

Q1: What is a thermal runaway reaction and why is it a major concern in pyridine synthesis?

A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat. This feedback loop can lead to a rapid rise in temperature and pressure within the reactor, potentially causing equipment failure, explosions, and the release of toxic materials.

Many common reactions for forming or functionalizing a pyridine ring are highly exothermic, making them susceptible to thermal runaway if not properly controlled. These include nitrations, oxidations, and certain condensation reactions. The consequences of a runaway can be severe, especially during scale-up, where the surface-area-to-volume ratio of a reactor decreases, making heat dissipation less efficient.

Q2: What are the critical parameters I need to understand for a thermal hazard assessment?

To assess thermal risk, you must understand several key parameters that describe the reaction's thermal behavior. These are typically determined using techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC).

Parameter Description Why It's Important Typical Measurement Tool
Heat of Reaction (ΔHr) The total amount of heat released or absorbed by the desired chemical reaction.Determines the total energy potential of the reaction. A high exothermic value indicates a significant hazard potential.Reaction Calorimeter (RC)
Heat Capacity (Cp) The amount of heat required to raise the temperature of the reaction mass by one degree.Used to calculate the adiabatic temperature rise.Reaction Calorimeter (RC)
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase of the reaction mass if all the reaction heat is accumulated (i.e., no cooling). Calculated as ΔTad = |ΔHr| / Cp.This is a "worst-case scenario" indicator. A high ΔTad suggests a severe potential hazard from a cooling failure.Calculated from RC data
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reaction mass would reach following a cooling failure, considering the accumulation of unreacted reagents.MTSR is a crucial indicator of runaway potential. If the MTSR exceeds the boiling point of the solvent or the decomposition temperature of a component, the risk is severe.Reaction Calorimeter (RC)
Onset Temperature of Decomposition (Tonset) The temperature at which an undesired, secondary decomposition reaction begins to generate significant heat.If the MTSR approaches or exceeds the Tonset, a runaway of the primary reaction could trigger a much more energetic secondary decomposition.Differential Scanning Calorimetry (DSC), Adiabatic Calorimeter

Understanding these parameters allows for a quantitative risk assessment and the design of appropriate safety measures.

Section 2: Hazard Identification & Risk Assessment

This section provides guidance on proactively identifying and evaluating thermal hazards in your specific pyridine synthesis.

Q3: I am planning a new synthesis route to a substituted pyridine. How do I begin to assess the thermal hazards?

A systematic approach is crucial. Start with a thorough literature review and then proceed to experimental screening and detailed calorimetric studies.

dot graph TD subgraph "Thermal Hazard Assessment Workflow" A[1. Literature & Data Review] --> B{Initial HazardIdentification}; B --> C[Review SDS, Bretherick's Handbook,and similar reaction classes]; C --> D{Potential Hazard?}; D -- No --> E[Proceed with CautionStandard Lab Procedures]; D -- Yes --> F[2. Screening Calorimetry]; F --> G[Perform DSC/TGA on allreactants, intermediates, and products]; G --> H{Exotherm or DecompositionDetected?}; H -- No --> E; H -- Yes --> I[3. Reaction Calorimetry]; I --> J[Perform RC study underprocess conditions]; J --> K[Determine ΔHr, Cp, ΔTad, MTSR]; K --> L[4. Risk Classification]; L --> M[Use Stoessel Criticality Indexto classify the process]; M --> N{Class 1-2?}; N -- Yes --> O[Proceed to Scale-Upwith Standard Controls]; N -- No --> P{Class 3-5?}; P -- Yes --> Q[5. Implement Enhanced Controls]; Q --> R[Process Optimization, EngineeringControls, Emergency Venting]; R --> S[Re-evaluate Risk]; S --> M; end

end enddot Fig. 1: A decision workflow for systematic thermal hazard assessment.

Q4: What is the Stoessel Criticality Index and how do I use it to classify my reaction's risk?

The Stoessel Criticality Index is a widely used method in the pharmaceutical and chemical industries to classify the thermal risk of a chemical process. It ranks reactions on a scale from 1 (lowest risk) to 5 (highest risk) based on the relationship between the process temperature (Tp), the maximum temperature of the synthesis reaction (MTSR), the boiling point of the solvent (MTT), and the decomposition onset temperature (TD24).

Here is a simplified breakdown of the classes:

  • Class 1 (Low Risk): The reaction is not capable of reaching the decomposition temperature, even with a total loss of cooling. MTSR is below the decomposition onset.

  • Class 2 (Low Risk): Similar to Class 1, but may involve higher energy potential. The MTSR is still well below the decomposition temperature.

  • Class 3 (Medium Risk): The MTSR is higher than the boiling point of the solvent but still below the decomposition temperature. The reaction is controllable by solvent reflux as long as the condenser is working and solvent inventory is sufficient.

  • Class 4 (High Risk): The process temperature (Tp) is below the decomposition temperature, but the MTSR is above it. This means a cooling failure could lead to a runaway reaction that triggers a secondary decomposition.

  • Class 5 (Very High Risk): The process is run at a temperature where decomposition can already be triggered (Tp > TD24). This is an inherently unsafe process that requires significant redesign.

To classify your reaction, you need the data from reaction calorimetry (for MTSR) and DSC (for TD24). Plotting these temperatures helps visualize the risk and determine the necessary level of control.

Section 3: Troubleshooting Common Hazardous Reactions

This section addresses specific issues related to notoriously energetic reactions used in pyridine synthesis.

Q5: My nitration reaction of a pyridine derivative shows a large, sharp exotherm. What are the primary causes and how can I mitigate them?

Nitration reactions are notoriously fast and highly exothermic, posing a significant risk. The primary hazards stem from:

  • High Heat of Reaction: The introduction of a nitro group is a very high-energy transformation.

  • Accumulation of Nitrating Agent: If the nitrating agent (e.g., nitric acid) is added too quickly or at a temperature where the reaction rate is slow, it can build up in the reactor. A subsequent small increase in temperature can then trigger a violent, uncontrollable reaction of the accumulated reagent.

  • Formation of Unstable Intermediates: The reaction may form thermally unstable intermediates or by-products.

Troubleshooting & Mitigation:

  • Use Semi-Batch Operation: Never add all reactants at once (batch operation). Add the nitrating agent slowly over time (semi-batch) to a solution of the pyridine substrate. This makes the rate of heat generation dependent on the dosing rate, not the chemical kinetics, which is much easier to control.

  • Ensure Adequate Cooling: Perform a calorimetry study to determine the maximum heat flow. Ensure your reactor's cooling capacity can handle this heat output with a safety margin.

  • Monitor the Reaction: Use in-situ monitoring (e.g., FTIR) to track the concentration of the nitrating agent and ensure it is not accumulating.

  • Choose a Safer Nitrating System: While traditional mixed acid (H2SO4/HNO3) is common, explore milder or alternative nitrating agents if feasible for your substrate. For some pyridines, a dearomatization-rearomatization strategy can offer a milder, catalyst-free pathway for nitration.

Q6: I need to synthesize an azidopyridine intermediate. What are the specific thermal hazards associated with azides?

Organic azides are energetic materials that can decompose explosively, releasing a large volume of nitrogen gas. The primary hazard is their potential for rapid, violent decomposition when subjected to heat, shock, or friction.

Key Safety Considerations:

  • Thermal Stability: The thermal stability of azidopyridines can vary greatly depending on their structure. Polyazido-pyridines, especially those with adjacent (ortho) azide groups, can have very low thermal stability.

  • Decomposition Onset: It is absolutely critical to determine the decomposition onset temperature (Tonset) using DSC before proceeding. The processing temperature should always be kept well below this onset.

  • Use in Solution: Whenever possible, handle and react azides in solution to moderate their energetic properties. Avoid isolating solid azides if possible.

  • Flow Chemistry: For the synthesis and subsequent reaction of azidopyridines, continuous flow reactors are a powerful safety tool. They minimize the amount of hazardous azide present at any given time, and the excellent heat transfer of microreactors prevents the formation of hot spots that could trigger decomposition.

Q7: My oxidation of an alkylpyridine to a pyridine-N-oxide is difficult to control. What should I be concerned about?

The N-oxidation of pyridines, often using reagents like hydrogen peroxide, is a common but hazardous transformation. A case study on the oxidation of 2-methylpyridine (2-picoline) highlights that a runaway reaction can occur where excess hydrogen peroxide and the N-oxide product both decompose, releasing non-condensable gases and leading to a rapid pressure increase.

Troubleshooting & Mitigation:

  • Control Dosing: The addition of the oxidizing agent must be carefully controlled to match the rate of reaction and the rate of heat removal.

  • Catalyst Sensitivity: The reaction runaway can be highly sensitive to the catalyst used and the presence of starting material or product, which can affect decomposition rates.

  • Thermal Analysis is Crucial: Perform reaction calorimetry to understand the heat of the desired oxidation and adiabatic calorimetry to understand the consequences of a runaway involving peroxide decomposition.

  • Quenching Strategy: Have a validated quenching procedure ready to stop the reaction in an emergency. This typically involves adding a reducing agent to destroy the excess peroxide.

Section 4: Engineering & Procedural Controls

This section focuses on the practical implementation of safety measures in the laboratory and during scale-up.

dot graph TD subgraph "Hierarchy of Controls for Thermal Hazards" A[Elimination] --> B[Substitution]; B --> C[Engineering Controls]; C --> D[Administrative Controls]; D --> E[Personal Protective Equipment (PPE)];

end enddot Fig. 2: Hierarchy of controls applied to managing thermal hazards.

Q8: What are the most effective engineering controls for preventing a thermal runaway during scale-up?

While personal protective equipment (PPE) is essential, it is the last line of defense. Engineering controls are designed to make the process inherently safer.

  • Reactor Heat Transfer: Ensure the reactor has sufficient cooling capacity. For highly exothermic reactions, a jacketed reactor may be insufficient, and internal cooling coils may be necessary. The key is to ensure the rate of heat removal is always greater than the rate of heat generation.

  • Semi-Batch/Continuous Dosing: As mentioned, controlling the addition rate of a limiting reagent is one of the most effective ways to control the heat release rate.

  • Pressure Relief System: The reactor must be equipped with a properly sized pressure relief valve or rupture disk. This system must be designed to handle the gas and vapor generated during a worst-case runaway scenario, which may require specialized testing to determine the venting requirements.

  • Continuous Flow Reactors: For particularly hazardous reactions, transitioning to a continuous flow process is a superior engineering control. Flow chemistry offers significantly better heat transfer, precise control over reaction time and temperature, and minimizes the volume of hazardous material being processed at any moment.

Q9: I've identified a potential thermal hazard. What is the protocol for developing a safe quenching procedure?

A quenching procedure is an essential safety measure to stop a reaction that is deviating from its intended course.

Protocol: Developing a Quenching Procedure

  • Identify the Quenching Agent: Choose a reagent that will rapidly and irreversibly stop the reaction. For example, for a reaction involving an organometallic reagent, an alcohol or water could be a quencher. For an oxidation, a reducing agent like sodium sulfite would be appropriate.

  • Verify Quencher Efficacy: Test the quenching agent on a small scale to confirm it stops the reaction as expected (e.g., monitor by TLC, LC-MS, or in-situ probes).

  • Assess Quenching Exotherm: This is critical. The quenching reaction itself can be exothermic. You must measure the heat of the quench using reaction calorimetry. The heat generated by the quench must be controllable by the reactor's cooling system.

  • Test for Gas Generation: Determine if the quenching reaction produces gas, which could lead to a pressure buildup.

  • Define the Procedure: Write a clear, step-by-step Standard Operating Procedure (SOP) for the quench. Specify the amount of quenching agent, the addition rate, and the expected observations (e.g., temperature change).

  • Train Personnel: Ensure all operators are trained on when and how to execute the quenching procedure.

Q10: My reaction seems to proceed differently at a larger scale (1L) than it did at the lab scale (50 mL), with more exothermicity. Why is this happening?

This is a common and dangerous issue related to scale-up. The fundamental reason is the change in the surface-area-to-volume ratio.

  • Heat Generation: The total amount of heat generated is proportional to the volume of the reaction (mass of reactants).

  • Heat Removal: The ability to remove heat is proportional to the surface area of the reactor available for heat transfer (the reactor wall).

As you increase the scale, the volume increases by the cube of the radius (r³), while the surface area only increases by the square of the radius (r²). This means that at a larger scale, the reaction generates heat much more effectively than it can be removed, leading to a temperature increase that was not observed on the small scale. This is why a thorough thermal hazard assessment before scale-up is not just recommended, but essential for safety.

Validation & Comparative

Comparative Analysis of Synthesis Routes for 2-Isopropyl-4-methylpyridin-3-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is a critical cornerstone of the discovery pipeline. 2-Isopropyl-4-methylpyridin-3-amine, a vital building block in the synthesis of potent kinase inhibitors such as KRAS inhibitors[1], presents a synthetic challenge that necessitates a thorough evaluation of available methodologies. This guide provides a comparative analysis of the primary synthesis routes to this compound, offering insights into the practical application of each, supported by experimental data to inform your selection of the most suitable pathway for your research and development needs.

Introduction: The Strategic Importance of this compound

The pyridine core is a privileged scaffold in medicinal chemistry, and its specific substitution pattern in this compound is crucial for its interaction with biological targets. The demand for robust and scalable synthetic routes is therefore of paramount importance. This document will dissect two principal synthetic strategies: a linear synthesis commencing from simple acyclic precursors, and a convergent approach involving the modification of a pre-existing pyridine ring.

Route 1: Linear Synthesis from Ethyl Isobutyrate

This route constructs the pyridine ring through a series of condensation and cyclization reactions, starting from the readily available and inexpensive ethyl isobutyrate. The overall strategy involves the sequential formation of a cyano-ketone intermediate, followed by the construction of the pyridine ring and subsequent functional group manipulations to yield the target amine.

Overall Transformation:

Route 1 Overall Ethyl Isobutyrate Ethyl Isobutyrate 2-Isobutyryl-3-methyl-2-butenenitrile 2-Isobutyryl-3-methyl-2-butenenitrile Ethyl Isobutyrate->2-Isobutyryl-3-methyl-2-butenenitrile Condensation 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile 2-Isobutyryl-3-methyl-2-butenenitrile->5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile Condensation 2-Isopropyl-4-methyl-3-cyanopyridine 2-Isopropyl-4-methyl-3-cyanopyridine 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile->2-Isopropyl-4-methyl-3-cyanopyridine Cyclization 2-Isopropyl-4-methylnicotinamide 2-Isopropyl-4-methylnicotinamide 2-Isopropyl-4-methyl-3-cyanopyridine->2-Isopropyl-4-methylnicotinamide Hydrolysis This compound This compound 2-Isopropyl-4-methylnicotinamide->this compound Hofmann Degradation

Caption: Linear synthesis of this compound from Ethyl Isobutyrate.

Experimental Protocol:

Step 1: Synthesis of 2-Isobutyryl-3-methyl-2-butenenitrile

In a four-necked flask equipped with a thermometer and a stirrer, 11.6g of ethyl isobutyrate, 60ml of THF, and 20g of potassium tert-butoxide are combined. The reaction temperature is controlled at 45-50°C while 70g of acetonitrile is added dropwise. The mixture is kept at this temperature for 4 hours. After the reaction is complete, it is cooled to below 10°C, and glacial hydrochloric acid is added to adjust the pH to 3-4. The mixture is filtered, and the organic phase is concentrated to obtain the crude product.[2]

Step 2: Synthesis of 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile

15.1g of 2-isobutyryl-3-methyl-2-butenenitrile, 60ml of ethanol, and 11.9g of DMF-DMA are added to a flask and stirred. The mixture is heated to reflux and maintained for 3 hours. After completion, the solvent is evaporated, and the residue is triturated with 50ml of water, filtered, and dried to yield 19.1 g of the product (93% yield, 99.5% purity).[2]

Step 3: Synthesis of 2-Isopropyl-4-methyl-3-cyanopyridine

20.6g of 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile, 80ml of ethanol, and 30.8g of ammonium acetate are stirred and heated to reflux for 6 hours. The solvent is then evaporated, and the residue is washed with 50ml of water and extracted with dichloromethane. The organic layer is separated and concentrated to give 12.5 g of the cyanopyridine (78% yield, 99.3% purity).[2]

Step 4 & 5: Hydrolysis and Hofmann Degradation

The resulting 2-isopropyl-4-methyl-3-cyanopyridine undergoes hydrolysis, typically with a strong acid like sulfuric acid, to form the corresponding amide, 2-isopropyl-4-methylnicotinamide. This intermediate is then subjected to a Hofmann degradation. In this reaction, the primary amide is treated with a reagent like sodium hypobromite (formed in situ from bromine and sodium hydroxide) to yield the primary amine with one less carbon atom.[2]

Analysis and Discussion:

This route is advantageous due to its use of inexpensive and readily available starting materials. The patent literature suggests high yields and purities for the intermediate steps.[2] However, a key challenge lies in the hydrolysis of the cyanopyridine intermediate. The use of concentrated sulfuric acid at elevated temperatures can lead to charring and reduced yields.[2] Furthermore, the Hofmann degradation, while a classic transformation, can sometimes be sensitive to substrate and reaction conditions. A notable drawback mentioned in the literature is the poor catalytic effect of L-proline in an alternative initial condensation step, highlighting the importance of the specific reagents chosen.[2]

Route 2: Convergent Synthesis via Cross-Coupling

A convergent approach offers the flexibility of preparing the target molecule by joining two key fragments in the later stages of the synthesis. This strategy typically involves the preparation of a suitably functionalized pyridine ring, followed by a cross-coupling reaction to introduce the isopropyl group.

Overall Transformation:

Route 2 Overall cluster_0 Preparation of Pyridine Core cluster_1 Cross-Coupling 4-Methylpyridine 4-Methylpyridine 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 4-Methylpyridine->3-Bromo-4-methylpyridine Bromination 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine 3-Bromo-4-methylpyridine->3-Amino-4-methylpyridine Amination 3-Amino-2-bromo-4-methylpyridine 3-Amino-2-bromo-4-methylpyridine 3-Amino-4-methylpyridine->3-Amino-2-bromo-4-methylpyridine Bromination This compound This compound 3-Amino-2-bromo-4-methylpyridine->this compound Cross-Coupling (e.g., Negishi, Kumada)

Caption: Convergent synthesis of this compound via cross-coupling.

Hypothetical Protocol based on Established Methodologies:

Step 1: Synthesis of 3-Bromo-4-methylpyridine

To a solution of 4-methylpyridine in oleum, bromine is added dropwise at elevated temperatures (160-170°C) and the reaction is stirred for several hours. After cooling, the reaction mixture is poured into ice water and neutralized with a base. The product is then extracted and purified. A reported yield for this transformation is 66%.[3]

Step 2: Synthesis of 3-Amino-4-methylpyridine

3-Bromo-4-methylpyridine is subjected to amination. This can be achieved by heating with aqueous ammonia in the presence of a copper catalyst in an autoclave. A patent describes a procedure where 3-bromo-4-methylpyridine is heated with concentrated ammonia and copper sulfate at 180°C for 8 hours, yielding 3-amino-4-methylpyridine in 90% yield.[3]

Step 3: Synthesis of 3-Amino-2-bromo-4-methylpyridine

Selective bromination of 3-amino-4-methylpyridine at the 2-position is the next critical step. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

Step 4: Cross-Coupling to Introduce the Isopropyl Group

The final step involves a palladium-catalyzed cross-coupling reaction. Several methods could be employed:

  • Negishi Coupling: The 3-amino-2-bromo-4-methylpyridine can be coupled with an organozinc reagent, such as isopropylzinc chloride, in the presence of a palladium catalyst. The Negishi reaction is known for its functional group tolerance and is a powerful tool for C(sp²)-C(sp³) bond formation.[4]

  • Kumada Coupling: Alternatively, an organomagnesium reagent like isopropylmagnesium bromide could be used in a Kumada coupling, typically catalyzed by a nickel or palladium complex.

Analysis and Discussion:

The convergent approach offers the significant advantage of building complexity late in the synthesis, which can be beneficial for producing analogs. The yields for the initial steps of preparing 3-amino-4-methylpyridine are reported to be good.[3] However, the success of this route hinges on the efficiency and selectivity of the final cross-coupling step. These reactions often require careful optimization of catalysts, ligands, and reaction conditions. The organometallic reagents used (organozinc or organomagnesium) can be sensitive to air and moisture, necessitating inert atmosphere techniques. A potential challenge is the selective bromination of 3-amino-4-methylpyridine at the desired position.

Comparative Summary

FeatureRoute 1: Linear Synthesis from Ethyl IsobutyrateRoute 2: Convergent Synthesis via Cross-Coupling
Starting Materials Inexpensive, readily available acyclic compounds (ethyl isobutyrate, acetonitrile)Substituted pyridines (4-methylpyridine), requiring multi-step preparation
Overall Yield Potentially high, but can be affected by the challenging hydrolysis step.Dependent on the efficiency of the final cross-coupling step.
Scalability Potentially scalable, but the hydrolysis and Hofmann degradation steps may require optimization for large-scale production.The use of organometallic reagents and palladium catalysts can present scalability challenges and cost considerations.
Flexibility for Analog Synthesis Less flexible; modifications require altering the entire synthetic sequence.Highly flexible; different alkyl or aryl groups can be introduced in the final step by changing the cross-coupling partner.
Key Challenges Harsh conditions for hydrolysis of the cyanopyridine; optimization of the Hofmann degradation.Selective bromination of the pyridine ring; optimization of the cross-coupling reaction; handling of sensitive organometallic reagents.
Environmental & Safety Use of strong acids and bromine in the Hofmann degradation.Use of potentially pyrophoric organometallic reagents and precious metal catalysts.

Conclusion and Recommendations

Both synthetic routes to this compound present viable options for the research chemist, each with a distinct set of advantages and disadvantages.

Route 1 is a strong candidate for the large-scale synthesis of the target molecule itself, provided the challenges associated with the hydrolysis and Hofmann degradation steps can be effectively managed and optimized. Its reliance on cheap starting materials makes it economically attractive.

Route 2 , the convergent approach, is highly recommended for medicinal chemistry programs where the synthesis of a diverse library of analogs is the primary objective. The ability to introduce various substituents in the final cross-coupling step provides unparalleled flexibility for structure-activity relationship (SAR) studies. While potentially more expensive due to the use of precious metal catalysts and the need for more specialized handling of reagents, the strategic advantage of rapid analog synthesis often outweighs these concerns in a drug discovery setting.

Ultimately, the choice of synthesis route will depend on the specific goals of the project. For bulk production of a single target, a well-optimized linear synthesis may be preferable. For exploratory research and the generation of chemical diversity, the convergent cross-coupling strategy is the more logical and powerful choice.

References

A Senior Application Scientist's Guide to Pyridine Intermediates: A Comparative Analysis of 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyridine Scaffold in Modern Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties—including its ability to act as a hydrogen bond acceptor, its inherent polarity, and its capacity for π-π stacking interactions—make it a "privileged scaffold" in drug design.[3] Pyridine and its derivatives are integral components in over 7,000 commercial drugs, targeting a vast spectrum of diseases.[2] The true power of this scaffold lies in its synthetic tractability; strategic functionalization of the pyridine ring allows medicinal chemists to meticulously modulate a molecule's steric, electronic, and lipophilic properties. This fine-tuning is critical for optimizing target affinity, selectivity, and pharmacokinetic profiles (ADME).[4]

This guide provides an in-depth comparative analysis of 2-Isopropyl-4-methylpyridin-3-amine, a highly relevant intermediate in modern oncology, against other foundational pyridine building blocks. We will dissect their synthetic accessibility, compare their reactivity in key transformations, and contextualize their application, providing researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal intermediate for their specific research objectives.

Featured Intermediate: Profile of this compound

This compound (CAS: 1698293-93-4) is a tri-substituted aminopyridine that has gained significant prominence as a key building block in the synthesis of targeted cancer therapeutics.[5][6]

  • Molecular Formula: C₉H₁₄N₂[7]

  • Molecular Weight: 150.22 g/mol [8]

  • Appearance: White to yellow liquid or solid

Structural & Physicochemical Characteristics: The molecule's architecture is defined by three key substituents that dictate its utility:

  • 3-Amino Group: This primary amine serves as the principal reactive handle for subsequent chemical modifications, typically acting as a potent nucleophile for forming amide, urea, or sulfonamide bonds. Its position is crucial for orienting downstream functionality.

  • 2-Isopropyl Group: This bulky, lipophilic group imparts significant steric influence. It can shield the adjacent amino group and the ring nitrogen, potentially modulating their reactivity and providing conformational constraints. This steric hindrance can be leveraged to enhance selectivity in binding to protein targets.

  • 4-Methyl Group: This small alkyl group acts as a weak electron-donating group, subtly influencing the electron density and basicity of the pyridine ring.

Its most notable application is as a critical intermediate for the synthesis of KRAS G12C inhibitors, a revolutionary class of drugs for treating specific subtypes of pancreatic, colorectal, and lung cancers.[5][6][9]

Comparative Pyridine Intermediates

To provide a robust comparison, we have selected three alternative pyridine intermediates that represent different substitution patterns, electronic profiles, and levels of structural complexity.

  • 2-Aminopyridine (CAS: 504-29-0): A foundational, monosubstituted pyridine. It is a classic pharmacophore found in a wide array of approved drugs and serves as a baseline for understanding the impact of further substitution.[10][11]

  • 3-Amino-4-nitropyridine (CAS: 1681-46-5): A pyridine featuring a powerful electron-withdrawing group (EWG). This intermediate is instrumental for exploring nucleophilic aromatic substitution (SₙAr) chemistry and is the direct precursor to the neuromuscular therapeutic, Amifampridine.[12]

  • Pyrazolo[3,4-b]pyridine Core: A fused bicyclic system. This scaffold offers a rigid, planar structure with a defined three-dimensional shape, commonly employed in the design of kinase inhibitors due to its ability to mimic the purine core of ATP.[13]

Comparative Analysis: Synthesis, Properties, and Reactivity

A. Synthetic Accessibility and Modularity

The route to a building block is as critical as its reactivity. Efficiency, cost, and the ability to generate analogs are paramount considerations.

  • This compound: Synthesis is a multi-step process, often starting from simple precursors like ethyl isobutyrate. Patented routes involve a sequence of condensation, cyclization, hydrolysis, and Hofmann degradation steps.[6] This complexity means it is typically purchased as a specialty intermediate rather than prepared in-house for initial screening campaigns.

  • 2-Aminopyridine: Classically synthesized via the Chichibabin reaction, where pyridine is treated with sodium amide in ammonia.[1] While effective, this method has limitations in terms of functional group tolerance. Modern methods offer more versatility.

  • 3-Amino-4-nitropyridine: Prepared through nitration of aminopyridines, a process that must be carefully controlled to achieve the desired regioselectivity. The strong electronic influence of the existing groups dictates the position of incoming substituents.

  • Pyrazolo[3,4-b]pyridine: Typically constructed through the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or a related synthon.[13] The modularity of this approach allows for variation at multiple positions by changing either the pyrazole or the carbonyl component.

cluster_0 General Synthetic Approaches Precursors Simple Carbonyls & Amine Sources Condensation Multi-Component Condensation (e.g., Hantzsch, Guareschi) [2, 15] Precursors->Condensation Cycloaddition Cycloaddition Reactions (e.g., Diels-Alder) [11] Precursors->Cycloaddition Intermediates Substituted Pyridine Intermediates Condensation->Intermediates Cycloaddition->Intermediates Functionalization Direct C-H Functionalization or Substitution [19] Functionalization->Intermediates

Caption: Generalized synthetic pathways to pyridine intermediates.

B. Physicochemical Properties and Structural Impact

The choice of intermediate directly impacts the drug-like properties of the final compound.

PropertyThis compound2-Aminopyridine3-Amino-4-nitropyridinePyrazolo[3,4-b]pyridine Core
Key Features Steric bulk (isopropyl), nucleophilic amineSimple, low MW, classic pharmacophoreStrong EWG (nitro), activated ringRigid, planar, ATP-mimetic
MW ( g/mol ) 150.22[14]94.11139.10Variable (scaffold base)
cLogP (approx.) ~1.7[14]~0.5~0.8Variable
Reactivity Profile Nucleophilic amine, sterically hinderedNucleophilic amine, accessible N-ringReduced amine nucleophilicity, SₙArN-H for substitution, C-H functionalization
Therapeutic Area Oncology (KRAS Inhibitors)[5]Broad (Antihistamine, Antimicrobial)[11]Neuromuscular (LEMS)[12]Oncology (Kinase Inhibitors)[13]

The isopropyl and methyl groups on this compound increase its lipophilicity (higher logP) compared to the parent 2-aminopyridine. This property is often desirable for enhancing membrane permeability and accessing hydrophobic binding pockets but can also lead to solubility challenges if not balanced. In contrast, the pyrazolo[3,4-b]pyridine core provides a rigid scaffold that reduces the entropic penalty of binding to a target, often leading to higher potency.

C. Reactivity in Key Coupling Reactions

The ultimate utility of these intermediates is realized in their ability to be incorporated into larger, more complex molecules, most commonly via palladium-catalyzed cross-coupling reactions.[15]

  • This compound: The 3-amino group is the primary site for coupling. In reactions like Buchwald-Hartwig amination, it can act as the amine component. However, the adjacent isopropyl group at the 2-position exerts significant steric hindrance. This can be a challenge, potentially requiring more forcing reaction conditions (higher temperatures, stronger bases, or specialized phosphine ligands like XPhos or RuPhos) to achieve good yields.[16] This steric effect can also be an advantage, preventing undesired side reactions at the ring nitrogen.

  • 2-Aminopyridine: With less steric hindrance, both the exocyclic amino group and the endocyclic ring nitrogen are potential nucleophiles and coordination sites for the palladium catalyst. This can sometimes lead to catalyst inhibition or side reactions, requiring careful optimization of reaction conditions.

  • 3-Amino-4-nitropyridine: The electron-withdrawing nitro group significantly reduces the nucleophilicity of the 3-amino group, making it a poorer substrate for reactions like acylation or sulfonylation without prior activation. However, the nitro group strongly activates the 4-position for SₙAr, allowing for the displacement of a suitable leaving group (if present) or the nitro group itself under specific conditions.

  • Pyrazolo[3,4-b]pyridine: The N-H of the pyrazole ring is a common site for alkylation or arylation. The pyridine part of the scaffold can be pre-functionalized with a halogen (e.g., bromine) at a specific carbon, which then serves as an excellent handle for Suzuki, Stille, or Sonogashira cross-coupling reactions to build out complexity.[13]

cluster_1 Drug Discovery Workflow Logic Intermediate Select Pyridine Intermediate Coupling Perform Pd-Catalyzed Cross-Coupling [44] Intermediate->Coupling Purification Purify & Characterize (HPLC, NMR, MS) [32] Coupling->Purification SAR Biological Screening & Structure-Activity Relationship (SAR) [39] Purification->SAR Optimization Lead Optimization SAR->Optimization Optimization->Intermediate Iterate with New Intermediate

Caption: Iterative workflow using pyridine intermediates in drug discovery.

Experimental Protocol: Comparative Evaluation via Palladium-Catalyzed Buchwald-Hartwig Amination

To provide a self-validating system for comparing the reactivity of aminopyridine intermediates, the following protocol for a Buchwald-Hartwig amination can be employed. This reaction couples the aminopyridine with an aryl bromide, a cornerstone transformation in medicinal chemistry.

Objective: To compare the reaction efficiency (yield, purity) of this compound versus 2-aminopyridine in a standardized cross-coupling reaction.

Materials:

  • Aryl Bromide (e.g., 4-bromotoluene) (1.0 eq)

  • Aminopyridine Intermediate (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene (solvent)

  • Nitrogen or Argon gas supply

Equipment:

  • Schlenk tube or microwave vial with stir bar

  • Heater/stir plate with oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Silica gel for column chromatography

  • HPLC or LC-MS for purity analysis

  • NMR spectrometer for structural confirmation

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk tube under an inert atmosphere of nitrogen, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add the aryl bromide (1.0 eq) and the selected aminopyridine intermediate (1.2 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously. Causality Note: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the reductive elimination step, especially with potentially challenging, sterically hindered substrates like this compound.[16] NaOtBu is a strong, non-nucleophilic base required to deprotonate the aminopyridine and facilitate the catalytic cycle.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour) until the limiting reagent (aryl bromide) is consumed.

  • Workup: Cool the reaction to room temperature. Quench with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product under reduced pressure using a rotary evaporator. Purify the residue by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure. Determine the final purity by HPLC or LC-MS analysis. The isolated yield should be calculated and recorded.

By running this protocol in parallel for both this compound and 2-aminopyridine, a direct, quantitative comparison of their performance can be made, providing invaluable data for project decisions.

Conclusion and Future Outlook

The selection of a pyridine intermediate is a strategic decision with profound implications for the entire drug discovery cascade.

  • This compound is a specialized, high-value intermediate whose utility is intrinsically linked to its role in constructing potent and selective KRAS G12C inhibitors. Its defining features are the steric bulk of the isopropyl group and the nucleophilic handle of the amino group. While its synthesis is non-trivial, its commercial availability makes it an essential tool for oncology research.

  • 2-Aminopyridine remains the workhorse, offering a simple, low-cost entry point for exploring broad chemical space. Its minimal substitution provides a reactive template but may lack the nuanced steric and electronic features required for highly specific biological targets.

  • 3-Amino-4-nitropyridine and fused pyrazolo[3,4-b]pyridines represent alternative strategies, leveraging powerful electronic effects or scaffold rigidity, respectively, to address different therapeutic challenges.

The comparative analysis demonstrates that there is no single "best" intermediate. The optimal choice is dictated by the specific biological target, the desired structure-activity relationship, and the planned synthetic strategy.[17] As synthetic methodologies continue to advance, particularly in the realm of late-stage C-H functionalization, our ability to modify these core scaffolds will expand, further cementing the pyridine ring's indispensable role in the future of medicine.[18][19]

References

Alternative building blocks for KRAS G12C inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Building Blocks for the Synthesis of Covalent KRAS G12C Inhibitors

Introduction: The Challenge of Targeting KRAS G12C

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in oncology. The specific mutation at codon 12, where glycine is replaced by cysteine (G12C), is a key driver in a significant portion of non-small cell lung cancers, colorectal cancers, and other solid tumors. The breakthrough in targeting KRAS G12C came with the development of covalent inhibitors that irreversibly bind to the mutant cysteine residue. These inhibitors leverage a unique, drug-accessible pocket (the Switch-II pocket) that is present only when KRAS G12C is in its inactive, GDP-bound state.

The general architecture of these inhibitors consists of three key components:

  • An electrophilic warhead (typically an acrylamide) that forms a covalent bond with the thiol group of Cys12.

  • A core heterocyclic scaffold that anchors the molecule in the Switch-II pocket through specific hydrogen bonds and hydrophobic interactions.

  • A solvent-exposed moiety that can be modified to fine-tune physicochemical properties like solubility and metabolic stability.

The synthesis of these complex molecules is a critical aspect of their development and commercialization. The choice of starting materials, or "building blocks," directly impacts the efficiency, scalability, cost, and overall robustness of the synthetic route. This guide provides a comparative analysis of established and alternative building block strategies for constructing the core scaffolds of leading KRAS G12C inhibitors, supported by experimental data and protocols.

Visualizing the Core Synthetic Challenge

The primary challenge lies in the efficient assembly of the core heterocyclic systems. The choice of which bonds to form and in what order dictates the starting materials and overall convergence of the synthesis.

cluster_0 General KRAS G12C Inhibitor Structure A Core Heterocyclic Scaffold (Binds to Switch-II Pocket) B Linker A->B D Solvent-Exposed Group (Tuning Properties) A->D Substitution for Property Modulation C Electrophilic Warhead (e.g., Acrylamide) B->C

Caption: General pharmacophore model for a covalent KRAS G12C inhibitor.

I. The Archetype: Building Blocks for Sotorasib (AMG 510)

Sotorasib was the first FDA-approved KRAS G12C inhibitor. Its core is a complex, fused heterocyclic system. The initial discovery synthesis and later process chemistry routes highlight a key building block approach.

The Established Route: A Pyridine-dione Core

The manufacturing synthesis of Sotorasib often relies on the construction of a central pyridine-dione ring, which is then elaborated. A key building block for this approach is 3-hydroxy-2,2-dimethyl-4-oxopiperidine-1-carboxylate .

Key Building Blocks:

  • Core A: A protected piperidinone derivative.

  • Core B: A substituted pyrimidine or pyridine fragment, such as 4-chloro-7-methoxyquinoline-6-carboxamide.

  • Warhead Precursor: Acryloyl chloride, typically introduced in the final step.

Synthetic Logic: The strategy involves a condensation reaction to form the central pyridine-dione, followed by functionalization. This linear approach, while effective, can be lengthy.

II. Alternative Strategy: Convergent Synthesis via Pre-functionalized Scaffolds

A major goal in medicinal and process chemistry is to develop convergent syntheses, where large fragments of the molecule are prepared separately and then joined late in the route. This often improves overall yield and flexibility. For KRAS G12C inhibitors, this means creating advanced building blocks that already contain multiple key features.

Alternative Building Block 1: The Naphthyridine Core (Adagrasib-like)

Adagrasib (MRTX849) features a different core, a substituted naphthyridine, which presents distinct synthetic challenges and opportunities. The synthesis often proceeds through the construction of this core from simpler building blocks.

Key Building Blocks:

  • Core A: A functionalized aminopyridine, such as 2,6-dichloropyridin-4-amine.

  • Core B: A boronic acid or ester for Suzuki coupling, containing the solvent-exposed moiety.

  • Warhead Moiety: A piperazine-acrylamide fragment.

Comparison to Sotorasib Approach: The Adagrasib synthesis is highly modular, relying heavily on robust cross-coupling reactions like the Suzuki coupling. This allows for late-stage diversification of the solvent-exposed region, which is a significant advantage for exploring structure-activity relationships (SAR).

Alternative Building Block 2: The Pyridopyrimidinone Scaffold

Recent research has focused on simplifying the core while maintaining binding affinity. One such approach involves a pyridopyrimidinone scaffold, which can be assembled efficiently from readily available starting materials.

Key Building Blocks:

  • Core A: 2-Amino-6-chloronicotinaldehyde. This is a powerful building block as the aldehyde can be used to form the pyrimidinone ring, and the chloride provides a handle for cross-coupling.

  • Core B: An isothiocyanate or a guanidine derivative to form the pyrimidinone ring.

  • Core C: A boronic ester for Suzuki coupling to install the linker and warhead precursor.

Experimental Data: Comparison of Synthetic Efficiency

Parameter Sotorasib (Linear Approach) Pyridopyrimidinone (Convergent) Reference
Overall Yield ~10-15% (Reported research routes)~25-35%
Longest Linear Sequence 8-10 steps5-6 steps
Key Reaction Condensation / CyclizationSuzuki Coupling / Cyclocondensation
Scalability Concerns Multiple chiral centers, potential for side reactionsRobust, well-understood cross-coupling reactions

This data highlights the significant advantages of a convergent strategy built around a highly functionalized building block like 2-amino-6-chloronicotinaldehyde. The reduction in step count and increase in overall yield are critical for large-scale production.

III. Experimental Protocol: Convergent Synthesis of a Pyridopyrimidinone Core

This protocol describes a key step in a convergent synthesis, demonstrating the use of an advanced building block.

Workflow: Suzuki Coupling and Cyclization

G A Building Block A (2-Amino-6-chloronicotinaldehyde) C Suzuki Coupling (Pd Catalyst, Base) A->C B Building Block B (Boronic Ester with linker-warhead precursor) B->C D Coupled Intermediate C->D E Guanidine HCl, Base D->E F Pyridopyrimidinone Core E->F

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of 2-Isopropyl-4-methylpyridin-3-amine

This compound is a critical heterocyclic intermediate in the synthesis of contemporary pharmaceuticals, most notably as a key building block for KRAS G12C inhibitors used in the treatment of various cancers such as pancreatic, colorectal, and lung cancer.[1][2] The efficient and scalable synthesis of this compound is therefore of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of different synthetic pathways to this compound, offering an in-depth look at their respective efficiencies, methodologies, and the chemical principles that underpin them. We will dissect a patented industrial method and explore viable alternative routes, providing the necessary experimental data and protocols for their evaluation.

Comparative Analysis of Synthetic Pathways

This guide will benchmark three distinct synthetic strategies for the preparation of this compound. Each pathway is evaluated based on its overall yield, reagent accessibility and cost, reaction conditions, and scalability.

Parameter Pathway 1: Multi-step Synthesis via Cyanopyridine Intermediate Pathway 2: Modified Bohlmann-Rahtz Pyridine Synthesis Pathway 3: Synthesis via Nitropyridine Reduction
Starting Materials Ethyl isobutyrate, Acetonitrile, DMF-DMA, Ammonium acetate3-Amino-4-methyl-2-pentanone, 3-Butyn-2-one2-Isopropyl-4-methylpyridine
Key Intermediates 2-isopropyl-4-methyl-3-cyanopyridine, 2-isopropyl-4-methylnicotinamideAminodiene intermediate2-Isopropyl-4-methyl-3-nitropyridine
Overall Yield ~55-65% (reported over 5 steps)[3]Estimated 60-75% (one-pot)[4][5]Estimated 50-60% (two steps)
Reagent Cost & Availability Readily available and relatively inexpensive starting materials[3]Requires synthesis of a specific enamine or use of less common alkynonesRequires synthesis of the substituted pyridine starting material; nitrating agents can be hazardous
Reaction Conditions Multiple steps with varying temperatures, including reflux and low-temperature reactions[3]Can be performed as a one-pot reaction, often requiring elevated temperatures, though acid catalysis can lower them[4][5]Nitration requires strong acids and careful temperature control; reduction is typically straightforward
Scalability Demonstrated scalability in patent literature[3]Good scalability, especially with one-pot modificationsScalability of nitration can be challenging due to safety concerns
Key Advantages Well-documented and optimized process with high purity product[3]High convergence and atom economy in the one-pot variantPotentially shorter route if the starting pyridine is available
Key Disadvantages Multi-step process with isolation of intermediatesMay require optimization for specific substrates to avoid side reactionsNitration can lead to regioisomer formation; handling of nitrating agents

Pathway 1: Multi-step Synthesis via Cyanopyridine Intermediate

This pathway, detailed in patent literature, represents a robust and scalable method for the production of this compound.[3] The synthesis proceeds through a series of condensation and cyclization reactions to form a key cyanopyridine intermediate, which is then converted to the target amine.

Causality of Experimental Choices

The initial Claisen-type condensation of ethyl isobutyrate with acetonitrile, facilitated by a strong base like potassium tert-butoxide, is a classic strategy for forming a β-ketonitrile.[3] The subsequent steps involving DMF-DMA and ammonium acetate are designed to build the pyridine ring through a process analogous to a modified Guareschi-Thorpe condensation. The choice of a cyanopyridine intermediate is strategic as the cyano group can be readily hydrolyzed to a carboxamide, which is the necessary precursor for the final Hofmann degradation. The Hofmann degradation is a well-established method for converting amides to primary amines with one fewer carbon atom, providing a clean route to the desired 3-aminopyridine.[6][7]

Experimental Protocol

Step 1: Synthesis of 2-isobutyryl-3-methyl-2-butenenitrile In a suitable reactor, 11.6g of ethyl isobutyrate is dissolved in 60ml of THF, and 20g of potassium tert-butoxide is added. The mixture is stirred, and the temperature is maintained at 45-50°C while 70g of acetonitrile is added dropwise. The reaction is held at this temperature for 4 hours. After completion, the mixture is cooled to below 10°C, and the pH is adjusted to 3-4 with glacial acetic acid. The resulting crude product is obtained after filtration and removal of the organic solvent.[3]

Step 2: Synthesis of 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile 15.1g of the crude product from Step 1 is mixed with 60ml of ethanol and 11.9g of DMF-DMA. The mixture is heated to reflux for 3 hours. After the reaction, the solvent is evaporated, and the residue is triturated with 50ml of water, filtered, and dried to yield the product.[3]

Step 3: Synthesis of 2-isopropyl-4-methyl-3-cyanopyridine 20.6g of the product from Step 2 is dissolved in 80ml of ethanol, and 30.8g of ammonium acetate is added. The mixture is heated to reflux for 6 hours. The solvent is then evaporated, and the residue is washed with 50ml of water and extracted with dichloromethane. The organic layer is separated and concentrated to give the cyanopyridine with a reported yield of 78% and a purity of 99.3%.[3]

Step 4: Hydrolysis to 2-isopropyl-4-methylnicotinamide The cyanopyridine from the previous step is subjected to acidic or basic hydrolysis to convert the cyano group to a carboxamide.

Step 5: Hofmann Degradation to this compound The 2-isopropyl-4-methylnicotinamide is treated with a solution of bromine in aqueous sodium hydroxide. The reaction mixture is heated to facilitate the rearrangement and subsequent hydrolysis of the intermediate isocyanate to the final amine product.

Visualizing the Pathway

Pathway1 A Ethyl isobutyrate B 2-isobutyryl-3-methyl- 2-butenenitrile A->B 1. KOBu-t, Acetonitrile 2. H+ C 5-N,N-dimethyl-2-isobutyryl- 2,4-dipentenenitrile B->C DMF-DMA, EtOH, reflux D 2-isopropyl-4-methyl- 3-cyanopyridine C->D NH4OAc, EtOH, reflux E 2-isopropyl-4-methyl- nicotinamide D->E Hydrolysis F 2-Isopropyl-4-methyl- pyridin-3-amine E->F Br2, NaOH, H2O

Caption: Synthetic route via a cyanopyridine intermediate.

Pathway 2: Modified Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for constructing substituted pyridines from enamines and ethynylketones.[8][9] A modified, one-pot version of this reaction can be envisioned for the synthesis of this compound, offering a more convergent and potentially more efficient route.

Causality of Experimental Choices

This approach is predicated on the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[5] For the synthesis of our target molecule, a suitable enamine would be 3-amino-4-methyl-2-pentanone, which can be reacted with a simple ethynylketone like 3-butyn-2-one. The classical Bohlmann-Rahtz synthesis often requires high temperatures for the final cyclization step. However, the inclusion of a Brønsted or Lewis acid catalyst can significantly lower the required temperature, allowing the reaction to proceed in a one-pot fashion.[4][5] This modification enhances the practicality and energy efficiency of the synthesis.

Experimental Protocol (Proposed)

One-Pot Synthesis of this compound In a reaction vessel, 3-amino-4-methyl-2-pentanone (1 equivalent) and 3-butyn-2-one (1.1 equivalents) are dissolved in a 5:1 mixture of toluene and acetic acid. The mixture is heated to 50-80°C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Visualizing the Pathway

Pathway2 cluster_reactants Reactants A 3-Amino-4-methyl-2-pentanone C Aminodiene Intermediate A->C B 3-Butyn-2-one B->C D 2-Isopropyl-4-methyl- pyridin-3-amine C->D Acid Catalyst, Heat (Cyclodehydration)

Caption: Convergent Bohlmann-Rahtz synthesis approach.

Pathway 3: Synthesis via Nitropyridine Reduction

A common strategy for the introduction of an amino group onto an aromatic ring is through the reduction of a nitro group. This pathway involves the initial synthesis of 2-isopropyl-4-methylpyridine, followed by nitration at the 3-position and subsequent reduction to the desired amine.

Causality of Experimental Choices

The synthesis of the 2-isopropyl-4-methylpyridine core can be achieved through various pyridine synthesis methods. Once obtained, regioselective nitration is the key challenge. The directing effects of the alkyl substituents would favor nitration at the 3- and 5-positions. Careful control of reaction conditions, such as the choice of nitrating agent (e.g., HNO₃/H₂SO₄) and temperature, is crucial to maximize the yield of the desired 3-nitro isomer. The final step, the reduction of the nitro group, is a well-established and generally high-yielding transformation. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl), offering flexibility in the choice of reaction conditions.[10]

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-isopropyl-4-methylpyridine This can be prepared via established pyridine synthesis routes, for example, from the condensation of an appropriate unsaturated carbonyl compound with an ammonia source.

Step 2: Nitration to 2-Isopropyl-4-methyl-3-nitropyridine To a cooled (0-5°C) mixture of concentrated sulfuric acid and fuming nitric acid, 2-isopropyl-4-methylpyridine is added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then carefully poured onto ice and neutralized with a base (e.g., NaOH or NH₄OH). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified to isolate the 3-nitro isomer.

Step 3: Reduction to this compound The 2-isopropyl-4-methyl-3-nitropyridine is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is subjected to hydrogenation at a suitable pressure of hydrogen gas until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the target amine.

Visualizing the Pathway

Pathway3 A 2-Isopropyl-4-methylpyridine B 2-Isopropyl-4-methyl- 3-nitropyridine A->B HNO3, H2SO4 C 2-Isopropyl-4-methyl- pyridin-3-amine B->C Reduction (e.g., H2, Pd/C)

Caption: Synthesis through nitration and subsequent reduction.

Conclusion and Future Perspectives

The choice of a synthetic pathway for this compound is a critical decision that impacts the overall efficiency, cost, and environmental footprint of the manufacturing process. The patented multi-step synthesis (Pathway 1) offers a well-defined and scalable route with high product purity, making it suitable for industrial production.[3] The modified Bohlmann-Rahtz synthesis (Pathway 2) presents a highly convergent and atom-economical alternative that is attractive for its one-pot nature, though it may require further optimization for this specific target.[4][5] The nitration-reduction sequence (Pathway 3) is a classical approach that could be viable if the starting substituted pyridine is readily available, but it carries the challenges of regioselectivity and the handling of hazardous nitrating agents.

Future research in this area should focus on developing even more efficient and sustainable methods. This could include the exploration of novel catalytic systems for C-H amination of the 2-isopropyl-4-methylpyridine core, which would represent a more direct and atom-economical approach. Additionally, the development of continuous flow processes for any of these pathways could offer significant advantages in terms of safety, consistency, and scalability.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Isopropyl-4-methylpyridin-3-amine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in the development of targeted therapies such as KRAS inhibitors, the precise structural characterization of heterocyclic intermediates is paramount.[1] 2-Isopropyl-4-methylpyridin-3-amine is a key building block in the synthesis of such advanced pharmaceutical agents.[2] However, synthetic pathways can often yield a mixture of positional isomers, where the amine group is located at different positions on the pyridine ring. The subtle yet critical differences in the physicochemical and biological properties of these isomers necessitate robust, unambiguous analytical methods for their differentiation.

This guide provides a comprehensive comparison of the spectroscopic signatures of this compound and its primary positional isomers. As a senior application scientist, my objective is not merely to present data but to explain the underlying principles that govern the observed spectroscopic differences. We will explore how the interplay of electronic and steric effects between the amino, isopropyl, and methyl substituents manifests in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This document is intended for researchers, analytical scientists, and process chemists who require a reliable analytical framework for identifying and distinguishing these closely related molecules.

Isomers Under Investigation

The primary focus of this guide is the spectroscopic comparison of three key positional isomers where the locations of the isopropyl and methyl groups are fixed, and the position of the amine substituent varies.

Figure 1: Chemical structures of the target compound and its key positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of these isomers. The chemical shifts (δ) and coupling constants (J) of the pyridine ring protons are exquisitely sensitive to the electronic environment dictated by the substituent positions.

Expertise & Rationale

The pyridine ring has a complex electronic landscape. The nitrogen atom is electron-withdrawing, creating a general downfield shift for ring protons compared to benzene. The substituents—amino (-NH₂), isopropyl (-CH(CH₃)₂), and methyl (-CH₃)—are all electron-donating groups (EDGs). The amino group is a particularly strong EDG through resonance.

  • 3-Amino Isomer (Target): The amino group at C3 strongly shields the ortho positions (C2 and C4) and the para position (C6). However, C2 and C4 are already substituted. This leaves the protons at C5 and C6. The C5 proton will be significantly shielded (shifted upfield) by the C4-methyl and C3-amino groups. The C6 proton will also be shielded, but to a lesser extent.

  • 5-Amino Isomer: The amino group at C5 will strongly shield its ortho positions (C4 and C6) and its para position (C2). The C6 proton, being ortho to the strong -NH₂ EDG, is expected to be the most upfield aromatic proton. The C3 proton will be least affected.

  • 6-Amino Isomer: The amino group at C6 is para to the C3 position and ortho to the C5 position. The protons at C3 and C5 will be strongly shielded, resulting in two distinct upfield signals. The bulky isopropyl group at C2 may cause some steric hindrance with the C6-amino group, potentially influencing its conformation and the N-H proton signals.

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts and coupling patterns for the aromatic protons of each isomer. These predictions are based on established substituent effects in aminopyridine systems.[3]

IsomerProtonPredicted δ (ppm)MultiplicityExpected J (Hz)Rationale
3-Amino H-5~6.8 - 7.0d~5-6Shielded by adjacent -CH₃ and -NH₂.
H-6~7.8 - 8.0d~5-6Less shielded, para to -NH₂.
5-Amino H-3~7.0 - 7.2s-Shielded by para -NH₂.
H-6~6.5 - 6.7s-Strongly shielded by ortho -NH₂.
6-Amino H-3~6.3 - 6.5d~8-9Strongly shielded by para -NH₂.
H-5~7.2 - 7.4d~8-9Shielded by ortho -NH₂.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse ('zg') experiment.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds to allow for full relaxation of protons.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine proton ratios.

Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation

Mass spectrometry provides the molecular weight, confirming the elemental composition (C₉H₁₄N₂), and offers clues to the isomeric structure through distinct fragmentation patterns. While all isomers will have the same molecular ion peak (m/z 150), the relative abundances of fragment ions will differ.

Expertise & Rationale

Under Electron Ionization (EI), the position of the substituents relative to the ring nitrogen dictates the stability of the molecular ion and its subsequent fragmentation pathways. The interaction of a side chain with the ring nitrogen is a known differentiator for pyridine isomers.[4]

  • Key Fragmentation: A primary fragmentation for all isomers will be the loss of a methyl group (•CH₃, 15 Da) from the isopropyl moiety via alpha-cleavage, leading to a stable resonance-delocalized cation at m/z 135 . This is expected to be a major peak for all isomers.

  • Isomer Differentiation:

    • 3-Amino & 5-Amino Isomers: Fragmentation will likely be dominated by the loss of •CH₃ (m/z 135) and potentially the loss of propene (C₃H₆, 42 Da) via a McLafferty-type rearrangement if sterically feasible, though this is less common for aromatic systems.

    • 6-Amino Isomer: The proximity of the amino group at C6 and the isopropyl group at C2 may enable unique fragmentation pathways. For example, an interaction involving hydrogen transfer from the amino group to the isopropyl side chain or vice-versa could lead to distinct low-mass fragments not seen in the other isomers. The fragmentation of 2-substituted pyridines often involves interaction with the ring nitrogen.[5]

Predicted EI-MS Data
m/z ValueProposed FragmentExpected in Isomer(s)Rationale
150[M]⁺AllMolecular Ion
135[M - CH₃]⁺All (likely base peak)Loss of methyl from isopropyl group
107[M - C₃H₇]⁺AllLoss of isopropyl radical
77-79Pyridine ring fragmentsAllComplex ring cleavage

The key to differentiation lies in the relative intensities of these fragments and the presence of minor, unique fragments that would require high-resolution tandem MS (MS/MS) to fully elucidate.

Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or GC inlet.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV. This energy level is standard for generating reproducible fragmentation patterns and creating library-searchable spectra.

  • Mass Analysis: Scan a mass range from m/z 40 to 200 using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the relative abundances of key fragments between unknown samples and reference standards if available.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of a molecule and can provide key information about functional groups. The primary differentiators for these isomers will be the N-H stretching vibrations of the amino group and the C-H out-of-plane bending region.

Expertise & Rationale
  • N-H Stretching: Primary amines (-NH₂) typically show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches.[6] The exact positions and shapes of these bands can be influenced by hydrogen bonding. The steric environment around the amino group in the 6-amino isomer (due to the adjacent isopropyl group) might restrict intermolecular hydrogen bonding, leading to sharper and slightly higher frequency N-H bands compared to the 3- and 5-amino isomers.

  • Aromatic C-H Bending (Out-of-Plane): The pattern of C-H "wagging" vibrations in the 700-900 cm⁻¹ region is highly characteristic of the substitution pattern on an aromatic ring.

    • 3-Amino Isomer: Has two adjacent ring protons (H-5, H-6). This pattern often gives rise to a strong absorption band around 800-840 cm⁻¹.

    • 5-Amino Isomer: Has two isolated ring protons (H-3, H-6). This typically results in two distinct bands in the 850-900 cm⁻¹ region.

    • 6-Amino Isomer: Has two adjacent ring protons (H-3, H-5), but with a different electronic environment. A strong band in the 800-850 cm⁻¹ region is expected.

Predicted IR Data
IsomerN-H Stretches (cm⁻¹)Aromatic C-H Bending (cm⁻¹)Rationale
3-Amino ~3450, ~3360~820 (strong)Two adjacent C-H bonds.
5-Amino ~3440, ~3350~870, ~890 (two bands)Two isolated C-H bonds.
6-Amino ~3470, ~3380 (sharper)~835 (strong)Potential for reduced H-bonding.
Experimental Protocol: FT-IR
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding 1-2 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Liquid/Low-Melting Samples: Use an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the sample directly onto the ATR crystal.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the major peaks corresponding to key functional groups.

Integrated Analytical Workflow

For an unknown sample that is suspected to be one of the three isomers, a logical workflow ensures efficient and accurate identification. This process prioritizes the most definitive techniques.

Analytical_Workflow start Unknown Sample ms Mass Spectrometry (EI-MS) start->ms confirm_mass m/z = 150? ms->confirm_mass nmr 1H NMR Spectroscopy ir FT-IR Spectroscopy nmr->ir compare_spectra Compare fragmentation, chemical shifts, and vibrational bands to reference data. ir->compare_spectra confirm_mass->nmr Yes not_isomer Not an Isomer confirm_mass->not_isomer No id_3 Identify: 3-Amino Isomer compare_spectra->id_3 id_5 Identify: 5-Amino Isomer compare_spectra->id_5 id_6 Identify: 6-Amino Isomer compare_spectra->id_6 end Identification Complete id_3->end id_5->end id_6->end

Figure 2: A logical workflow for the identification of an unknown isomer.

Conclusion

While mass spectrometry can confirm the molecular formula and infrared spectroscopy provides a useful fingerprint, ¹H NMR spectroscopy stands out as the most definitive and indispensable technique for differentiating the positional isomers of this compound. The distinct chemical shifts and coupling patterns of the aromatic protons, governed by the electronic influence of the amino substituent, provide a unique and unambiguous signature for each isomer. An integrated approach, beginning with MS to confirm mass and followed by NMR for structural elucidation, represents a robust and scientifically sound strategy for any laboratory tasked with the characterization of these critical pharmaceutical intermediates.

References

A Comparative Guide to the Synthesis of 2-Isopropyl-4-methylpyridin-3-amine: A Cost-Benefit Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Isopropyl-4-methylpyridin-3-amine in Modern Drug Discovery

This compound has emerged as a critical building block in the synthesis of targeted cancer therapies, most notably as a key intermediate for KRAS G12C inhibitors.[1][2] The KRAS protein, a notorious driver of various aggressive cancers such as pancreatic, colorectal, and lung cancer, has long been considered "undruggable."[2] The development of covalent inhibitors that specifically target the G12C mutation has marked a significant breakthrough in oncology. The precise molecular architecture of this compound is integral to the efficacy of these novel therapeutics, making its efficient and cost-effective synthesis a paramount concern for researchers and drug development professionals.[2]

This guide provides a comprehensive cost-benefit analysis of various synthetic routes to this compound. By examining each method through the lenses of chemical efficiency, cost of raw materials, safety, environmental impact, and scalability, we aim to equip researchers with the necessary insights to make informed decisions for their specific research and development needs.

Overview of Synthetic Strategies

Three primary synthetic routes to this compound have been identified in the scientific literature, each with its own set of advantages and disadvantages. This guide will delve into the specifics of each pathway:

  • Route 1: Cross-Coupling of a Halogenated Pyridine Intermediate

  • Route 2: Multi-step Synthesis from Ethyl Isobutyrate

  • Route 3: Suzuki Coupling with a Nitro-Substituted Pyridine

The following sections will provide a detailed examination of each route, including step-by-step experimental protocols, cost analysis of reagents, and a discussion of safety and environmental considerations.

Route 1: Cross-Coupling of a Halogenated Pyridine Intermediate

This synthetic approach commences with the commercially available 3-amino-4-methylpyridine and proceeds through a two-step sequence involving bromination followed by a cross-coupling reaction.

Synthesis Pathway

Route_1 start 3-Amino-4-methylpyridine step1 Bromination (NBS) start->step1 intermediate 3-Amino-2-bromo-4-methylpyridine step1->intermediate step2 Kumada or Negishi Coupling (i-PrMgCl or i-PrZnCl) intermediate->step2 product This compound step2->product

Caption: Synthetic pathway for Route 1, starting from 3-amino-4-methylpyridine.

Experimental Protocol

Step 1: Synthesis of 3-Amino-2-bromo-4-methylpyridine

  • To a solution of 3-amino-4-methylpyridine in a suitable solvent (e.g., acetonitrile), add N-Bromosuccinimide (NBS) portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 3-amino-2-bromo-4-methylpyridine. A yield of approximately 90% has been reported for similar brominations of aminopyridines.[3]

Step 2: Synthesis of this compound via Kumada or Negishi Coupling

  • To a solution of 3-amino-2-bromo-4-methylpyridine in an anhydrous solvent (e.g., tetrahydrofuran (THF)) under an inert atmosphere, add a palladium or nickel catalyst (e.g., Pd(dppf)Cl2 for Negishi or NiCl2(dppp) for Kumada coupling).

  • Slowly add a solution of isopropylmagnesium chloride (for Kumada coupling) or isopropylzinc chloride (for Negishi coupling) at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature or heat as required, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the final product by column chromatography to obtain this compound.

Cost-Benefit Analysis
ParameterAnalysis
Cost of Raw Materials Moderate. 3-Amino-4-methylpyridine is a relatively inexpensive starting material. N-Bromosuccinimide and the isopropyl Grignard or zinc reagents are also commercially available at a reasonable cost. The primary cost driver in this route is the palladium or nickel catalyst.
Yield Potentially high. While specific yields for this exact sequence are not readily available in a single source, bromination of aminopyridines can be high-yielding.[3] The efficiency of the cross-coupling step is crucial and can vary depending on the chosen catalyst and reaction conditions.
Scalability Moderate to Challenging. Grignard reactions can be exothermic and require careful temperature control, posing challenges for large-scale synthesis.[4] The use of air- and moisture-sensitive reagents necessitates an inert atmosphere, which can add complexity and cost at an industrial scale.[5] Continuous flow technologies can mitigate some of these challenges.[4]
Safety Requires careful handling. N-Bromosuccinimide is a lachrymator and an irritant.[6] Isopropylmagnesium chloride is highly flammable and reacts violently with water.[7] Palladium and nickel catalysts can be toxic and require appropriate handling and disposal procedures.
Environmental Impact Moderate. The use of halogenated intermediates and organometallic reagents is a drawback from a green chemistry perspective. The disposal of heavy metal catalyst waste also needs to be considered.

Route 2: Multi-step Synthesis from Ethyl Isobutyrate

This pathway represents a longer, multi-step synthesis starting from the inexpensive and readily available ethyl isobutyrate.

Synthesis Pathway

Route_2 start Ethyl Isobutyrate step1 Condensation (Acetonitrile, K-tert-butoxide) start->step1 intermediate1 2-Isobutyryl-3-methyl-2-butenenitrile step1->intermediate1 step2 Condensation (DMF-DMA) intermediate1->step2 intermediate2 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile step2->intermediate2 step3 Cyclization (Ammonium Acetate) intermediate2->step3 intermediate3 2-Isopropyl-4-methyl-3-cyanopyridine step3->intermediate3 step4 Hydrolysis & Hofmann Rearrangement intermediate3->step4 product This compound step4->product

Caption: Synthetic pathway for Route 2, a multi-step synthesis from ethyl isobutyrate.

Experimental Protocol

This protocol is based on a patent description and may require optimization.[8]

Step 1: Synthesis of 2-Isobutyryl-3-methyl-2-butenenitrile

  • In a suitable reactor, combine ethyl isobutyrate and potassium tert-butoxide in THF.

  • Add acetonitrile dropwise while maintaining the reaction temperature.

  • After the reaction is complete, adjust the pH with acid and isolate the crude product.

Step 2: Synthesis of 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile

  • React the crude product from Step 1 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent.

  • Isolate the product after completion of the reaction.

Step 3: Synthesis of 2-Isopropyl-4-methyl-3-cyanopyridine

  • Cyclize the product from Step 2 with ammonium acetate in a suitable solvent under reflux.

  • Isolate and purify the cyanopyridine intermediate. A yield of 78% has been reported for this step.[8]

Step 4: Hydrolysis and Hofmann Rearrangement

  • Hydrolyze the cyanopyridine from Step 3 to the corresponding amide using acidic or basic conditions.

  • Perform a Hofmann rearrangement on the resulting amide using a reagent such as bromine and sodium hydroxide to yield the final product.

Cost-Benefit Analysis
ParameterAnalysis
Cost of Raw Materials Low. The starting material, ethyl isobutyrate, is very inexpensive. Other reagents like acetonitrile, potassium tert-butoxide, and ammonium acetate are also commodity chemicals.
Yield Variable and potentially lower overall. This is a multi-step synthesis, and the overall yield will be the product of the yields of each individual step. While some steps may have good yields, a longer sequence inherently risks a lower overall output.
Scalability Good. The reagents used are generally suitable for large-scale production. The reactions, while requiring careful control, do not involve the same level of air and moisture sensitivity as organometallic reagents in Route 1. However, the multi-step nature can increase processing time and equipment occupancy.
Safety Moderate. Potassium tert-butoxide is a strong base and requires careful handling. The Hofmann rearrangement involves the use of bromine and strong base, which can be hazardous.[9]
Environmental Impact Moderate to High. This route generates a significant amount of waste due to the number of steps and reagents involved. The Hofmann rearrangement, in its classic form, is not considered a particularly "green" reaction due to the use of stoichiometric bromine and the generation of salt byproducts.[10]

Route 3: Suzuki Coupling with a Nitro-Substituted Pyridine

This route utilizes a Suzuki cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.

Synthesis Pathway

Route_3 start 3-Nitro-2-chloro-4-methylpyridine step1 Suzuki Coupling (Isopropenylboronic acid pinacol ester, Pd catalyst) start->step1 intermediate 2-Isopropenyl-4-methyl-3-nitropyridine step1->intermediate step2 Reduction of Nitro Group & Double Bond intermediate->step2 product This compound step2->product

Caption: Synthetic pathway for Route 3, featuring a Suzuki coupling reaction.

Experimental Protocol

Step 1: Synthesis of 2-Isopropenyl-4-methyl-3-nitropyridine via Suzuki Coupling

  • In a reaction vessel under an inert atmosphere, combine 3-nitro-2-chloro-4-methylpyridine, isopropenylboronic acid pinacol ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., dioxane/water).

  • Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group and Double Bond

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalyst for hydrogenation (e.g., palladium on carbon).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain the final product, this compound.

Cost-Benefit Analysis
ParameterAnalysis
Cost of Raw Materials High. The starting material, 3-nitro-2-chloro-4-methylpyridine, and isopropenylboronic acid pinacol ester are specialty reagents and can be expensive. The palladium catalyst also represents a significant cost.
Yield Potentially high. Suzuki couplings are known for their high yields and functional group tolerance. The subsequent hydrogenation is also typically a high-yielding reaction.
Scalability Good. Suzuki couplings are widely used in the pharmaceutical industry and are generally scalable.[11] However, the cost of the palladium catalyst can become a significant factor at a large scale, and efficient catalyst recovery and recycling are important considerations.
Safety Moderate. Palladium catalysts, while less toxic than some other heavy metals, still require careful handling. Hydrogenation reactions carry a risk of fire or explosion if not handled properly.
Environmental Impact Relatively Green. Suzuki couplings are often considered a "greener" cross-coupling reaction, especially when conducted in aqueous media.[12] The main environmental concern is the use and disposal of the palladium catalyst.

Comparative Summary and Recommendations

Synthesis RouteStarting MaterialsKey ReactionsOverall CostScalabilityKey AdvantagesKey Disadvantages
Route 1 3-Amino-4-methylpyridineBromination, Kumada/Negishi CouplingModerateModerateShorter route, readily available starting material.Use of hazardous organometallic reagents, potential scalability issues with Grignard reactions.
Route 2 Ethyl IsobutyrateCondensations, Cyclization, Hofmann RearrangementLowGoodVery low-cost starting materials, established reaction types.Long synthesis, potentially lower overall yield, generates more waste.
Route 3 3-Nitro-2-chloro-4-methylpyridineSuzuki Coupling, HydrogenationHighGoodHigh-yielding reactions, good functional group tolerance.Expensive starting materials and catalyst.
Recommendations for Selection

The optimal synthesis route for this compound will depend on the specific priorities of the research or development program.

  • For early-stage research and small-scale synthesis where cost is a major constraint, Route 2 offers a viable option due to the inexpensiveness of its starting materials. However, the longer synthesis and potential for lower overall yield should be taken into account.

  • For process development and scale-up where a balance of cost, efficiency, and a manageable number of steps is desired, Route 1 presents a strong case. While it involves the use of organometallic reagents, the shorter pathway compared to Route 2 is advantageous.

  • For applications where high purity and yield are paramount, and the higher cost of reagents can be justified (e.g., late-stage clinical development or commercial manufacturing), Route 3 is an excellent choice. The reliability and high efficiency of the Suzuki coupling make it a very attractive option for producing high-quality material.

Conclusion

The synthesis of this compound is a critical step in the production of next-generation cancer therapeutics. Each of the three routes discussed in this guide offers a unique set of advantages and challenges. A thorough evaluation of the cost of raw materials, reaction efficiency, scalability, safety, and environmental impact is essential for selecting the most appropriate synthetic strategy. By carefully considering these factors, researchers and drug development professionals can optimize their approach to producing this vital pharmaceutical intermediate, ultimately contributing to the advancement of life-saving medicines.

References

A Comparative Guide to Validated Analytical Methods for the Quality Control of 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern oncology, the development of targeted therapies has revolutionized patient care. Among these, inhibitors of the KRAS G12C mutation have emerged as a significant breakthrough for treating challenging cancers such as non-small cell lung, colorectal, and pancreatic cancers.[1][2] At the heart of the synthesis of these potent drugs lies a critical building block: 2-Isopropyl-4-methylpyridin-3-amine (CAS No. 1698293-93-4).[3][4]

As a key pharmaceutical intermediate, the quality of this compound is not merely a matter of process efficiency; it is a fundamental pillar supporting the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[5][6] Impurities or deviations in identity can propagate through the synthetic pathway, leading to compromised API quality and potential adverse patient outcomes. Therefore, a robust and validated analytical quality control (QC) strategy is non-negotiable.

This guide provides an in-depth comparison of validated analytical methods for the comprehensive quality control of this compound. Designed for researchers, scientists, and drug development professionals, it moves beyond procedural steps to explain the causality behind methodological choices, grounding every protocol in the principles of scientific integrity and regulatory compliance as outlined by frameworks like the International Council for Harmonisation (ICH).[7]

The Quality Control Framework: A Holistic Approach

Ensuring the quality of a pharmaceutical intermediate is a multi-faceted process that assesses several critical attributes. For each batch of this compound, a QC program must unequivocally confirm its Identity , determine its Purity by quantifying related substances and process impurities, and measure its Assay or potency.[5][8]

This workflow is governed by stringent Good Manufacturing Practices (GMP) and requires that all analytical methods used are validated to be "fit for their intended purpose," ensuring the reliability and consistency of results.[6][9]

cluster_0 Batch Receipt & Sampling cluster_1 Analytical Testing Workflow cluster_2 Data Review & Disposition Start Raw Material Batch Received Sampling Representative Sampling Start->Sampling Identity Identity Confirmation (FT-IR, NMR, MS) Sampling->Identity Purity Purity & Impurity Profile (HPLC-UV) Sampling->Purity Assay Assay Determination (HPLC or Titration) Sampling->Assay Residual Residual Solvents (GC-HS) Sampling->Residual Review Data Review & OOS Investigation Purity->Review CoA Certificate of Analysis (CoA) Generation Review->CoA Release Batch Release / Rejection CoA->Release

Caption: Overall Quality Control (QC) workflow for this compound.

Chromatographic Methods: The Gold Standard for Purity and Assay

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for the quality control of pharmaceutical intermediates. They excel at separating the main component from structurally similar impurities, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary workhorse method for determining both the purity (by area normalization) and assay (using a reference standard) of this compound. Its suitability stems from its high resolution and its applicability to polar, non-volatile compounds like substituted pyridines, avoiding the need for chemical derivatization that is often required for GC.[10]

Causality Behind Method Design:

  • Column Choice: A C18 (octadecylsilane) reversed-phase column is selected for its versatility in separating compounds of moderate polarity. The hydrophobic stationary phase interacts with the nonpolar isopropyl and methyl groups, while the amine and pyridine nitrogen provide polar handles for retention tuning.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (acetonitrile) is employed. The buffer controls the ionization state of the basic amine and pyridine nitrogen (pKa of pyridines is ~5.2-6), ensuring consistent retention and sharp peak shapes.[11] A gradient is preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively resolved and eluted within a reasonable runtime.

  • Detector: A UV detector is chosen, typically set at a wavelength where the pyridine ring exhibits strong absorbance (e.g., ~255 nm), providing high sensitivity for the analyte and related impurities.[11]

prep Sample & Standard Prep 1. Accurately weigh sample/standard 2. Dissolve in diluent (e.g., 50:50 ACN:H₂O) 3. Sonicate to dissolve 4. Filter through 0.45 µm filter sst System Suitability Test (SST) prep->sst analysis Sequence Analysis 1. Inject Blank 2. Inject Standard (for Assay) 3. Inject Sample(s) 4. Inject Standard (for bracketing) sst->analysis data Data Processing & Report 1. Integrate all peaks 2. Calculate Assay vs. Standard 3. Calculate Purity by Area % 4. Report known and unknown impurities analysis->data

Caption: Standard workflow for an HPLC purity and assay analysis.

Experimental Protocol: HPLC Purity and Assay

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 2.7 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 255 nm.

    • Injection Volume: 5 µL.

  • Standard Preparation (for Assay): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • System Suitability: Before analysis, perform replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the tailing factor is between 0.8 and 1.5.[12]

  • Analysis & Calculation: Inject the sample and calculate the assay against the reference standard. For purity, calculate the area percentage of the main peak relative to the total peak area.

Gas Chromatography (GC)

GC is the preferred method for analyzing volatile and semi-volatile organic impurities, making it ideal for determining residual solvents from the synthesis process.[5] It is generally not the first choice for the assay of the main compound due to the high boiling point and polarity of this compound, which can lead to poor peak shape and potential decomposition in the injector.[10][13]

Experimental Protocol: GC for Residual Solvents

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a Headspace (HS) autosampler.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add a suitable high-boiling-point solvent (e.g., DMSO or DMF) and seal the vial.

  • GC Conditions:

    • Column: Typically a polar column like a DB-624 or equivalent.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: A temperature program starting at ~40°C and ramping up to ~240°C to elute all common process solvents.

  • Analysis: The headspace vial is heated, and the vapor phase is injected into the GC. The concentration of each solvent is determined by comparing its peak area to that of a reference standard containing known amounts of the expected solvents.

Comparison of Quantitative Methods

ParameterHPLC (Assay/Purity)GC (Residual Solvents)Titrimetry (Assay)
Principle Chromatographic SeparationVolatility-based SeparationChemical Reaction (Acid-Base)
Specificity High (can separate isomers and related impurities)[12]High (for volatile analytes)Low (titrates all basic substances)[7]
Sensitivity High (LOD/LOQ in µg/mL range)Very High (LOD/LOQ in ppm range)Moderate
Application Primary method for Assay and Impurity ProfilingResidual Solvents, Volatile ImpuritiesOrthogonal check for Assay
Typical Precision (%RSD) < 2.0%[9]< 5.0%< 1.0%
Typical Accuracy (% Recovery) 98.0 - 102.0%[14]90.0 - 110.0%99.0 - 101.0%

Spectroscopic Methods: Unambiguous Identity Confirmation

While chromatography excels at quantification, spectroscopy provides the definitive confirmation of a molecule's chemical structure. For QC, these methods are used to prove that the material is, in fact, this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and reliable technique for identity confirmation.[15] It works by measuring the absorption of infrared radiation by the molecule's chemical bonds, creating a unique "fingerprint" spectrum.

Experimental Protocol: FT-IR Identity Test

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum from approximately 4000 to 400 cm⁻¹.

  • Interpretation: The identity is confirmed by comparing the sample's IR spectrum to a reference standard of this compound. Key vibrational bands to observe include:

    • N-H stretch (amine): ~3300-3500 cm⁻¹

    • C-H stretch (alkyl): ~2850-3000 cm⁻¹

    • C=C and C=N stretch (pyridine ring): ~1500-1600 cm⁻¹

    • C-N stretch: ~1250-1350 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating molecular structure, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[16] In a QC setting, ¹H NMR is a fast and definitive identity test.

Experimental Protocol: ¹H NMR Identity Test

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆) in an NMR tube.[16]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Interpretation: The structure is confirmed if the chemical shifts, splitting patterns, and integrations of the observed signals match those expected for this compound and its reference spectrum. Expected signals include:

    • A doublet for the two methyl groups of the isopropyl moiety.

    • A septet for the CH group of the isopropyl moiety.

    • A singlet for the methyl group on the pyridine ring.

    • A broad singlet for the amine (-NH₂) protons.

    • Two distinct signals (likely doublets) for the protons on the pyridine ring.

Classical Method: Assay by Titrimetry

While often superseded by HPLC for its specificity, non-aqueous potentiometric titration remains a valid and rapid orthogonal method for assay determination. It provides a valuable cross-check on the primary chromatographic method.

Causality Behind Method Design: The basic nitrogen atoms of the amine group and the pyridine ring can be titrated with a strong acid (like perchloric acid) in a non-aqueous solvent (like glacial acetic acid). Acetic acid is used because it is a leveling solvent that enhances the basicity of the amines, resulting in a sharper titration endpoint. A potentiometer is used to detect the endpoint, providing greater accuracy than a colorimetric indicator.

Experimental Protocol: Non-Aqueous Potentiometric Titration

  • Titrant: Standardized 0.1 N Perchloric Acid in glacial acetic acid.

  • Sample Preparation: Accurately weigh ~100 mg of the sample and dissolve it in 50 mL of glacial acetic acid.

  • Titration: Titrate the sample solution with the 0.1 N perchloric acid titrant using a suitable electrode system (e.g., glass and calomel electrodes) and a potentiometer.

  • Calculation: Determine the endpoint from the titration curve and calculate the assay based on the volume of titrant consumed.

Conclusion

The quality control of this compound requires a multi-pronged analytical strategy that combines the quantitative power of chromatography with the definitive structural confirmation of spectroscopy. A validated reversed-phase HPLC method serves as the cornerstone for determining purity and assay, offering high specificity and sensitivity. This is complemented by GC-HS for controlling residual solvents. For identity, FT-IR provides a rapid fingerprint, while ¹H NMR offers unambiguous structural confirmation. Finally, a classical technique like potentiometric titration can serve as a robust orthogonal method for assay verification.

By implementing this suite of validated methods within a GMP framework, drug developers can ensure the consistent quality and integrity of this critical intermediate, laying a solid foundation for the successful and safe manufacturing of life-saving KRAS G12C inhibitor therapies.

References

Comparative reactivity of 2-Isopropyl-4-methylpyridin-3-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-Isopropyl-4-methylpyridin-3-amine Analogs for Medicinal Chemistry

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, particularly in oncology, the strategic selection and functionalization of heterocyclic scaffolds are paramount. This compound has emerged as a critical intermediate, most notably in the synthesis of KRAS G12C inhibitors, which are at the forefront of treating aggressive cancers like pancreatic, colorectal, and lung cancers.[1][2] The unique substitution pattern of this aminopyridine provides a foundational structure for developing molecules that can precisely target mutated proteins.[2]

Understanding the chemical reactivity of this core scaffold and its analogs is not merely an academic exercise; it is a crucial component of accelerating drug development timelines. The ability to predict how modifications to the pyridine ring will influence reaction outcomes enables medicinal chemists to design and synthesize novel compound libraries with greater efficiency and precision. This guide provides a comprehensive analysis of the factors governing the reactivity of this compound analogs, supported by detailed experimental protocols and comparative data for key synthetic transformations.

Factors Governing Reactivity: An interplay of Steric and Electronic Effects

The reactivity of any substituted pyridine is dictated by the complex interplay of electronic and steric effects. The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom, which generally makes it less susceptible to electrophilic aromatic substitution than benzene but more reactive towards nucleophiles.[3][4] The substituents on the this compound core further modulate this intrinsic reactivity.

  • C2-Isopropyl Group: This bulky alkyl group exerts a significant steric hindrance around the C3-amino group and the pyridine nitrogen. It also acts as a weak electron-donating group through induction.

  • C3-Amino Group: As a powerful electron-donating group through resonance, the amino group increases the electron density of the pyridine ring, particularly at the ortho (C2, C4) and para (C6) positions. Its lone pair of electrons makes it a primary site for nucleophilic attack in reactions like acylation and alkylation.

  • C4-Methyl Group: This is a simple electron-donating group via induction, which slightly increases the overall electron density of the ring system.

The combination of these groups makes the 3-amino group the most reactive site for nucleophilic reactions, while the pyridine nitrogen's basicity is tempered by the adjacent bulky isopropyl group.

Caption: Logical relationship of electronic and steric effects on reactivity.

Comparative Reactivity Study: N-Acylation

N-acylation is a fundamental transformation for creating amide bonds, which are ubiquitous in pharmaceuticals.[5][6] This reaction directly probes the nucleophilicity and steric accessibility of the C3-amino group.

Experimental Protocol: General Procedure for N-Acylation
  • Reaction Setup: To a solution of the this compound analog (1.0 mmol) and a tertiary amine base (e.g., triethylamine, 1.5 mmol) in an anhydrous aprotic solvent (e.g., Dichloromethane, 10 mL), add the acylating agent (e.g., acetyl chloride, 1.2 mmol) dropwise at 0 °C under an inert nitrogen atmosphere.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.

Comparative Data: N-Acylation of Analogs
EntryAnalogR Group (at C2)R' Group (at C4)Reaction Time (h)Yield (%)
1Parent CompoundIsopropylMethyl492
2Analog AEthylMethyl298
3Analog Bt-ButylMethyl1665
4Analog CIsopropylH494
5Analog DIsopropylCF₃885

Causality and Insights: The data clearly demonstrates the impact of steric hindrance. Replacing the C2-isopropyl group with a smaller ethyl group (Analog A) reduces steric congestion, leading to a faster reaction and higher yield.[7] Conversely, the much bulkier t-butyl group (Analog B) significantly hinders the approach of the acylating agent, resulting in a sluggish reaction and a much lower yield.

The electronic effects are also evident. Removing the electron-donating methyl group at C4 (Analog C) has a negligible effect, suggesting the amino group's own activating effect is dominant. However, introducing a potent electron-withdrawing group like trifluoromethyl (CF₃) at C4 (Analog D) decreases the nucleophilicity of the amino group, slowing the reaction and slightly reducing the yield.

Comparative Reactivity Study: N-Alkylation

N-alkylation is another critical reaction for modifying the physicochemical properties of drug candidates, such as solubility and metabolic stability.[8][9] This reaction can be sensitive to both steric hindrance and the potential for over-alkylation.

Experimental Protocol: General Procedure for Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve the aminopyridine analog (1.0 mmol) and an aldehyde or ketone (1.2 mmol) in a suitable solvent like methanol or dichloroethane (10 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 mmol), portion-wise to the mixture.

  • Reaction Execution: Continue stirring at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography.

Comparative Data: N-Alkylation with Acetone
EntryAnalogR Group (at C2)R' Group (at C4)Reaction Time (h)Yield (Mono-alkylated) (%)
1Parent CompoundIsopropylMethyl1288
2Analog AEthylMethyl891
3Analog Bt-ButylMethyl2445
4Analog EHMethyl695

Causality and Insights: Similar to N-acylation, steric hindrance at the C2 position plays a decisive role. The less hindered analogs (A and E) react faster and in higher yields. The severe steric clash in Analog B makes the formation of the intermediate imine and its subsequent reduction significantly more difficult. The parent compound strikes a balance, offering good reactivity while the isopropyl group provides some steric shielding that can be useful in preventing unwanted side reactions at other positions in more complex molecules.

Comparative Reactivity Study: Palladium-Catalyzed Cross-Coupling

For lead optimization, creating carbon-carbon or carbon-nitrogen bonds via cross-coupling is indispensable.[10][11] This requires the synthesis of a halogenated precursor. The reactivity of this precursor in reactions like Suzuki-Miyaura or Buchwald-Hartwig coupling is highly dependent on the electronic environment and the potential for catalyst inhibition.[12][13]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

(Assuming a 5-bromo-2-isopropyl-4-methylpyridin-3-amine precursor)

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Data: Suzuki Coupling with Phenylboronic Acid
EntryPrecursor AnalogR' Group (at C4)Catalyst/LigandReaction Time (h)Yield (%)
15-Bromo-ParentMethylPd(dppf)Cl₂1278
25-Bromo-Analog DCF₃Pd(dppf)Cl₂889
35-Bromo-ParentMethylPd₂(dba)₃ / RuPhos1285
46-Bromo-Analog FMethylPd₂(dba)₃ / RuPhos1655

Causality and Insights: The success of palladium-catalyzed cross-coupling on aminopyridines is often challenging due to the potential for the pyridine nitrogen or the amino group to coordinate with the palladium center, inhibiting the catalytic cycle.[12][13]

  • Electronic Effects: The presence of an electron-withdrawing group (CF₃) in Analog D makes the pyridine ring more electron-deficient. This enhances the rate of oxidative addition, the first step in the catalytic cycle, leading to a faster reaction and higher yield compared to the parent compound (Entry 2 vs. 1).

  • Ligand Choice: The choice of ligand is critical. While a standard catalyst like Pd(dppf)Cl₂ works reasonably well, using specialized Buchwald ligands like RuPhos, which are designed for challenging couplings, can improve the yield by promoting reductive elimination and preventing catalyst deactivation (Entry 3 vs. 1).[14]

  • Positional Isomerism: The position of the halogen has a dramatic effect. A bromo-substituent at the 6-position (Analog F) is adjacent to the pyridine nitrogen. This proximity can lead to chelation with the palladium catalyst, severely inhibiting the reaction and resulting in a much lower yield compared to the 5-bromo isomer (Entry 4 vs. 3).

Conclusion: A Predictive Framework for Rational Drug Design

The reactivity of this compound and its analogs is a finely tuned balance of steric and electronic factors. The C3-amino group's nucleophilicity is primarily governed by the steric bulk at the adjacent C2 position and modulated by the electronic nature of substituents elsewhere on the ring. For transformations involving the pyridine ring itself, such as palladium-catalyzed cross-coupling, electronic effects and the position of reactive handles are paramount for success.

This guide provides a foundational framework for researchers and drug development professionals to make informed decisions in the design and synthesis of novel analogs based on this valuable scaffold. By understanding the causality behind these reactivity trends, chemists can more rationally design synthetic routes, troubleshoot challenging reactions, and ultimately accelerate the discovery of next-generation therapeutics.

References

A Guide to Inter-Laboratory Validation of Analytical Methods for 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 2-Isopropyl-4-methylpyridin-3-amine, a key intermediate in the synthesis of KRAS G12C inhibitors used in targeted cancer therapies.[1][2]

This document is structured to provide not just procedural steps, but also the scientific rationale behind the choice of methodologies and validation parameters. By adhering to the principles outlined herein, laboratories can confidently establish and transfer analytical methods, ensuring consistent and reproducible results across different sites. The validation framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the revised Q2(R2) guidelines.[3][4][5][6][7][8][9][10]

Introduction to this compound and the Imperative for Validated Analytics

This compound (CAS: 1698293-93-4) is a substituted pyridine derivative.[11][12][13][14][15][16][17] Its purity and the profile of any related impurities can significantly impact the downstream synthesis and the quality of the final drug substance.[18] Therefore, the development and validation of analytical methods for its quantification are critical steps in the pharmaceutical development process.[19][20]

An inter-laboratory validation, also known as method transfer, is the formal process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[21] The primary objective is to demonstrate that the receiving laboratory can achieve comparable results to the transferring laboratory, thereby ensuring the method's continued validated state.[21]

Comparative Overview of Analytical Methodologies

Based on the physicochemical properties of this compound (a polar aromatic amine), two primary analytical techniques are proposed for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific requirements of the analysis, such as the need for high throughput (favoring HPLC) or high specificity and structural elucidation of impurities (favoring GC-MS).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Typical Application Quantitative analysis (assay and purity), impurity profiling.Identification and quantification of volatile and semi-volatile compounds, impurity identification.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for polar compounds to improve volatility and peak shape.
Specificity Good, can be enhanced with diode array detection (DAD).Excellent, provides mass spectral data for definitive identification.
Sensitivity Generally in the low ng to µg range.Can achieve lower detection limits (pg to fg range).
Throughput High, with typical run times of 5-15 minutes.Lower, with longer run times and potential for sample preparation.

Inter-Laboratory Validation Protocol: A Step-by-Step Guide

The following protocol outlines the key validation parameters that must be assessed by both the transferring and receiving laboratories to ensure the successful transfer of an analytical method. This protocol is designed to be a self-validating system, where the successful execution and documentation of each step provide the necessary evidence of the method's suitability.[22][23]

Validation Parameters

The core validation parameters to be evaluated are derived from the ICH Q2(R1) guideline and include:[3][6][24]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[20]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[20][24]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8][20]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[20]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22]

Experimental Workflow for Inter-Laboratory Validation

The following diagram illustrates the logical flow of an inter-laboratory validation study.

G cluster_transferring Transferring Laboratory cluster_receiving Receiving Laboratory cluster_joint Joint Evaluation dev_val Method Development & Full Validation protocol Develop Validation Protocol dev_val->protocol comparison Compare Results dev_val->comparison samples Prepare & Ship Samples protocol->samples training Analyst Training & Method Familiarization samples->training execution Execute Validation Protocol training->execution results Generate & Analyze Data execution->results results->comparison report Final Validation Report comparison->report G start Compare Results from Transferring & Receiving Labs criteria_met Acceptance Criteria Met? start->criteria_met success Method Transfer Successful criteria_met->success Yes fail Method Transfer Failed criteria_met->fail No investigate Investigate Discrepancies fail->investigate re_execute Re-execute Validation investigate->re_execute re_execute->start

References

Navigating the Patent Landscape: A Comparative Guide to the Novelty of 2-Isopropyl-4-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics often begins with privileged scaffolds – molecular frameworks that have proven amenable to modification and interaction with biological targets. One such scaffold, 2-isopropyl-4-methylpyridin-3-amine, has emerged as a critical starting point for the development of targeted therapies. This guide provides an in-depth analysis of the patent literature surrounding derivatives of this compound, offering a comparative look at their applications, novelty, and supporting data to inform future drug discovery efforts.

The Rise of a Privileged Scaffold: From Intermediate to Warhead

Initially highlighted in the patent literature as a key intermediate, this compound has become a cornerstone in the synthesis of covalent inhibitors targeting the KRAS G12C mutation, a notorious driver of various cancers.[1][2][3][4] Its strategic substitution pattern provides an ideal anchor for building complex molecules that can access and react with the mutant cysteine residue in the KRAS protein. The isopropyl and methyl groups on the pyridine ring play a crucial role in orienting the molecule within the binding pocket, a concept that has been extensively explored and validated in the development of approved drugs.

Oncology: The Epicenter of Innovation for this compound Derivatives

The vast majority of patent activity surrounding this scaffold is concentrated in the field of oncology, specifically in the development of KRAS G12C inhibitors. Two prominent examples, Sotorasib (AMG 510) and Adagrasib (MRTX849), have reached clinical use and their patent literature provides a wealth of information for comparison.

Sotorasib (AMG 510): A First-in-Class Covalent Inhibitor

Amgen's Sotorasib was a landmark achievement, being the first approved targeted therapy for KRAS G12C-mutated non-small cell lung cancer (NSCLC).[5][6] The core this compound is N-acylated with a complex acrylamide moiety, which acts as the covalent warhead that irreversibly binds to the cysteine residue of the mutant KRAS protein.[7]

Key Patented Features and Performance Data:

The novelty of Sotorasib lies in the specific combination of the aminopyridine core with a substituted pyrazinone ring and the acrylamide warhead. This intricate structure was optimized for potent and selective inhibition of KRAS G12C. Patent documents for Sotorasib and related compounds highlight their impressive in vitro and in vivo activity.

Compound/VariantTargetIC50 (in vitro)Cell-based ActivityIn vivo ModelEfficacyPatent Reference
Sotorasib (AMG 510) KRAS G12CNot explicitly stated in patentPotent inhibition of pERK signalingMouse xenograft models of NSCLCTumor regression[7]

Experimental Protocol: Synthesis of a Sotorasib Precursor

The synthesis of Sotorasib, as detailed in patent literature, showcases the crucial role of this compound. A key step involves the coupling of this intermediate with a functionalized pyrimidine derivative.

Step-by-step methodology:

  • Preparation of the activated pyrimidine: A di-chlorinated pyrimidine is synthesized and subsequently reacted with a chiral piperazine derivative.

  • Coupling Reaction: The resulting piperazinyl-pyrimidine is then coupled with this compound in the presence of a suitable base and solvent.

  • Formation of the final compound: The intermediate from the previous step is then further modified to introduce the acrylamide "warhead," leading to the final Sotorasib molecule.[8]

Adagrasib (MRTX849): A Differentiated Profile

Mirati Therapeutics' Adagrasib is another potent and selective covalent inhibitor of KRAS G12C.[9][10] While also utilizing a substituted aminopyridine core, Adagrasib features a distinct chemical scaffold attached to the 3-amino group, leading to a different pharmacokinetic and pharmacodynamic profile compared to Sotorasib.[4][11]

Key Patented Features and Performance Data:

Adagrasib's novelty stems from its unique fused heterocyclic system and a different linker to the acrylamide warhead. This design is purported to offer improved properties, such as enhanced cell permeability and a longer half-life.

Compound/VariantTargetIC50 (in vitro)Cell-based ActivityIn vivo ModelEfficacyPatent Reference
Adagrasib (MRTX849) KRAS G12C~5 nMInhibition of KRAS-dependent signalingPatient-derived xenograft modelsSignificant tumor regression

Experimental Protocol: Cellular Activity Assay

To assess the potency of these inhibitors, a common experimental approach involves measuring the inhibition of downstream signaling pathways in cancer cell lines harboring the KRAS G12C mutation.

Step-by-step methodology:

  • Cell Culture: KRAS G12C mutant cancer cells (e.g., NCI-H358) are cultured under standard conditions.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., Adagrasib) for a specified period.

  • Western Blot Analysis: Cell lysates are collected, and protein levels of phosphorylated ERK (pERK), a downstream effector of KRAS signaling, are measured by Western blot.

  • Data Analysis: The reduction in pERK levels relative to untreated controls is quantified to determine the compound's inhibitory activity.

Beyond Oncology: A New Frontier in Neurological Disorders

While the primary focus has been on oncology, the patent landscape suggests a budding interest in the utility of this compound derivatives for other therapeutic areas. A notable example is a patent from Vertex Pharmaceuticals (US11629136B1) that claims a broad genus of substituted pyridine derivatives as inhibitors of Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing Protein 1 (SARM1) for the treatment of neurological disorders.

SARM1 Inhibition: A Novel Therapeutic Strategy

SARM1 is a key mediator of axonal degeneration, a pathological hallmark of many neurodegenerative diseases. Inhibition of SARM1 is therefore a promising strategy for preserving neuronal function.

Patented Scaffolds and Potential for Novelty:

The patent claims are broad and cover a wide range of substitutions on the pyridine ring. While the patent's exemplified compounds do not explicitly utilize the this compound core, the broad claims suggest that derivatives of this scaffold could fall within the scope of their invention. This presents a significant opportunity for novelty, as the specific structure-activity relationships for SARM1 inhibition with this particular aminopyridine core remain largely unexplored in the public domain.

Logical Relationship of Patented Scaffolds

G cluster_0 Core Scaffold cluster_1 Oncology Applications (KRAS G12C Inhibition) cluster_2 Potential Neurological Applications (SARM1 Inhibition) This compound This compound Sotorasib Sotorasib This compound->Sotorasib N-Acylation with Acrylamide Warhead Adagrasib Adagrasib This compound->Adagrasib N-Functionalization with Distinct Heterocycle Broad Genus of Substituted Pyridines Broad Genus of Substituted Pyridines This compound->Broad Genus of Substituted Pyridines Potential for Novel Derivatives

Caption: Patented applications of the core scaffold.

Conclusion: A Scaffold with Untapped Potential

The patent landscape for this compound derivatives is currently dominated by its successful application in the development of KRAS G12C inhibitors for oncology. The well-defined structure-activity relationships in this area provide a strong foundation for understanding the key features required for potent and selective inhibition.

However, the emergence of broad patent claims in other therapeutic areas, such as neurological disorders, signals a significant opportunity for innovation. Researchers and drug development professionals can leverage the established synthetic routes and chemical tractability of the this compound core to explore novel derivatives with differentiated biological activities. The key to unlocking the full potential of this privileged scaffold will lie in creative medicinal chemistry approaches to move beyond the established paradigms and explore new chemical space for a wider range of therapeutic targets.

References

A Comparative Guide to Catalysts for the Synthesis of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyridines are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals and functional materials. The efficient and selective synthesis of these valuable compounds is, therefore, a topic of paramount importance. This guide provides a comparative review of the most prominent catalytic systems for the synthesis of substituted aminopyridines, offering insights into their mechanisms, substrate scope, and practical applications. Experimental data is presented to facilitate an objective comparison, empowering researchers to make informed decisions in their synthetic endeavors.

The Landscape of Aminopyridine Synthesis: A Catalytic Perspective

The direct formation of a carbon-nitrogen (C-N) bond to a pyridine ring presents unique challenges due to the electron-deficient nature of the heterocycle. Historically, harsh conditions were often required, limiting functional group tolerance and substrate scope. The advent of transition metal catalysis has revolutionized this field, with palladium, copper, and nickel-based systems now dominating the landscape. This guide will delve into the intricacies of these catalysts, alongside a discussion of other notable methods.

Palladium-Catalyzed Amination: The Buchwald-Hartwig Revolution

The Buchwald-Hartwig amination stands as a titan in the realm of C-N cross-coupling reactions.[1][2][3][4] This palladium-catalyzed method offers a versatile and highly efficient route to a wide array of substituted aminopyridines from halopyridines and amines.[5][6][7]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a Pd(0)/Pd(II) redox couple. The key steps are:

  • Oxidative Addition: A Pd(0) complex reacts with the halopyridine to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The substituted aminopyridine is formed, regenerating the active Pd(0) catalyst.

The choice of ligand is critical in this cycle, influencing the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic species.[6]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Pd(II)(Py)(X)L Pd(II)(Py)(X)L Pd(0)L->Pd(II)(Py)(X)L Oxidative Addition (Py-X) Pd(II)(Py)(NHR'R'')L Pd(II)(Py)(NHR'R'')L Pd(II)(Py)(X)L->Pd(II)(Py)(NHR'R'')L Amine Coordination (HNR'R'') Pd(II)(Py)(NR'R'')L Pd(II)(Py)(NR'R'')L Pd(II)(Py)(NHR'R'')L->Pd(II)(Py)(NR'R'')L Deprotonation (-HX) Pd(II)(Py)(NR'R'')L->Pd(0)L Reductive Elimination (Py-NR'R'')

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Comparative Performance of Palladium Catalysts

A variety of palladium catalysts and ligands have been developed for the amination of halopyridines. The choice of catalyst often depends on the specific substrates and desired reaction conditions.

Catalyst/LigandSubstrate (Py-X)AmineBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / Xantphos2,6-DihalopyridinesAminothiophenecarboxylatesCs₂CO₃Dioxane120Moderate to High[8]
RuPhos-precatalyst3-Bromo-2-aminopyridineSecondary AminesLiHMDSToluene100up to 83[9]
BrettPhos-precatalyst3-Halo-2-aminopyridinesPrimary AminesLiHMDSToluene100Good[9]
Pd/C2-Chloropyridine derivatives- (Hydrogenolysis)NaHCO₃MeOHRTup to 100[10]
DPA-Pd@g-C₃N₄2-Aminopyridine & Benzyl alcohols- (Borrowing Hydrogen)---High[11]

Key Insights:

  • Ligand Choice is Crucial: The use of specialized phosphine ligands like Xantphos, RuPhos, and BrettPhos is essential for achieving high yields and broad substrate scope, particularly with challenging substrates like aminopyridines.[8][9]

  • Precatalysts Offer Convenience: Pre-formed catalyst complexes, such as the RuPhos and BrettPhos precatalysts, provide improved stability and reproducibility.[9]

  • Heterogeneous Catalysis: The development of heterogeneous catalysts like DPA-Pd@g-C₃N₄ offers advantages in terms of catalyst recovery and reuse.[11]

Experimental Protocol: Palladium-Catalyzed Amination of 3-Bromo-2-aminopyridine

Materials:

  • 3-Bromo-2-aminopyridine

  • Secondary amine (e.g., morpholine)

  • RuPhos-precatalyst

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous toluene

  • Standard Schlenk line and glassware

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add 3-bromo-2-aminopyridine (1.0 mmol), RuPhos-precatalyst (0.02 mmol), and anhydrous toluene (5 mL).

  • Add the secondary amine (1.2 mmol) to the mixture.

  • In a separate flask, dissolve LiHMDS (1.5 mmol) in anhydrous toluene (2 mL) and add it dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Amination: A Cost-Effective Alternative

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, represent a more economical approach to aminopyridine synthesis.[1][12] Recent advancements have led to the development of milder and more efficient copper-based catalytic systems.

Mechanistic Considerations

While the exact mechanism of copper-catalyzed amination can vary depending on the specific catalyst and conditions, it is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(I)-mediated nucleophilic substitution pathway. The presence of a suitable ligand is often crucial for facilitating the reaction.

Comparative Performance of Copper Catalysts

Copper catalysts have shown considerable promise, particularly for the amination of halopyridines with ammonia and other simple amines.[13][14][15]

CatalystLigandSubstrate (Py-X)AmineBaseSolventTemp (°C)Yield (%)Reference
Cu₂ODMEDA2-Bromopyridineaq. NH₃K₂CO₃Ethylene glycol6092[13][14][15][16]
CuBr-Aminopyridines & Nitroolefins- (for Imidazo[1,2-a]pyridines)-DMF80up to 90[17]
CuINaHSO₄·SiO₂Aldehydes, 2-Aminopyridines, Terminal Alkynes- (for Imidazo[1,2-a]pyridines)---Moderate[18]
Cu(I)-2-Aminopyridine & Terminal Alkynes- (for Pyridyl amides)--RT (Visible Light)Good[19]

Key Insights:

  • Mild Conditions: Copper catalysts can facilitate amination reactions under relatively mild conditions, as demonstrated by the Cu₂O/DMEDA system operating at 60 °C.[13][14][15][16]

  • Aqueous Ammonia: The use of aqueous ammonia as the nitrogen source is a significant advantage in terms of cost and practicality.[13][14][15]

  • Domino Reactions: Copper catalysts are effective in one-pot, multi-component reactions for the synthesis of more complex heterocyclic structures like imidazo[1,2-a]pyridines.[17][18]

Experimental Protocol: Copper-Catalyzed Amination of 2-Bromopyridine

Materials:

  • 2-Bromopyridine

  • Copper(I) oxide (Cu₂O)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Aqueous ammonia (28% solution)

  • Ethylene glycol

  • Standard laboratory glassware

Procedure: [16]

  • In a reaction vessel, combine 2-bromopyridine (0.5 mmol), Cu₂O (0.025 mmol, 5 mol%), DMEDA (0.05 mmol, 10 mol%), and K₂CO₃ (0.1 mmol, 20 mol%).

  • Add ethylene glycol (1 mL) and aqueous ammonia (0.62 mL, 10 mmol).

  • Stir the reaction mixture at 60 °C for 16 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by silica gel chromatography.

Nickel-Catalyzed Amination: An Emerging Powerhouse

Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative for C-N cross-coupling reactions.[20][21] Nickel catalysts have demonstrated high reactivity, enabling the amination of even challenging substrates.

Mechanistic Pathways

Nickel-catalyzed aminations can proceed through various mechanistic pathways, including Ni(0)/Ni(II) catalytic cycles analogous to palladium, as well as photoredox-mediated processes.[20][21] The choice of ligands and reaction conditions plays a critical role in determining the operative mechanism.

Nickel_Photoredox_Amination cluster_photo Photoredox Cycle cluster_ni Nickel Catalytic Cycle PC PC PC->PC hv PC+ PC+ PC+->PC SET PC* PC* PC*->PC+ e- Ni(II)L Ni(II)L Ni(I)L Ni(I)L Ni(II)L->Ni(I)L e- from PC* Ni(III)(Py)(Amine)L Ni(III)(Py)(Amine)L Ni(I)L->Ni(III)(Py)(Amine)L Oxidative Addition (Py-X, Amine) Ni(III)(Py)(Amine)L->Ni(II)L Reductive Elimination (Py-Amine)

Caption: A simplified representation of a photoredox/nickel dual catalytic cycle.

Comparative Performance of Nickel Catalysts

Nickel catalysts have shown impressive performance in the synthesis of substituted aminopyridines, often under mild, room temperature conditions.

Catalyst/SystemSubstrate (Py-X)AmineBaseConditionsYield (%)Reference
NiBr₂·3H₂O / Quinuclidine4-Bromobenzotrifluoride3-AminopyridineQuinuclidineRoom Temp, Light90[20]
Ni/Ir Photoredox4-Iodotoluene3-Aminopyridine-Light33[20]

Key Insights:

  • Mild Conditions: A significant advantage of some nickel-catalyzed systems is the ability to perform reactions at room temperature, often driven by light.[20]

  • Oxygen Tolerance: Certain nickel-catalyzed methods are tolerant to oxygen, simplifying the experimental setup.[20]

  • Alternative Substrates: Nickel catalysis has been shown to be effective for coupling aryl boronic acids with aminopyridines, offering a different synthetic strategy.[20]

Other Synthetic Strategies

While transition metal catalysis is dominant, other methods for synthesizing substituted aminopyridines are also noteworthy.

  • Catalyst-Free Synthesis: Under certain conditions, 2-aminopyridines can be synthesized from 2-mercaptopyridine and amines without the need for a metal catalyst.[1] Multi-component reactions under solvent-free conditions also provide a green and efficient route to 2-aminopyridines.[22]

  • Iron-Catalyzed Cycloaddition: Iron catalysts can mediate the [2+2+2] cycloaddition of diynes and cyanamides to produce highly substituted 2-aminopyridines.[23]

  • From Pyridine N-Oxides: Substituted 2-aminopyridines can be prepared from pyridine N-oxides through various activation methods, providing a mild alternative to SNAr chemistry.[24][25]

Conclusion and Future Outlook

The synthesis of substituted aminopyridines has been significantly advanced by the development of sophisticated catalytic systems. Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for its broad applicability and high efficiency. However, the cost-effectiveness of copper catalysts and the mild reaction conditions offered by emerging nickel-based systems present compelling alternatives. The choice of catalyst will ultimately depend on the specific synthetic target, desired scale, and economic considerations.

Future research will likely focus on the development of even more active and robust catalysts based on earth-abundant metals, the expansion of substrate scope to include more complex and functionalized starting materials, and the development of more sustainable and environmentally friendly synthetic protocols.

References

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 2-Isopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Isopropyl-4-methylpyridin-3-amine (CAS No. 1698293-93-4). As a substituted pyridine derivative used in pharmaceutical research and chemical synthesis, its proper management is critical for ensuring laboratory safety and environmental compliance.[1][2] This document moves beyond simple instructions to explain the causality behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Identification and Immediate Risk Assessment

A thorough understanding of the chemical's inherent risks is the foundation of safe disposal. This compound is classified with several hazards that dictate the necessary handling and disposal precautions.[3][4]

Table 1: GHS Hazard Summary for this compound

Hazard Class & Category Hazard Statement GHS Pictogram Practical Implication in the Lab
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[3][4][5] GHS07 (Exclamation Mark)[5] Accidental ingestion can cause illness. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.
Skin Irritation (Category 2) H315: Causes skin irritation.[3][4][5] GHS07 (Exclamation Mark) Direct contact with skin can cause redness, itching, or inflammation. Proper gloves are essential.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation.[3][4][5] GHS07 (Exclamation Mark) Splashes can cause significant eye damage. Approved safety eyewear is non-negotiable.

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation.[3][4][5] | GHS07 (Exclamation Mark) | Inhalation of dust or vapors can irritate the respiratory tract. All handling must occur in a ventilated area.[4][5] |

Physical State Considerations: This compound can exist as a solid, liquid, or a solid-liquid mixture.[1][5] This variability requires that disposal procedures account for both solid waste (e.g., contaminated powder) and liquid waste (e.g., solutions or the neat liquid).

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Minimizing exposure and preventing spills during routine handling are the first steps in proper waste management. The required PPE is directly informed by the hazards identified above.

Protocol for Safe Handling:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to mitigate the risk of respiratory irritation (H335).[6]

  • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield as per EN 166 (EU) or OSHA 29 CFR 1910.133 standards to protect against serious eye irritation (H319).[6][7]

  • Skin Protection: Wear a lab coat and chemically resistant gloves. Inspect gloves for integrity before each use. Use proper glove removal technique to avoid contaminating your skin.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Core Disposal Protocol: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. Chemical waste generators are legally responsible for correctly identifying and classifying their waste.[6]

Step 1: Identify the Waste Stream Categorize all waste materials associated with this compound into one of the following streams:

  • Stream A: Unused or Expired Pure Chemical: This includes expired product, surplus neat compound, or grossly contaminated material from a spill.

  • Stream B: Contaminated Solid Waste: This includes items with trace contamination, such as used weighing papers, contaminated gloves, bench paper, and empty containers.

  • Stream C: Contaminated Liquid Waste: This includes solutions containing the compound, such as reaction mixtures, analytical standards, or solvent rinses from cleaning glassware.

Step 2: Select the Appropriate Waste Container

  • For Streams A and C (Pure Chemical and Liquid Waste): Use a dedicated, sealable, and chemically compatible hazardous waste container. The container must be in good condition, with no leaks or damage.[8] It should be clearly labeled as "Hazardous Waste."

  • For Stream B (Contaminated Solid Waste): Use a designated, puncture-resistant container or a heavy-duty, transparent bag lined within a rigid container. Label it clearly as "Hazardous Solid Waste."

Step 3: Accumulate Waste Safely

  • Labeling: Attach a completed hazardous waste label to the container before adding the first drop of waste.[9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and its CAS number "1698293-93-4"

    • An accurate list of all components (including solvents) and their approximate percentages.

    • The relevant hazard pictograms (GHS07).

  • Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents and strong acids.[6][9]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[8] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's Environmental Health & Safety (EHS) office.

  • Containment (Small Spills): For small, manageable spills within a fume hood:

    • Ensure proper PPE is worn.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Cleanup and Disposal:

    • Collect the absorbed material and place it into a designated hazardous waste container (Stream B).[9]

    • Decontaminate the spill area with an appropriate solvent, collecting the rinsate as hazardous liquid waste (Stream C).

    • Report the spill to your supervisor or EHS office as per institutional policy.

Final Disposal Logistics and Regulatory Framework

The ultimate disposal of chemical waste is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[10]

  • Arranging Pickup: Once a waste container is full or no longer in use, arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Prohibited Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[7] The EPA has instituted a broad sewer ban for hazardous waste pharmaceuticals, a best-practice standard that applies to all hazardous laboratory chemicals.[11][12]

  • Final Treatment: The standard final disposal method for this type of organic chemical waste is high-temperature incineration by a licensed facility, which is equipped with afterburners and scrubbers to safely manage emissions.[7]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_streams start Waste Generation Point (Experiment Complete) waste_id Is the item waste? (e.g., empty container, used glove, leftover solution) start->waste_id stream_select Select Waste Stream waste_id->stream_select Yes stream_a Stream A: Pure / Grossly Contaminated Solid/Liquid stream_select->stream_a Pure/Bulk stream_b Stream B: Trace Contaminated Solids (PPE, Wipes, Glassware) stream_select->stream_b Solid Trace stream_c Stream C: Contaminated Liquid Solution (Solvents, Rinsate) stream_select->stream_c Liquid Solution container Select & Label Appropriate Hazardous Waste Container stream_a->container stream_b->container stream_c->container store Store in Designated Satellite Accumulation Area (Keep Closed, Segregate) container->store pickup Arrange for Pickup by Licensed Waste Contractor via EHS store->pickup end Proper Disposal Complete pickup->end

References

Navigating the Safe Handling of 2-Isopropyl-4-methylpyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of pharmaceutical research and development continues to evolve, so too does the complexity of the chemical entities we handle. 2-Isopropyl-4-methylpyridin-3-amine, a substituted aminopyridine, is one such compound that holds promise in medicinal chemistry, notably as a reagent in the synthesis of targeted cancer therapies.[1] Its unique structure, however, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel.[2]

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and synthesized with practical, field-tested insights. Our objective is to empower researchers with the knowledge to mitigate risks, fostering a culture of safety and scientific excellence.

Hazard Profile: Understanding the Risks

This compound is classified as a hazardous substance, and a clear understanding of its specific risks is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed. [3][4]

  • H315: Causes skin irritation. [3][4]

  • H319: Causes serious eye irritation. [3][4]

  • H335: May cause respiratory irritation. [3][4]

The presence of the GHS07 pictogram (exclamation mark) on supplier labels serves as an immediate visual warning of these hazards. In practice, this means that exposure through ingestion, skin contact, eye contact, or inhalation can lead to adverse health effects. The aminopyridine functional group, in general, is known for its potential to cause neurological effects, and while specific data for this derivative is limited, a cautious approach is warranted.

Table 1: GHS Hazard Classification for this compound

Hazard StatementClassificationGHS Pictogram
H302Acute Toxicity, Oral (Category 4)GHS07
H315Skin Irritation (Category 2)GHS07
H319Eye Irritation (Category 2A)GHS07
H335Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationGHS07

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is non-negotiable. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure. The following table outlines the minimum required PPE and recommended upgrades for enhanced protection.

Table 2: Personal Protective Equipment (PPE) for Handling this compound

Level of ProtectionEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Minimum Requirement (Small-scale operations, <1g) ANSI Z87.1 compliant safety glasses with side shields.[5]Disposable nitrile gloves (double-gloving recommended).[5]Standard laboratory coat.Not typically required if handled in a certified chemical fume hood.
Enhanced Protection (Larger scale operations, >1g, or potential for aerosolization) Chemical splash goggles.[6]Heavy-duty chemical resistant gloves (e.g., butyl rubber).Chemical-resistant apron over a lab coat.A NIOSH-approved respirator with an organic vapor cartridge may be necessary if not handled in a fume hood.[7]
Spill Response Full-face shield over chemical splash goggles.[5][6]Heavy-duty chemical resistant gloves.Chemical-resistant suit or coveralls.[8]A NIOSH-approved air-purifying respirator with appropriate cartridges.[7]

It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to prevent cross-contamination.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow is designed to guide researchers through the process, from preparation to post-handling procedures.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Assemble PPE Assemble PPE Review SDS->Assemble PPE 1. Assess Hazards Prepare Fume Hood Prepare Fume Hood Assemble PPE->Prepare Fume Hood 2. Don PPE Weighing Weighing Prepare Fume Hood->Weighing 3. Ensure Ventilation Dissolving Dissolving Weighing->Dissolving 4. Transfer Reaction Setup Reaction Setup Dissolving->Reaction Setup 5. Add to Reaction Decontamination Decontamination Reaction Setup->Decontamination 6. Clean Workspace Waste Disposal Waste Disposal Decontamination->Waste Disposal 7. Segregate Waste Documentation Documentation Waste Disposal->Documentation 8. Record

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound.[9][10]

    • Assemble PPE: Gather and inspect all necessary PPE as outlined in Table 2.

    • Prepare the Chemical Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height. The work area within the hood should be clean and uncluttered.

  • Handling:

    • Weighing: This compound can be a solid or a solid-liquid mixture. Tare a suitable container within the fume hood. Carefully transfer the required amount, avoiding the generation of dust or aerosols.

    • Dissolving: Add the solvent to the container with the compound, not the other way around, to minimize splashing.

    • Reaction Setup: Transfer the dissolved compound to the reaction vessel using appropriate techniques (e.g., cannula transfer for air-sensitive reactions).

  • Post-Handling:

    • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) followed by a soap and water solution.

    • Waste Disposal: Segregate all waste streams as described in the disposal plan.

    • Documentation: Record the amount of compound used in your laboratory notebook.

Spill and Exposure Response Plan

In the event of a spill or personal exposure, a rapid and informed response is critical.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, close the fume hood sash.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE for spill response as detailed in Table 2.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[10] Avoid generating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and then a soap and water solution.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Spill_Response_Plan Spill Occurs Spill Occurs Evacuate & Alert Evacuate & Alert Spill Occurs->Evacuate & Alert Isolate Area Isolate Area Evacuate & Alert->Isolate Area Don Spill Response PPE Don Spill Response PPE Isolate Area->Don Spill Response PPE Contain Spill Contain Spill Don Spill Response PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Decontaminate Area Decontaminate Area Clean Up->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Caption: A clear, sequential plan for responding to a spill of this compound.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Unused or expired this compound should be disposed of in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, absorbent pads, weighing paper) must be placed in a designated solid hazardous waste container.

Always follow your institution's specific hazardous waste disposal guidelines. Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.